Product packaging for FR 409(Cat. No.:CAS No. 138472-01-2)

FR 409

Cat. No.: B1672741
CAS No.: 138472-01-2
M. Wt: 215.21 g/mol
InChI Key: MZAGXDHQGXUDDX-AGLLBGTNSA-N
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Description

FK-409 is a NO donor. It liberates NO in a time-dependent manner with a half-life of approximately 40 minutes in phosphate buffer (pH 7.4) at 37°C. The IC50 for the inhibition of platelet aggregation is 4.9 µM.>FK409 is a cell permeable NO donor which produces vasorelaxation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N3O4 B1672741 FR 409 CAS No. 138472-01-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4/c1-3-6(5(2)11(14)15)4-7(10-13)8(9)12/h4-5,13H,3H2,1-2H3,(H2,9,12)/b6-4+,10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAGXDHQGXUDDX-AGLLBGTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=NO)C(=O)N)C(C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C(=N/O)\C(=O)N)/C(C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048167
Record name FR 409
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138472-01-2, 163180-49-2
Record name FR 409
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+-)-(E)-4-Ethyl-2-((e)-hydroxyimino)-5-nitro-3-hexenamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (+-)-(E)-4-Ethyl-2-((e)-hydroxyimino)-5-nitro-3-hexenamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide, also known by its developmental code FK409, is a novel nitrovasodilator that functions as a spontaneous nitric oxide (NO) donor.[1] Its primary mechanism of action involves the non-enzymatic release of NO, which subsequently activates the intracellular nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. This leads to a cascade of downstream effects, most notably vasodilation and inhibition of platelet aggregation.[2] This technical guide provides a comprehensive overview of the compound's mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Spontaneous Nitric Oxide Donation

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is a cell-permeable compound that, once in an aqueous solution, spontaneously releases nitric oxide in a controlled manner.[3] The half-life of this release in solution is approximately 30 minutes.[3] This spontaneous donation of NO is the cornerstone of its pharmacological activity.

Activation of Soluble Guanylyl Cyclase (sGC)

The released nitric oxide diffuses across cell membranes and binds to the heme prosthetic group of soluble guanylyl cyclase (sGC), the primary intracellular receptor for NO. This binding event induces a conformational change in sGC, leading to its activation.

Synthesis of Cyclic Guanosine Monophosphate (cGMP)

Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger molecule, cyclic guanosine monophosphate (cGMP). FK409 has been shown to elevate intracellular cGMP levels, which is directly associated with its vasodilatory effects.

Downstream Signaling Pathway

The increase in intracellular cGMP concentration triggers a downstream signaling cascade primarily mediated by cGMP-dependent protein kinase (PKG).

Protein Kinase G (PKG) Activation

cGMP binds to and activates PKG, a serine/threonine kinase. Activated PKG then phosphorylates a variety of downstream protein targets within the cell, leading to the observed physiological responses.

Physiological Effects

The primary physiological effects of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide, mediated by the NO/cGMP/PKG pathway, include:

  • Vasodilation: In vascular smooth muscle cells, activated PKG leads to a decrease in intracellular calcium levels, resulting in muscle relaxation and vasodilation. This is a key contributor to its antihypertensive effects.

  • Inhibition of Platelet Aggregation: The compound has demonstrated potent anti-platelet aggregation activity.[1][2]

The signaling pathway is illustrated in the diagram below:

FK409_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (e.g., Vascular Smooth Muscle Cell) FK409_ext (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (FK409) FK409_int FK409 FK409_ext->FK409_int Cell Permeation NO Nitric Oxide (NO) FK409_int->NO Spontaneous Release sGC_inactive Soluble Guanylyl Cyclase (sGC) - Inactive NO->sGC_inactive Binds to Heme Group sGC_active sGC - Active sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP Catalyzed by Active sGC PKG_inactive Protein Kinase G (PKG) - Inactive cGMP->PKG_inactive Binds to and Activates PKG_active PKG - Active PKG_inactive->PKG_active Physiological_Effects Physiological Effects: - Vasodilation - Inhibition of Platelet Aggregation PKG_active->Physiological_Effects Phosphorylates Downstream Targets

Figure 1. Signaling pathway of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.

Quantitative Data

The following tables summarize the available quantitative data for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.

ParameterValueSpeciesAssayReference
In Vitro Activity
IC50 (Platelet Aggregation)4.32 ± 0.95 µMRatADP-induced platelet aggregation[2]
In Vivo Activity
Thrombus FormationDose-dependent suppression from 0.32 mg/kg, p.o.RatExtracorporeal shunt model[2]
Maximum Inhibition (Thrombus Formation)52% inhibition at 10 mg/kg, p.o.RatExtracorporeal shunt model[2]
Hepatic Ischemia-Reperfusion InjuryDose-dependent suppression of AST and ALT elevationRat90 min hepatic ischemia model[4]
(1.6 and 3.2 mg/kg, IV)

Table 1. Quantitative biological activity of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.

CompoundIC50 (Platelet Aggregation)Maximum Inhibition (Thrombus Formation)Reference
(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide4.32 ± 0.95 µM52% at 10 mg/kg, p.o.[2]
Isosorbide Dinitrate (ISDN)> 100 µM17% at 32 mg/kg, p.o.[2]

Table 2. Comparison of anti-platelet activity with Isosorbide Dinitrate (ISDN).

Experimental Protocols

Detailed experimental protocols for the key assays are crucial for the replication and validation of findings. While specific, step-by-step protocols for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide are not extensively detailed in the public literature, the following outlines the general methodologies employed in its characterization.

Measurement of Nitric Oxide Release
  • Objective: To quantify the spontaneous release of NO from (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide in solution.

  • Methodology: A chemiluminescence analyzer is the standard instrument for this measurement.

    • A solution of the compound at a known concentration is prepared in a suitable buffer (e.g., phosphate buffer).

    • The solution is incubated at a controlled temperature (e.g., 37°C).

    • At various time points, the headspace gas or the solution is sampled and introduced into the chemiluminescence detector.

    • The detector measures the light emitted from the reaction of NO with ozone, which is proportional to the NO concentration.

    • Alternatively, the concentration of nitrite, a stable oxidation product of NO, can be measured using the Griess assay as an indirect measure of NO release.

In Vitro Platelet Aggregation Assay
  • Objective: To determine the inhibitory effect of the compound on platelet aggregation.

  • Methodology:

    • Platelet-rich plasma (PRP) is prepared from whole blood samples (e.g., from rats).

    • The PRP is treated with various concentrations of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide or a vehicle control.

    • Platelet aggregation is induced by adding an agonist, such as adenosine 5'-diphosphate (ADP).

    • The change in light transmittance through the PRP suspension is measured over time using an aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.

    • The concentration of the compound that inhibits aggregation by 50% (IC50) is calculated.

The general workflow for this assay is depicted below:

Platelet_Aggregation_Assay_Workflow start Start: Obtain Whole Blood prp_prep Prepare Platelet-Rich Plasma (PRP) via Centrifugation start->prp_prep incubation Incubate PRP with varying concentrations of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide or Vehicle Control prp_prep->incubation induction Induce Aggregation (e.g., with ADP) incubation->induction measurement Measure Light Transmittance over time using an Aggregometer induction->measurement analysis Calculate Percent Inhibition and Determine IC50 measurement->analysis end End analysis->end

Figure 2. Workflow for in vitro platelet aggregation assay.
In Vivo Thrombus Formation Model (Extracorporeal Shunt)

  • Objective: To assess the antithrombotic efficacy of the compound in a living organism.

  • Methodology:

    • Experimental animals (e.g., rats) are anesthetized.

    • An extracorporeal shunt is created by cannulating an artery and a vein (e.g., carotid artery and jugular vein).

    • A small, roughened, and pre-weighed object (e.g., a silk thread) is placed within the shunt to induce thrombus formation.

    • The compound is administered to the animals (e.g., orally or intravenously) at various doses prior to opening the shunt.

    • Blood is allowed to flow through the shunt for a defined period.

    • The shunt is then removed, and the object with the formed thrombus is weighed.

    • The difference in weight represents the mass of the thrombus, and the percentage inhibition by the compound is calculated relative to a control group.

Conclusion

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is a potent nitric oxide donor with a well-defined mechanism of action centered on the activation of the sGC-cGMP-PKG signaling pathway. Its ability to spontaneously release NO translates into significant vasodilatory and anti-platelet effects, as demonstrated by the available in vitro and in vivo data. This technical guide provides a foundational understanding of its pharmacological properties for researchers and professionals in the field of drug development. Further research to elucidate more specific downstream targets of PKG and to obtain more extensive quantitative data will be beneficial for a more complete characterization of this compound.

References

Technical Guide: Physicochemical Properties of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound, (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route and provides estimated physicochemical parameters based on structurally related compounds. Detailed experimental protocols for the proposed synthesis and subsequent characterization are also presented. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar nitro-conjugated oxime amides.

Introduction

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is a multifaceted organic compound featuring a conjugated system with a nitroalkene, an α-hydroxyimino amide, and specific (E,2E) stereochemistry. The presence of these functional groups suggests potential for diverse chemical reactivity and biological activity. The nitroalkene moiety is a known Michael acceptor, while the α-hydroxyimino amide functionality is found in various compounds with biological relevance. The specific stereochemistry of the double bonds is expected to play a crucial role in its molecular recognition and biological interactions. This document aims to provide a theoretical and practical framework for the synthesis and characterization of this target molecule.

Proposed Synthetic Pathway

A plausible multi-step synthetic pathway for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is proposed, commencing from commercially available starting materials. The key steps involve a stereoselective Henry-type condensation, followed by amide formation and subsequent oximation.

Synthetic Pathway A 1-Nitropropane C Piperidine, Toluene, Reflux B 2-Ethylacrolein B->C D (E)-4-Ethyl-5-nitrohex-3-en-2-one C->D Henry Reaction & Dehydration E 1. (COCl)2 2. NH3 D->E F (E,2E)-4-Ethyl-2-oxo-5-nitrohex-3-enamide E->F Amide Formation G Hydroxylamine (NH2OH) H (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide G->H Oximation

Caption: Proposed synthetic pathway for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.

Experimental Protocols

Synthesis of (E)-4-Ethyl-5-nitrohex-3-en-2-one (Intermediate D)

This procedure is adapted from stereoselective Henry reaction protocols.[1][2]

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-nitropropane (1.0 eq), 2-ethylacrolein (1.2 eq), and piperidine (0.1 eq) in toluene.

  • Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials. Water will be collected in the Dean-Stark trap.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the (E)-nitroalkene as the major isomer.

Synthesis of (E,2E)-4-Ethyl-2-oxo-5-nitrohex-3-enamide (Intermediate F)

This two-step procedure involves the conversion of the ketone to an acid chloride followed by amidation.

  • Acid Chloride Formation: The intermediate D can be oxidized to the corresponding carboxylic acid, which is then converted to the acid chloride. A more direct approach would be a haloform reaction followed by treatment with thionyl chloride. A milder alternative is direct oxidation to the α-keto acid.

  • Amidation: Dissolve the crude α-keto acid chloride in an anhydrous aprotic solvent such as dichloromethane (CH2Cl2) and cool to 0 °C. Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent dropwise. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous NaHCO3 and brine, dry over anhydrous MgSO4, and concentrate in vacuo. The crude amide can be purified by recrystallization or column chromatography.

Synthesis of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (Final Product H)

This step involves the oximation of the α-keto amide.[3][4]

  • Reaction Setup: Dissolve the α-keto amide F (1.0 eq) in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, and concentrate. The final product can be purified by column chromatography or recrystallization.

Physicochemical Properties (Estimated)

The following table summarizes the estimated physicochemical properties of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide. These values are predicted based on the known properties of structurally similar compounds containing α,β-unsaturated amides, conjugated nitroalkenes, and oximes.

PropertyEstimated ValueRationale/Reference Compounds
Molecular Formula C8H11N3O4-
Molecular Weight 213.19 g/mol -
Appearance Pale yellow solidNitroalkenes and oximes are often colored. Amides are typically solids at room temperature.[5]
Melting Point 150 - 170 °CAmides exhibit strong hydrogen bonding, leading to high melting points.[5] Conjugation and the nitro group will likely increase this further.
Boiling Point > 300 °C (decomposes)High melting point suggests a high boiling point; however, nitro compounds can be thermally unstable.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone). Sparingly soluble in water.The amide and hydroxyimino groups can participate in hydrogen bonding, but the overall molecule has significant nonpolar character.
pKa ~9-10 (oxime proton)The pKa of oxime protons typically falls in this range.
logP 1.5 - 2.5Calculated based on the contributions of the functional groups.

Characterization and Quality Control

A comprehensive characterization of the synthesized compound is crucial to confirm its identity, purity, and stereochemistry.

Characterization_Workflow A Synthesized Compound B NMR Spectroscopy (1H, 13C, NOESY) A->B C Mass Spectrometry (HRMS) A->C D FTIR Spectroscopy A->D E Elemental Analysis A->E F HPLC A->F G Structure & Stereochemistry Confirmation B->G H Molecular Weight Confirmation C->H I Functional Group Identification D->I J Elemental Composition E->J K Purity Assessment F->K

Caption: General workflow for the characterization of the synthesized compound.

Spectroscopic and Analytical Data (Predicted)
TechniquePredicted Observations
¹H NMR Signals for the ethyl group (triplet and quartet), vinylic protons (doublets with coupling constants indicative of E configuration), a proton of the C-H adjacent to the nitro group, and exchangeable protons for the amide (NH2) and oxime (NOH) groups.
¹³C NMR Resonances for the carbonyl carbon of the amide, the carbon of the C=NOH group, olefinic carbons, the carbon bearing the nitro group, and the carbons of the ethyl group.
FTIR (cm⁻¹) Characteristic absorption bands for N-H stretching (amide, ~3300-3100), O-H stretching (oxime, broad ~3200), C=O stretching (amide, ~1650), C=N stretching (oxime, ~1640), C=C stretching (alkene, ~1620), and asymmetric and symmetric NO2 stretching (~1550 and ~1350).
HRMS (ESI+) [M+H]⁺ peak at m/z 214.0773, confirming the elemental composition C8H12N3O4⁺.

Conclusion

This technical guide provides a theoretical framework for the synthesis and characterization of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide. The proposed synthetic route, based on established organic transformations, offers a viable path to obtaining this novel compound. The estimated physicochemical properties and predicted analytical data serve as a valuable reference for its future experimental investigation. The unique combination of functional groups and defined stereochemistry in this molecule makes it an interesting target for further research in medicinal chemistry and materials science. Experimental validation of the data presented herein is highly encouraged.

References

In-Depth Technical Guide: Nitric Oxide Release Kinetics of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide, also known by its code name FK409, is a potent, spontaneously acting nitric oxide (NO) donor. Its ability to release NO in a controlled manner has made it a valuable tool in pharmacological research to investigate the diverse physiological and pathophysiological roles of nitric oxide, including vasodilation, platelet aggregation inhibition, and neurotransmission. This technical guide provides a comprehensive overview of the nitric oxide release kinetics of FK409, detailed experimental protocols for its study, and an examination of the primary signaling pathway it activates.

Physicochemical Properties and NO Release Mechanism

FK409 is a synthetic compound with the chemical formula C₈H₁₃N₃O₄ and a molecular weight of 215.21 g/mol . The release of nitric oxide from FK409 is a spontaneous process that is critically dependent on the pH of the surrounding aqueous environment.

The proposed mechanism for NO release involves a rate-limiting deprotonation at the 5-position of the hexenamide backbone. This initial step is facilitated by hydroxyl ions, and therefore, the rate of NO liberation markedly increases with a rise in pH, particularly above pH 6. A linear relationship has been observed between the degradation rate of FK409 and the rate of NO formation, indicating that the deprotonation is the key trigger for the subsequent cascade that leads to the release of nitric oxide.[1]

Furthermore, the presence of sulfhydryl-containing compounds, such as L-cysteine and glutathione, can significantly accelerate the decomposition of FK409 and the subsequent release of nitric oxide. This suggests that in a biological milieu rich in such compounds, the NO-donating potency of FK409 may be enhanced.

Quantitative Nitric Oxide Release Kinetics

The kinetics of nitric oxide release from FK409 are crucial for understanding its pharmacological profile and for designing experiments that require a specific flux of NO. The release is characterized by its pH-dependent rate and half-life.

ParameterConditionValue
Half-life (t½) In solution~30 minutes
NO Release Rate In the presence of 25 mM L-cysteine13-fold increase

Experimental Protocols

Accurate quantification of nitric oxide released from FK409 is essential for in vitro and in vivo studies. The two most common and reliable methods for this are the Griess assay for indirect NO measurement and chemiluminescence for direct NO detection.

Griess Assay for Nitrite Determination (Indirect NO Measurement)

This colorimetric assay is a straightforward and cost-effective method to indirectly quantify NO release by measuring the accumulation of its stable breakdown product, nitrite (NO₂⁻), in the aqueous medium.

Materials:

  • FK409 solution of known concentration

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 6.0, 7.4, 8.0)

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water

  • Sodium nitrite (NaNO₂) standard solutions (0-100 µM)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Sample Preparation: Prepare solutions of FK409 in PBS at the desired pH values. Incubate the solutions at 37°C for various time points to allow for NO release and its conversion to nitrite.

  • Standard Curve: Prepare a series of sodium nitrite standards in the same buffer as the samples.

  • Assay: a. To 50 µL of each sample and standard in a 96-well plate, add 50 µL of Griess Reagent Solution A. b. Incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Solution B to each well. d. Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

  • Calculation: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the equation of the linear regression from the standard curve to calculate the nitrite concentration in the samples.

Chemiluminescence Detection (Direct NO Measurement)

Chemiluminescence provides a highly sensitive and specific method for the real-time, direct detection of nitric oxide gas. This technique is based on the reaction of NO with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂*) that emits light upon returning to its ground state. The intensity of the emitted light is directly proportional to the NO concentration.

Materials:

  • Nitric oxide analyzer with a chemiluminescence detector

  • Reaction chamber/purge vessel

  • Inert gas supply (e.g., nitrogen or helium)

  • FK409 solution of known concentration in a suitable buffer

  • Ozone (O₃) generator (typically integrated into the analyzer)

Procedure:

  • Instrument Setup and Calibration: Calibrate the nitric oxide analyzer according to the manufacturer's instructions using a certified NO gas standard.

  • Sample Preparation: Prepare the FK409 solution in a deoxygenated buffer to minimize the premature oxidation of NO. Place the solution in the reaction chamber.

  • Measurement: a. Purge the headspace of the reaction chamber with an inert gas to remove any atmospheric oxygen. b. As FK409 releases NO into the solution, the inert gas stream carries the gaseous NO from the headspace into the chemiluminescence detector. c. Inside the detector, the sample gas is mixed with ozone. d. The photomultiplier tube detects the light emitted from the reaction, and the instrument software records the NO concentration in real-time.

  • Data Analysis: The data will be presented as a curve of NO concentration versus time, from which kinetic parameters such as the initial release rate and half-life can be determined.

Signaling Pathway of Released Nitric Oxide

The primary and most well-established signaling pathway activated by the nitric oxide released from FK409 is the soluble guanylate cyclase (sGC) - cyclic guanosine monophosphate (cGMP) pathway.

NO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (e.g., Smooth Muscle Cell) FK409 FK409 NO NO FK409->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Binds and activates NO->sGC GTP GTP cGMP Cyclic GMP (cGMP) GTP->cGMP sGC activation PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream_Effectors Downstream Effectors (e.g., Myosin Light Chain Phosphatase, Ion Channels) PKG->Downstream_Effectors Phosphorylates Physiological_Response Physiological Response (e.g., Vasodilation) Downstream_Effectors->Physiological_Response Leads to

Figure 1: Nitric Oxide Signaling Pathway

Pathway Description:

  • NO Release and Diffusion: FK409 spontaneously releases nitric oxide, which, as a small, lipophilic molecule, readily diffuses across cell membranes into target cells, such as vascular smooth muscle cells.

  • Activation of Soluble Guanylate Cyclase (sGC): Once inside the cell, NO binds to the heme moiety of soluble guanylate cyclase, causing a conformational change that activates the enzyme.

  • Synthesis of Cyclic Guanosine Monophosphate (cGMP): Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Activation of Protein Kinase G (PKG): cGMP acts as a second messenger and binds to and activates cGMP-dependent protein kinase (PKG).

  • Phosphorylation of Downstream Targets: PKG is a serine/threonine kinase that phosphorylates a variety of downstream protein targets. In vascular smooth muscle, these targets include proteins that lead to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium. Key targets include myosin light chain phosphatase, which it activates, and various ion channels.

  • Physiological Response: The net effect of PKG activation in vascular smooth muscle is relaxation, leading to vasodilation and increased blood flow.

Experimental Workflow for Studying NO Release and Signaling

The following workflow outlines the key steps for a comprehensive investigation of the effects of FK409.

Experimental_Workflow cluster_kinetics NO Release Kinetics cluster_cell_culture Cell-Based Assays cluster_analysis Data Analysis and Interpretation A Prepare FK409 solutions at different pH B Measure NO release over time (Griess Assay or Chemiluminescence) A->B C Determine rate constants (k) and half-life (t½) B->C H Correlate NO release kinetics with cellular responses C->H D Culture target cells (e.g., vascular smooth muscle cells) E Treat cells with FK409 D->E F Measure intracellular cGMP levels (ELISA or RIA) E->F G Assess downstream effects (e.g., vasorelaxation assay, platelet aggregation assay) E->G F->H I Elucidate dose-response relationships G->I J Publish findings H->J I->J

Figure 2: Experimental Workflow

Conclusion

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (FK409) is a valuable research tool for investigating the biological effects of nitric oxide due to its spontaneous and pH-dependent NO release. A thorough understanding of its release kinetics, coupled with robust experimental methodologies for NO quantification and the elucidation of its downstream signaling pathways, is paramount for its effective use in pharmacological and drug development studies. This guide provides the foundational knowledge and protocols for researchers to confidently design and execute experiments utilizing this potent nitric oxide donor.

References

A Technical Guide to the Biological Activity of Novel Oxime Ester Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oxime ester derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery and development. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel oxime ester derivatives, with a focus on their potential as therapeutic agents. The information is compiled from recent scientific literature to aid researchers in this dynamic field.

Synthesis of Oxime Ester Derivatives

The general synthesis of oxime esters involves the condensation of aldoximes or ketoximes with carboxylic acids. A common and efficient laboratory-scale protocol involves the use of a coupling agent, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), in the presence of a base like N-methylmorpholine (NMM).

  • Reaction Setup: Dissolve the carboxylic acid (1.0 mmol) and the corresponding oxime (1.1 mmol) in an appropriate solvent, such as 1,4-dioxane.

  • Addition of Reagents: Add N-methylmorpholine (NMM) (2.2 mmol) to the solution and stir. Subsequently, add 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.2 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the final oxime ester derivatives using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

G cluster_start Starting Materials cluster_reagents Reagents & Solvent Carboxylic_Acid Carboxylic Acid Reaction_Mixture Reaction Mixture Carboxylic_Acid->Reaction_Mixture Oxime Oxime Oxime->Reaction_Mixture CDMT CDMT CDMT->Reaction_Mixture NMM NMM NMM->Reaction_Mixture Solvent 1,4-Dioxane Solvent->Reaction_Mixture Stirring Stirring at Room Temperature Reaction_Mixture->Stirring Workup Aqueous Work-up & Extraction Stirring->Workup Purification Column Chromatography Workup->Purification Final_Product Oxime Ester Derivative Purification->Final_Product

General workflow for the synthesis of oxime ester derivatives.

Anticancer Activity

Numerous novel oxime ester derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][3] The mechanism of their anticancer activity is an area of active investigation, with some studies suggesting the induction of apoptosis and cell cycle arrest.

Compound ClassCancer Cell LineActivity MetricValueReference
Steroidal C-20 Oxime Esters (3a, 3f, 3g)HeLa% Inhibition (30 µM)> 50%[1]
Δ⁹,¹¹-Estrone Oxime (11)LNCaP (Prostate)IC₅₀3.59 µM[2]
Diterpene Stemodin Oxime Esters (9, 10)PC3, SNB-19, HCT-116% Growth Inhibition62.96 - 94.27%[3]
Pyrazole-containing Oxime Ester (7a)SH-SY5Y (Neuroblastoma)IC₅₀85.94 µM[4]
2,3,4-trimethoxyacetophenoxime estersCancer Cell Lines-Showed activity
  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the oxime ester derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G cluster_pathway Proposed Anticancer Mechanism Oxime_Ester Oxime Ester Derivative Cell_Interaction Interaction with Cancer Cell Oxime_Ester->Cell_Interaction Pathway_Activation Activation of Apoptotic Pathways Cell_Interaction->Pathway_Activation Cell_Cycle_Arrest Cell Cycle Arrest Cell_Interaction->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Pathway_Activation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Logical relationship in the proposed anticancer action of oxime esters.

Antimicrobial Activity

Oxime esters have demonstrated notable activity against a range of bacterial and fungal pathogens.[5][6] Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as DNA gyrase.

Compound ClassMicroorganismActivity MetricValueReference
Dihydrocumic Acid Oxime EstersEscherichia coliInhibition ZoneBetter than bromogeramine[5]
Undecenoic Acid Oxime Ester (OE-5)Bacterial and Fungal StrainsActive-[6]
1,2,4-Triazole/1,3,4-Oxadiazole Oxime Esters (4a, 5a-d, 5h, 5i)Xanthomonas oryzae pv. oryzaeEC₅₀15.15 - 49.34 µg/mL[7]
Acrylpimaryl Oxime Esters (4c, 4d, 4f, 4h, 4k)Escherichia coliInhibition Zone (256 µg/mL)9.67 - 12.17 mm[8]
Vanillin Derived Piperidin-4-one Oxime EstersBacteria and FungiActive-
  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the oxime ester derivatives in a 96-well microtiter plate containing the broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow Start Start Prepare_Inoculum Prepare Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Oxime Esters Prepare_Inoculum->Serial_Dilution Inoculate_Plates Inoculate Microtiter Plates Serial_Dilution->Inoculate_Plates Incubate Incubate Plates Inoculate_Plates->Incubate Read_Results Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_Results End End Read_Results->End

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition

A significant area of research for oxime ester derivatives is their ability to act as enzyme inhibitors.[9][10] For instance, some have been identified as covalent inhibitors of serine hydrolases, while others show potent inhibition of α-glucosidase and α-amylase.

Compound ClassEnzyme TargetActivity MetricValueReference
Unspecified Oxime EstersRetinoblastoma-binding protein 9 (RBBP9)IC₅₀1.2 µM (Compound 4)[9]
Oleanolic Acid Oxime Ester (3a)α-GlucosidaseIC₅₀0.35 µM[10]
Oleanolic Acid Oxime Ester (3f)α-AmylaseIC₅₀3.80 µM[10]
  • Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Reaction Mixture: In a 96-well plate, mix the enzyme solution with various concentrations of the oxime ester inhibitor. Pre-incubate for a short period.

  • Initiation of Reaction: Add the pNPG substrate to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined time.

  • Stopping the Reaction: Stop the reaction by adding a solution of sodium carbonate.

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

G cluster_inhibition Mechanism of Covalent Serine Hydrolase Inhibition Enzyme RBBP9 (Serine Hydrolase) with Active Site Serine (Ser75) Nucleophilic_Attack Nucleophilic Attack by Ser75 on Inhibitor's Carbonyl Carbon Enzyme->Nucleophilic_Attack Inhibitor Oxime Ester Inhibitor Inhibitor->Nucleophilic_Attack Intermediate Covalent Acyl-Enzyme Intermediate Nucleophilic_Attack->Intermediate Leaving_Group_Departure Displacement of Oxime Leaving Group Intermediate->Leaving_Group_Departure Inhibited_Enzyme Inhibited Enzyme Leaving_Group_Departure->Inhibited_Enzyme

Covalent inhibition of a serine hydrolase by an oxime ester.

Other Biological Activities

Beyond the activities detailed above, oxime ester derivatives have also been reported to possess anti-inflammatory and antioxidant properties, further highlighting their therapeutic potential.

  • Anti-inflammatory Activity: 5-aliphatic oxime esters of thiophene have demonstrated anti-inflammatory action.

  • Antioxidant Activity: Oxime esters of undecanoic acid have shown antioxidant capabilities in assays such as DPPH radical scavenging.

Conclusion

Novel oxime ester derivatives represent a rich source of biologically active compounds with significant potential in the development of new drugs for a variety of diseases. Their diverse activities, including anticancer, antimicrobial, and enzyme inhibitory effects, warrant further investigation. The synthetic accessibility and the possibility for extensive structural modification make this class of compounds particularly attractive for medicinal chemistry campaigns. This guide provides a foundational understanding for researchers to explore and expand upon the therapeutic applications of oxime ester derivatives.

References

Technical Guide: Spectroscopic Analysis of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel compound, (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide. Due to the limited availability of experimental data for this specific molecule in public databases, this document presents a predictive analysis based on established principles of spectroscopy and data from structurally analogous compounds. The guide outlines detailed experimental protocols for a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). All predicted quantitative data are systematically organized into tables for clarity and comparative purposes. Furthermore, this guide employs Graphviz diagrams to illustrate a plausible synthetic pathway and a generalized workflow for the spectroscopic characterization of this and similar molecules, providing a robust framework for researchers in the field of drug development and chemical analysis.

Introduction

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is a multifaceted organic compound featuring a conjugated system with nitro, oxime, and amide functional groups. Such compounds are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with these moieties. The presence of a nitroalkene functional group, in particular, suggests potential as a Michael acceptor, a characteristic often exploited in the design of targeted therapeutic agents. Accurate structural elucidation and purity assessment are paramount for any further investigation into its biological properties. This guide provides the foundational spectroscopic methodologies and expected data for the comprehensive characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide. These predictions are derived from computational models and analysis of similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5s1HN-H (Amide)
~10.5s1H=N-OH (Oxime)
~7.5s1HN-H (Amide)
~7.0d, J=15 Hz1H=CH -C(NO₂)
~6.5d, J=15 Hz1H=CH -C(=NOH)
~5.0q, J=7 Hz1HCH -CH₃ (Nitro)
~2.5q, J=7.5 Hz2HCH ₂-CH₃
~1.7d, J=7 Hz3HCH-CH ₃ (Nitro)
~1.1t, J=7.5 Hz3HCH₂-CH

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~165C =O (Amide)
~150C =NOH (Oxime)
~145C (Et)=CH
~140=C H-C(NO₂)
~130=C H-C(=NOH)
~80C H-NO₂
~25C H₂-CH₃
~15CH-C H₃ (Nitro)
~12CH₂-C H₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
3400-3200BroadO-H Stretch (Oxime), N-H Stretch (Amide)
~3050MediumC-H Stretch (Alkene)
2980-2850MediumC-H Stretch (Alkyl)
~1680StrongC=O Stretch (Amide I)
~1640MediumC=N Stretch (Oxime)
~1620MediumC=C Stretch (Alkene)
~1550StrongN-O Stretch (Nitro), N-H Bend (Amide II)
~1350StrongN-O Stretch (Nitro)
UV-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption

λ_max (nm)Molar Absorptivity (ε)SolventAssignment
~280-320HighEthanolπ → π* transition
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/z (Mass-to-Charge Ratio)Ion
[M+H]⁺Molecular Ion (Positive Mode)
[M-H]⁻Molecular Ion (Negative Mode)
[M+Na]⁺Sodium Adduct

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire spectra at 298 K.

    • Use a spectral width of 16 ppm, centered at 8 ppm.

    • Employ a 30-degree pulse width with a relaxation delay of 2 seconds.

    • Collect 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire spectra at 298 K.

    • Use a spectral width of 240 ppm, centered at 120 ppm.

    • Employ a 30-degree pulse width with a relaxation delay of 5 seconds.

    • Collect 1024 scans.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background correction on the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in ethanol at a concentration of 1 mg/mL. From this, prepare a dilute solution (e.g., 0.01 mg/mL) in ethanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Use ethanol as the blank.

    • Scan the sample from 200 to 800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.

  • Acquisition (Positive and Negative Modes):

    • Infuse the sample solution at a flow rate of 5 µL/min.

    • Set the capillary voltage to 3.5 kV.

    • Set the source temperature to 120°C.

    • Acquire spectra over a mass range of 50-500 m/z.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass.

Visualizations

Proposed Synthetic Pathway

The following diagram illustrates a plausible synthetic route for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.

Synthetic Pathway cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Condensation cluster_3 Step 4: Oximation Nitropropane Nitropropane Intermediate_1 2-Nitro-3-hexanol Nitropropane->Intermediate_1 Base Butanal Butanal Butanal->Intermediate_1 Intermediate_2 2-Nitrohex-2-ene Intermediate_1->Intermediate_2 Acid, Heat Intermediate_3 (E)-4-ethyl-5-nitro-2-oxohex-3-enamide Intermediate_2->Intermediate_3 2-oxoacetamide Final_Product (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide Intermediate_3->Final_Product Hydroxylamine

Caption: Proposed synthesis of the target compound.

Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the spectroscopic characterization of a novel compound.

Spectroscopic Analysis Workflow Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Data_Integration Data Integration & Analysis NMR->Data_Integration IR->Data_Integration MS->Data_Integration UV_Vis->Data_Integration Structure_Elucidation Structure Elucidation Purity_Assessment Purity Assessment Data_Integration->Structure_Elucidation Data_Integration->Purity_Assessment

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the spectroscopic analysis of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide. The tabulated predicted data, detailed experimental protocols, and illustrative diagrams offer a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of this and related novel chemical entities. While the provided data is predictive, the methodologies are robust and adhere to standard analytical practices, ensuring their applicability for the empirical analysis of this compound.

The Structure-Activity Relationship of Nitro-Containing Enamides: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The enamide moiety, characterized by a carbon-carbon double bond adjacent to an amide group, represents a versatile scaffold in medicinal chemistry. When coupled with a nitro functional group, these compounds exhibit a wide spectrum of biological activities, ranging from enzyme inhibition to anticancer and antimicrobial effects. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the enamide system, often enhancing binding affinities to biological targets and participating in crucial molecular interactions. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of nitro-containing enamides, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, biological evaluation, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

I. Core Structure and Synthetic Strategy

The general structure of the nitro-containing enamides discussed in this guide is based on the N-aryl-3-(nitrophenyl)propenamide scaffold. Variations in the substitution patterns on both the N-aryl ring and the nitrophenyl ring, as well as modifications to the propenamide linker, have profound effects on their biological activity.

Experimental Protocols: Synthesis of Nitro-Containing Enamides

A common and effective method for the synthesis of these compounds is the Claisen-Schmidt condensation, followed by amidation. Below is a representative protocol for the synthesis of a nitro-containing chalcone, a close analog and often a precursor to the target enamides.

Protocol: Synthesis of (E)-1-(substituted-phenyl)-3-(4-nitrophenyl)prop-2-en-1-ones (Nitro-Chalcones)

  • Materials: Substituted acetophenone (10 mmol), 4-nitrobenzaldehyde (10 mmol), ethanol (10 mL), sodium hydroxide (6 mL, 1.0 M solution), dichloromethane, n-hexane.

  • Procedure:

    • A solution of the substituted acetophenone (10 mmol) in ethanol (10 mL) is prepared in a round-bottom flask.

    • The flask is placed in an ice-salt bath, and a solution of sodium hydroxide (6 mL, 1.0 M) is added dropwise with stirring.

    • After stirring for 15 minutes, 4-nitrobenzaldehyde (10 mmol) is added to the reaction mixture.

    • The reaction is then stirred at room temperature for 3 hours.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the precipitated product is filtered and washed thoroughly with water.

    • The crude product is recrystallized from a dichloromethane/n-hexane solvent system to yield the pure nitro-chalcone.[1]

The subsequent amidation to form the enamide can be achieved by reacting the corresponding cinnamic acid (derived from the chalcone) with an appropriate aniline derivative.

Protocol: Synthesis of (E)-N-Aryl-3-(4-nitrophenyl)propenamides

  • Materials: 4-nitrocinnamic acid, thionyl chloride, substituted aniline, tetrahydrofuran (THF), triethylamine.

  • Procedure:

    • A solution of the primary diamine (0.004 mol) is prepared in THF.

    • Triethylamine (0.6 mL) is added dropwise to the solution to make it slightly basic.

    • A solution of trans-4-nitrocinnamoyl chloride (0.01 mol) in THF is added dropwise to the reaction mixture with constant stirring.

    • The reaction mixture is stirred at 25°C for 18-24 hours, with progress monitored by TLC.

    • After completion, the resulting salt precipitate is filtered off.

    • The filtrate is then precipitated by adding water.

    • The final enamide product is filtered, washed with water, and recrystallized from a suitable solvent.[2]

G cluster_synthesis Synthesis Workflow reagents Starting Materials: Substituted Acetophenone 4-Nitrobenzaldehyde reaction_setup Reaction Setup: Ethanol, NaOH (aq) Ice-Salt Bath reagents->reaction_setup 1. Dissolve & Cool condensation Claisen-Schmidt Condensation (3 hours, RT) reaction_setup->condensation 2. Add Reagents workup Work-up: Filtration & Washing condensation->workup 3. Monitor (TLC) purification Purification: Recrystallization (DCM/Hexane) workup->purification 4. Isolate Crude Product product Pure Nitro-Chalcone purification->product 5. Characterize amidation Amidation with Substituted Aniline product->amidation Further Reaction final_product Nitro-Containing Enamide amidation->final_product Final Product

Synthesis Workflow for Nitro-Containing Enamides.

II. Biological Activities and Structure-Activity Relationships

Nitro-containing enamides have demonstrated a remarkable diversity of biological activities, which are intricately linked to their structural features. The position and nature of substituents on the aromatic rings play a critical role in determining their potency and selectivity.

A. Dual Monoamine Oxidase-B (MAO-B) and β-Secretase (BACE1) Inhibition for Neurodegenerative Diseases

A series of nitro-group-bearing enamides (NEA1–NEA5) have been identified as potent dual inhibitors of MAO-B and BACE1, two key enzymes implicated in the pathogenesis of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.

Quantitative SAR Data:

CompoundR-GroupMAO-A IC50 (µM)MAO-B IC50 (µM)BACE1 IC50 (µM)
NEA1 4-Cl> 400.0168.21 ± 0.03
NEA2 2,4-di-Cl> 250.0259.05 ± 0.15
NEA3 4-F> 150.00928.02 ± 0.13
NEA4 4-Br> 500.03310.11 ± 0.09
NEA5 4-CH3> 500.04111.23 ± 0.21
Lazabemide (Std.)--0.11-
Pargyline (Std.)--0.14-
Quercetin (Std.)---13.40 ± 0.04

Data sourced from a 2021 study on nitro-group-bearing enamides.

SAR Insights:

  • The presence of a halogen atom at the para-position of the N-phenyl ring is crucial for potent MAO-B inhibition.

  • The 4-fluoro substituent in NEA3 resulted in the most potent MAO-B inhibition (IC50 = 0.0092 µM).

  • Electron-withdrawing groups on the N-phenyl ring generally lead to higher potency.

  • All synthesized derivatives exhibited the ability to cross the blood-brain barrier as determined by the Parallel Artificial Membrane Permeability Assay (PAMPA).

B. Anticancer Activity

Nitro-containing chalcones and their enamide derivatives have shown significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative SAR Data for Nitro-Containing Chalcones:

CompoundR1R2Cell LineIC50 (µM)
Chalcone A4-NO22,4,6-(OCH3)3KYSE-450 (Esophageal)4.97
Chalcone B4-NO22,4,6-(OCH3)3Eca-109 (Esophageal)9.43
Chalcone C4-NO2HMCF-7 (Breast)1.33
Chalcone D2-NO2HT-lymphocytes6.1
Chalcone E3-NO2HT-lymphocytes8.9

Data compiled from various studies on the anticancer activity of nitro-chalcones.[3][4]

SAR Insights:

  • The position of the nitro group on the benzaldehyde ring significantly influences cytotoxicity. A 4-nitro substitution often confers high potency.

  • The presence of methoxy groups on the acetophenone ring, in combination with a nitro group, can enhance anticancer activity.

  • The enone linker is critical for activity, and its modification can modulate the biological response.

C. Antimicrobial Activity

The antimicrobial properties of nitro-containing enamides and related structures have been investigated against a range of bacterial and fungal pathogens.

Quantitative SAR Data for Antimicrobial Nitro-Compounds:

CompoundR-GroupS. aureus MIC (µg/mL)Candida sp. MIC (µg/mL)
Nitro-Compound 14-Cl15.6 - 62.57.8 - 31.25
Nitro-Compound 24-Br15.6 - 62.57.8 - 31.25
Nitro-Compound 32,4-di-Cl15.6 - 62.515.6 - 500

Data from a 2022 review on the biological activity of nitro compounds.[5]

SAR Insights:

  • Halogenation of the nitro-containing scaffold can lead to potent antibacterial and antifungal activity.

  • The lipophilicity imparted by these substituents may enhance membrane permeability and interaction with microbial targets.

III. Experimental Protocols for Biological Evaluation

To assess the biological activity of nitro-containing enamides, a variety of standardized assays are employed. Below are detailed protocols for the key assays mentioned in this guide.

A. MAO-B Inhibition Assay

This fluorometric assay is used to screen for inhibitors of MAO-B.

  • Principle: The assay measures the hydrogen peroxide produced from the oxidative deamination of the MAO substrate, kynuramine.

  • Procedure:

    • Prepare a working solution of the test compound and the MAO-B inhibitor control.

    • Add 10 µL of the diluted test compounds, inhibitor control, and assay buffer (enzyme control) to a 96-well black plate.

    • Prepare a master mix containing the MAO-B substrate and developer.

    • Add the master mix to each well.

    • Initiate the reaction by adding the MAO-B enzyme solution.

    • Incubate the plate at room temperature, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition and IC50 values.

B. BACE1 Inhibition Assay (FRET)

This assay utilizes Fluorescence Resonance Energy Transfer (FRET) to measure BACE1 activity.

  • Principle: A peptide substrate is labeled with a donor and a quencher fluorophore. Cleavage of the substrate by BACE1 separates the pair, leading to an increase in fluorescence.

  • Procedure:

    • Prepare a master mixture containing the BACE1 assay buffer and the FRET peptide substrate.

    • Add 70 µL of the master mixture to each well of a 96-well black plate.

    • Add 10 µL of the inhibitor solution to the test wells and a corresponding solution without the inhibitor to the control wells.

    • Dilute the BACE1 enzyme to the desired concentration with the assay buffer.

    • Initiate the reaction by adding 20 µL of the diluted BACE1 enzyme to the wells.

    • Read the fluorescence kinetically for a set period (e.g., 20 minutes) at an excitation of 320 nm and an emission of 405 nm.[6]

C. High-Throughput Screening (HTS) Workflow for Enzyme Inhibitors

G cluster_hts High-Throughput Screening Workflow library Compound Library (Nitro-Enamides) assay_dev Assay Development & Validation library->assay_dev primary_screen Primary Screening (Single Concentration) assay_dev->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response (IC50 Determination) hit_id->dose_response secondary_assays Secondary Assays (Selectivity, MoA) dose_response->secondary_assays lead_opt Lead Optimization secondary_assays->lead_opt

High-Throughput Screening Workflow.

IV. Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by nitro-containing enamides is crucial for elucidating their therapeutic potential and potential side effects.

A. MAO-B Inhibition in Neurodegeneration

MAO-B is involved in the degradation of dopamine in the brain. Inhibition of MAO-B increases dopamine levels, which is a key therapeutic strategy in Parkinson's disease. Furthermore, the breakdown of dopamine by MAO-B produces reactive oxygen species (ROS), contributing to oxidative stress and neurodegeneration. By inhibiting MAO-B, nitro-containing enamides can exert a neuroprotective effect.

G Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC ROS Reactive Oxygen Species (ROS) MAOB->ROS Neurodegeneration Neurodegeneration ROS->Neurodegeneration Oxidative Stress NitroEnamide Nitro-Containing Enamide NitroEnamide->MAOB Inhibition

MAO-B Inhibition Pathway.

B. BACE1 Inhibition and Amyloid-β Production

BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which form the amyloid plaques characteristic of Alzheimer's disease. BACE1 cleaves the amyloid precursor protein (APP), initiating the amyloidogenic pathway. Inhibition of BACE1 by nitro-containing enamides can reduce the production of Aβ, thereby potentially slowing the progression of the disease.

G APP Amyloid Precursor Protein (APP) BACE1 BACE1 APP->BACE1 Cleavage gamma_secretase γ-Secretase BACE1->gamma_secretase sAPPβ + C99 Abeta Amyloid-β (Aβ) gamma_secretase->Abeta Plaques Amyloid Plaques Abeta->Plaques NitroEnamide Nitro-Containing Enamide NitroEnamide->BACE1 Inhibition

BACE1 Inhibition Pathway.

C. PI3K/Akt Signaling Pathway in Cancer

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[1][7][8][9] Many anticancer agents exert their effects by targeting components of this pathway. While direct inhibition of the PI3K/Akt pathway by nitro-containing enamides is an area of ongoing research, their ability to induce apoptosis and cell cycle arrest suggests a potential modulation of this or related pathways.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NitroEnamide Nitro-Containing Enamide NitroEnamide->PI3K Potential Inhibition NitroEnamide->Akt Potential Inhibition

PI3K/Akt Signaling Pathway.

V. Conclusion

Nitro-containing enamides represent a promising class of compounds with diverse and potent biological activities. The structure-activity relationships highlighted in this guide underscore the importance of the nitro group and the substitution patterns on the aromatic rings in determining their therapeutic potential. The provided experimental protocols offer a foundation for the synthesis and evaluation of new analogs. Furthermore, the elucidation of their mechanisms of action through signaling pathway analysis provides a rational basis for their further development as therapeutic agents for neurodegenerative diseases, cancer, and infectious diseases. Continued exploration of this chemical space is warranted to unlock the full potential of nitro-containing enamides in drug discovery.

References

In-Depth Technical Guide: (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (FK-409/NOR-3)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, mechanism of action, and key experimental data for the potent nitric oxide (NO) donor, (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide, also known by its research codes FK-409 and NOR-3. This molecule, a semi-artificial fermentation product, spontaneously releases NO, a critical signaling molecule in cardiovascular physiology. Its potent vasodilatory and anti-platelet aggregation properties are detailed, supported by quantitative data and established experimental protocols. This document serves as a core technical resource for researchers investigating NO signaling, developing novel vasodilators, and exploring new therapeutic agents for cardiovascular diseases.

Discovery and Isolation

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (FK-409) was first reported as a novel vasodilator isolated from the fermentation broth of Streptomyces griseosporeus (strain No. 16917) in 1989 by researchers at Fujisawa Pharmaceutical Co., Ltd. in Japan.[1] The discovery was significant as the compound demonstrated potent biological activity through a then-novel mechanism of spontaneous nitric oxide release.

The generation of FK-409 is a semi-artificial process. The microorganism produces a precursor, FR-900411, when cultured in a nitrate-containing medium.[2] Subsequent acid treatment of the fermentation broth is essential to convert the precursor into the final active compound, FK-409, through a synchronous nitrosation-nitration reaction.[2]

Isolation Workflow

The general workflow for isolating FK-409 from the microbial culture is a multi-step process involving fermentation, extraction, and chromatographic purification.

G cluster_fermentation Fermentation cluster_extraction Extraction & Conversion cluster_purification Purification Ferment Culture of Streptomyces griseosporeus in NaNO3-containing medium (4 days) Precursor Production of Precursor (FR-900411) Ferment->Precursor Acid Acidification of Culture Filtrate (pH 3.0 with HCl) Precursor->Acid Solvent Solvent Extraction (Ethyl Acetate) Acid->Solvent Chrom Silica Gel Chromatography Solvent->Chrom Product Pure FK-409 (C8H13N3O4) Chrom->Product G cluster_outside Extracellular Space cluster_inside Vascular Smooth Muscle Cell FK409 FK-409 ((E,2E)-4-ethyl-2-hydroxyimino- 5-nitrohex-3-enamide) NO Nitric Oxide (NO) FK409->NO Spontaneous Decomposition sGC Soluble Guanylyl Cyclase (sGC) NO->sGC diffuses and activates cGMP cGMP (Second Messenger) sGC->cGMP catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Ca_reduction Decrease in intracellular [Ca²⁺] PKG->Ca_reduction leads to Relaxation Smooth Muscle Relaxation Ca_reduction->Relaxation

References

Technical Guide: Properties of CAS 138472-01-2 (FK-409/NOR-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 138472-01-2, also known by its research codes FK-409 and NOR-3, is a small molecule of significant interest in pharmacological research due to its potent vasodilatory and antiplatelet aggregation properties. Chemically identified as (±)-(E)-4-Ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide, this compound is a well-established nitric oxide (NO) donor. It spontaneously releases NO under physiological conditions, which mediates its biological effects through the activation of the soluble guanylate cyclase (sGC) and subsequent increase in cyclic guanosine monophosphate (cGMP) levels. This technical guide provides an in-depth overview of the solubility, storage conditions, and key experimental methodologies related to FK-409.

Physicochemical Properties

PropertyValue
CAS Number 138472-01-2
Synonyms FK-409, NOR-3
Chemical Name (±)-(E)-4-Ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide
Molecular Formula C₈H₁₃N₃O₄
Molecular Weight 215.21 g/mol
Appearance White to off-white crystalline solid[1]

Solubility

FK-409 is supplied as a crystalline solid and exhibits solubility in a range of organic solvents and aqueous buffers. Stock solutions are typically prepared in organic solvents.

Table 1: Solubility Data for CAS 138472-01-2

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~20 mg/mL[2][3]
Ethanol~36 mg/mL[2]
Dimethylformamide (DMF)~34 mg/mL[2]
Phosphate-Buffered Saline (PBS, pH 7.2)~2.2 mg/mL[2]

It is important to note that upon dissolution in aqueous buffers, FK-409 will begin to release nitric oxide. Therefore, aqueous solutions should be prepared fresh and used promptly; storage of aqueous solutions for more than one day is not recommended[2].

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of FK-409.

Table 2: Storage and Stability Recommendations

ParameterRecommendationReference
Storage Temperature -20°C[1][2][3][4][5]
Physical Form Crystalline solid[2]
Long-term Stability ≥ 4 years at -20°C[2]
Container Tightly closed container[5]
Environment Cool, well-ventilated place away from heat[5]

Stock solutions in anhydrous DMSO are relatively stable[4]. However, it is best practice to prepare fresh dilutions in aqueous buffers for biological experiments.

Mechanism of Action and Signaling Pathway

FK-409's pharmacological effects are mediated by its spontaneous release of nitric oxide. This process is pH-dependent, with the rate of NO release increasing at higher pH levels. The released NO then activates soluble guanylate cyclase (sGC) in target cells, such as vascular smooth muscle cells. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates downstream targets, ultimately resulting in vasodilation and inhibition of platelet aggregation.

FK409_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (e.g., Smooth Muscle Cell) FK409 FK-409 NO Nitric Oxide (NO) FK409->NO Spontaneous Release sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to sGC_active sGC (Active) sGC_inactive->sGC_active Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzes PKG_inactive Protein Kinase G (PKG) (Inactive) cGMP->PKG_inactive Activates PKG_active PKG (Active) Response Vasodilation, Inhibition of Platelet Aggregation PKG_active->Response Leads to

FK-409 Signaling Pathway

Experimental Protocols

The following sections provide an overview of key experimental methodologies for the characterization of CAS 138472-01-2. While specific parameters may vary between laboratories, these protocols outline the fundamental steps.

Preparation of Stock and Working Solutions

A standardized procedure for solution preparation is critical for reproducible results.

Solution_Preparation_Workflow start Start: Weigh FK-409 Crystalline Solid dissolve Dissolve in Anhydrous DMSO to Prepare Stock Solution (e.g., 10-50 mM) start->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex store Store Stock Solution at -20°C in Aliquots vortex->store dilute Dilute Stock Solution in Aqueous Buffer (e.g., PBS) to Final Working Concentration store->dilute use Use Working Solution Immediately in Biological Assay dilute->use end End use->end

Solution Preparation Workflow
Stability-Indicating HPLC Method (General Protocol)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity of FK-409 and monitoring its degradation.

Objective: To separate the intact drug from its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase (Illustrative):

  • A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted) is commonly used for related substances.

General Procedure:

  • Sample Preparation: Dissolve a known amount of FK-409 in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration within the linear range of the detector.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled (e.g., 25-30°C).

    • Detection Wavelength: Determined by the UV spectrum of FK-409.

    • Gradient Elution: Start with a lower percentage of organic phase and gradually increase to elute more hydrophobic compounds.

  • Forced Degradation Study: To validate the stability-indicating nature of the method, FK-409 is subjected to stress conditions such as acid, base, oxidation, heat, and light. The stressed samples are then analyzed to ensure that degradation products are resolved from the parent peak.

Nitric Oxide Release Measurement by Chemiluminescence (General Protocol)

Chemiluminescence is a highly sensitive method for the direct measurement of nitric oxide.

Objective: To quantify the amount of NO released from FK-409 over time.

Instrumentation:

  • Nitric Oxide Analyzer (based on the chemiluminescent reaction of NO with ozone).

  • Reaction vessel with a port for sample injection and a connection to the analyzer.

General Procedure:

  • Instrument Setup: Calibrate the Nitric Oxide Analyzer using a standard NO gas source.

  • Reaction Buffer: Prepare a suitable buffer (e.g., PBS, pH 7.4) and de-gas it thoroughly to remove dissolved oxygen, which can react with NO.

  • Measurement:

    • Add a known volume of the reaction buffer to the reaction vessel and establish a stable baseline.

    • Inject a small volume of a concentrated FK-409 stock solution into the reaction buffer to initiate NO release.

    • Continuously record the chemiluminescence signal, which is proportional to the concentration of NO in the gas phase.

  • Data Analysis: Integrate the signal over time to determine the total amount of NO released. The rate of NO release can be calculated from the initial slope of the signal.

Measurement of Intracellular cGMP Levels (General Protocol)

Enzyme-linked immunosorbent assays (ELISAs) are commonly used to measure changes in intracellular cGMP levels in response to NO donors.

Objective: To determine the effect of FK-409 on cGMP production in a cellular context.

Materials:

  • Cell culture of interest (e.g., vascular smooth muscle cells)

  • FK-409 working solutions

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation

  • Cell lysis buffer

  • Commercially available cGMP ELISA kit

General Procedure:

  • Cell Seeding: Plate cells in a multi-well plate and allow them to adhere.

  • Pre-treatment: Incubate the cells with a phosphodiesterase inhibitor for a short period before adding the test compound.

  • Treatment: Add various concentrations of FK-409 to the cells and incubate for a defined period.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the ELISA kit protocol.

  • cGMP Measurement: Perform the cGMP ELISA on the cell lysates following the manufacturer's instructions.

  • Data Analysis: Construct a standard curve and determine the cGMP concentration in each sample. Normalize the results to the protein concentration of the cell lysate.

Conclusion

CAS 138472-01-2 (FK-409/NOR-3) is a valuable research tool for studying the physiological and pathological roles of nitric oxide. A thorough understanding of its solubility, storage requirements, and mechanism of action is essential for designing and interpreting experiments. This technical guide provides a comprehensive summary of these properties and outlines key experimental protocols to facilitate its use in a research setting. For all applications, it is crucial to consult the specific safety data sheet (SDS) and follow good laboratory practices.

References

Methodological & Application

Application Notes and Protocols for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide as a Nitric Oxide Donor in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide, also known as FK409, is a cell-permeable compound that spontaneously releases nitric oxide (NO) in a controlled manner, with a reported half-life of approximately 30 minutes in solution. This property makes it a valuable tool for in vitro studies investigating the diverse physiological and pathophysiological roles of nitric oxide, a critical signaling molecule involved in vasodilation, neurotransmission, and the immune response. These application notes provide detailed protocols for utilizing FK409 as an NO donor in cell culture, with a focus on assessing its effects on cell viability, nitric oxide release, and the induction of apoptosis and cell cycle arrest.

Chemical Properties

PropertyValue
Synonyms FK409
Molecular Formula C₈H₁₃N₃O₄
Molecular Weight 215.21 g/mol
Appearance Powder
Solubility Soluble in DMSO (10 mg/mL)
Storage Store at -20°C

Mechanism of Nitric Oxide Release

FK409 is designed to spontaneously release nitric oxide under physiological conditions. The release mechanism is pH-dependent, with an increased rate of NO liberation observed at physiological or weakly alkaline pH.[1] This process can be accelerated by the presence of sulfhydryl-containing compounds such as L-cysteine and glutathione.[2] The primary signaling cascade initiated by the released NO involves the activation of soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels.[3] This, in turn, activates cGMP-dependent protein kinases (PKG), which phosphorylate various downstream targets, resulting in a range of cellular responses including smooth muscle relaxation and inhibition of platelet aggregation.[3][4]

Experimental Protocols

Measurement of Nitric Oxide Release using the Griess Assay

This protocol describes the quantification of nitrite, a stable and quantifiable end-product of nitric oxide in aqueous solutions, using the Griess reagent.

Materials:

  • (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (FK409)

  • Cell culture medium (phenol red-free recommended)

  • Griess Reagent Kit

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Prepare fresh solutions of FK409 in cell culture medium at various concentrations. Remove the old medium from the cells and replace it with the FK409-containing medium. Include a vehicle control (medium with the same concentration of DMSO used to dissolve FK409).

  • Sample Collection: At different time points (e.g., 0, 30, 60, 120 minutes), collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of the collected supernatant to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (0-100 µM) in the same cell culture medium.

    • Add 50 µL of Sulfanilamide solution to all samples and standards and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve.

Example Data: Nitrite Concentration in Cell Culture Supernatant after FK409 Treatment

FK409 Concentration (µM)Nitrite Concentration (µM) at 30 minNitrite Concentration (µM) at 60 minNitrite Concentration (µM) at 120 min
0 (Vehicle)0.5 ± 0.10.6 ± 0.20.7 ± 0.2
105.2 ± 0.48.9 ± 0.612.5 ± 0.9
5025.8 ± 1.542.3 ± 2.155.1 ± 3.0
10048.9 ± 2.875.1 ± 4.290.3 ± 5.1

This is illustrative example data.

G cluster_0 Experimental Workflow: Griess Assay A Seed cells in 96-well plate B Treat cells with FK409 A->B C Collect supernatant at time points B->C D Add Griess Reagents (Sulfanilamide & NED) C->D E Measure absorbance at 540 nm D->E F Quantify nitrite concentration E->F G cluster_0 NO/cGMP Signaling Pathway FK409 (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide NO Nitric Oxide (NO) FK409->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC GTP GTP cGMP Cyclic GMP (cGMP) GTP->cGMP sGC activation PKG Protein Kinase G (PKG) cGMP->PKG Vasodilation Vasodilation PKG->Vasodilation Platelet_Inhibition Inhibition of Platelet Aggregation PKG->Platelet_Inhibition Apoptosis Apoptosis PKG->Apoptosis G cluster_0 Potential Influence on NF-κB Signaling FK409 (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide NO Nitric Oxide (NO) FK409->NO IKK IKK Complex NO->IKK Inhibition (High Conc.) IkappaB IκB IKK->IkappaB Phosphorylation NFkappaB NF-κB IkappaB->NFkappaB Inhibition Nucleus Nucleus NFkappaB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activation

References

Guanylyl Cyclase Activation Assay: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to performing guanylyl cyclase activation assays. It includes detailed experimental protocols, data presentation guidelines, and visualizations of the key signaling pathways and experimental workflows.

Introduction

Guanylyl cyclases (GC) are a family of enzymes that catalyze the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1] cGMP plays a crucial role in a variety of physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.[1][2] There are two major forms of guanylyl cyclase: soluble guanylyl cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylyl cyclase (pGC), which is activated by natriuretic peptides.[3] The activation of these enzymes is a key area of research for the development of therapeutics for cardiovascular diseases, erectile dysfunction, and other disorders.

This application note details two primary methods for measuring guanylyl cyclase activation: a radiometric assay utilizing [³²P]-labeled GTP and a more common and less hazardous enzyme-linked immunosorbent assay (ELISA) for the detection of cGMP.

Signaling Pathways

The activation of guanylyl cyclase initiates distinct downstream signaling cascades depending on the enzyme isoform.

Soluble Guanylyl Cyclase (sGC) Signaling Pathway

Soluble guanylyl cyclase is a heterodimeric protein typically found in the cytoplasm.[2] Its activation by nitric oxide (NO) leads to the production of cGMP, which in turn activates Protein Kinase G (PKG).[2] PKG phosphorylates various downstream targets, leading to a reduction in intracellular calcium levels and ultimately resulting in smooth muscle relaxation.[2]

sGC_Pathway NO NO sGC (inactive) sGC (inactive) NO->sGC (inactive) activates sGC (active) sGC (active) sGC (inactive)->sGC (active) cGMP cGMP sGC (active)->cGMP catalyzes GTP GTP GTP->sGC (active) PKG (inactive) PKG (inactive) cGMP->PKG (inactive) activates PKG (active) PKG (active) PKG (inactive)->PKG (active) Cellular Response Cellular Response PKG (active)->Cellular Response leads to

Caption: Soluble Guanylyl Cyclase (sGC) Signaling Pathway

Particulate Guanylyl Cyclase (pGC) Signaling Pathway

Particulate guanylyl cyclases are transmembrane receptors.[3] Ligand binding to the extracellular domain, such as by natriuretic peptides (e.g., ANP, BNP), activates the intracellular guanylyl cyclase domain.[3] This leads to cGMP production and the activation of downstream effectors like PKG, cGMP-gated ion channels, and phosphodiesterases (PDEs).

pGC_Pathway Natriuretic Peptide Natriuretic Peptide pGC (inactive) pGC (inactive) Natriuretic Peptide->pGC (inactive) binds to pGC (active) pGC (active) pGC (inactive)->pGC (active) cGMP cGMP pGC (active)->cGMP catalyzes GTP GTP GTP->pGC (active) Downstream Effectors PKG, Ion Channels, PDEs cGMP->Downstream Effectors activates Cellular Response Cellular Response Downstream Effectors->Cellular Response leads to

Caption: Particulate Guanylyl Cyclase (pGC) Signaling Pathway

Experimental Protocols

The choice of assay depends on the specific research question, available equipment, and safety considerations. The radiometric assay offers high sensitivity, while the ELISA is a more common, non-radioactive alternative.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Guanylyl Cyclase Assay cluster_analysis Data Analysis Tissue Homogenization Tissue Homogenization Subcellular Fractionation Subcellular Fractionation Tissue Homogenization->Subcellular Fractionation Protein Quantification Protein Quantification Subcellular Fractionation->Protein Quantification Radiometric Assay Radiometric Assay Protein Quantification->Radiometric Assay ELISA ELISA Protein Quantification->ELISA Data Collection Data Collection Radiometric Assay->Data Collection ELISA->Data Collection Calculation of Activity Calculation of Activity Data Collection->Calculation of Activity Dose-Response Curve Dose-Response Curve Calculation of Activity->Dose-Response Curve

Caption: General Experimental Workflow

Protocol 1: Sample Preparation

1.1. Tissue Homogenization

  • Excise tissues and immediately place them in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 250 mM sucrose, and protease inhibitors).

  • Mince the tissue on ice and homogenize using a Dounce or Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant (post-nuclear supernatant).

1.2. Subcellular Fractionation (for separating soluble and particulate fractions)

  • Centrifuge the post-nuclear supernatant at 100,000 x g for 60 minutes at 4°C.

  • The resulting supernatant contains the soluble (cytosolic) fraction, which is enriched in sGC.

  • The pellet contains the particulate (membrane) fraction, which is enriched in pGC.

  • Resuspend the particulate fraction in homogenization buffer.

1.3. Protein Quantification

  • Determine the protein concentration of the soluble and particulate fractions using a standard protein assay (e.g., Bradford or BCA assay). This is essential for normalizing guanylyl cyclase activity.

Protocol 2: Radiometric Guanylyl Cyclase Assay

This assay measures the conversion of [α-³²P]GTP to [³²P]cGMP.

2.1. Reagents and Materials

  • [α-³²P]GTP

  • Unlabeled GTP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases)

  • Activators (e.g., sodium nitroprusside (SNP) for sGC, atrial natriuretic peptide (ANP) for pGC)

  • Stopping solution (e.g., 100 mM EDTA, 0.2% SDS)

  • Dowex and alumina columns for chromatography

  • Scintillation fluid and counter

2.2. Assay Procedure

  • Set up reaction tubes on ice containing the assay buffer.

  • Add a known amount of protein (e.g., 50-100 µg) from the soluble or particulate fraction.

  • Add the desired concentration of the test compound (activator or inhibitor).

  • Initiate the reaction by adding a mixture of [α-³²P]GTP and unlabeled GTP.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Terminate the reaction by adding the stopping solution and boiling for 3 minutes.

  • Separate [³²P]cGMP from unreacted [α-³²P]GTP using sequential Dowex and alumina column chromatography.

  • Quantify the amount of [³²P]cGMP by liquid scintillation counting.

2.3. Data Analysis

  • Calculate the specific activity of guanylyl cyclase as pmol of cGMP formed per minute per mg of protein.

  • Plot the specific activity against the concentration of the activator to generate a dose-response curve.

Protocol 3: cGMP ELISA

This is a competitive immunoassay for the quantitative determination of cGMP.

3.1. Reagents and Materials

  • cGMP ELISA kit (commercially available)

  • Lysis buffer (often provided in the kit)

  • Samples (cell lysates or tissue homogenates)

  • Microplate reader

3.2. Assay Procedure

  • Prepare samples and standards according to the kit instructions. This may involve an acetylation step to increase sensitivity.[1]

  • Add standards and samples to the wells of the antibody-coated microplate.

  • Add the cGMP-enzyme conjugate (e.g., cGMP-peroxidase) to each well.

  • Add the anti-cGMP antibody to each well.

  • Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 2 hours).

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution and incubate to allow for color development.

  • Stop the reaction with the provided stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[3]

3.3. Data Analysis

  • Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentrations.

  • Determine the concentration of cGMP in the samples by interpolating their absorbance values from the standard curve.

  • Normalize the cGMP concentration to the protein concentration of the sample.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Guanylyl Cyclase Specific Activity (Radiometric Assay)

Treatment GroupActivator ConcentrationSpecific Activity (pmol cGMP/min/mg protein)
Control05.2 ± 0.8
Activator X1 µM25.6 ± 2.1
Activator X10 µM88.4 ± 5.7
Activator X100 µM152.3 ± 9.3

Table 2: cGMP Concentration (ELISA)

Treatment GroupActivator ConcentrationcGMP Concentration (pmol/mg protein)
Control01.2 ± 0.2
Activator Y10 nM8.9 ± 0.9
Activator Y100 nM35.1 ± 3.4
Activator Y1 µM72.5 ± 6.8

Conclusion

The protocols and guidelines presented here provide a solid framework for conducting guanylyl cyclase activation assays. The choice between the radiometric and ELISA methods will depend on the specific needs of the experiment. Careful sample preparation and accurate data analysis are critical for obtaining reliable and reproducible results. These assays are invaluable tools for researchers investigating the roles of the NO-sGC and natriuretic peptide-pGC signaling pathways in health and disease, and for the development of novel therapeutic agents that target these pathways.

References

Application Notes and Protocols: (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide in Vasodilation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide, also known as FK409 or NOR-3, is a potent, cell-permeable, and spontaneously acting nitric oxide (NO) donor. It has garnered significant interest in vasodilation research due to its ability to induce smooth muscle relaxation independently of the vascular endothelium. Unlike traditional organic nitrates, such as nitroglycerin, FK409 does not require enzymatic activation or the presence of sulfhydryl groups to release NO, which may reduce the likelihood of tolerance development. These characteristics make it a valuable tool for studying the physiological and pathophysiological roles of the nitric oxide-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway in vascular tone regulation.

Mechanism of Action

FK409 spontaneously decomposes under physiological conditions to release nitric oxide. The liberated NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This allosteric activation of sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This cascade of events leads to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, resulting in smooth muscle relaxation and vasodilation.[1][2][3][4]

FK409_Signaling_Pathway FK409 (E,2E)-4-ethyl-2-hydroxyimino- 5-nitrohex-3-enamide (FK409) NO Nitric Oxide (NO) FK409->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) (inactive) NO->sGC Binds to Heme sGC_active sGC (active) GTP GTP cGMP cGMP GTP->cGMP Catalyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Phosphorylation Cascade

Figure 1: Signaling Pathway of FK409-induced Vasodilation.

Quantitative Data

The vasodilatory potency of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide has been evaluated in various ex vivo models. The following table summarizes key quantitative data from published studies.

Tissue PreparationAgonist Used for Pre-contractionPotency MetricValueReference
Rat Main Pulmonary ArteryNoradrenaline-log EC50 (M)7.62[1][5]
Rat Main Pulmonary ArteryU44619 (Thromboxane-mimetic)-log EC50 (M)7.63[1][5]
Rat Intralobar Pulmonary ArteryNoradrenaline-log EC50 (M)~7.32 (2-fold less potent than in main artery)[1][5]
Dog Isolated Coronary ArteryU46619Comparative Potency~25 times more potent than nitroglycerin[3]

Experimental Protocols

Protocol 1: Ex Vivo Vasodilation Assay Using Isolated Aortic Rings

This protocol describes a standard method for assessing the vasodilatory effects of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide on isolated arterial rings using a wire myograph system.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (vasoconstrictor)

  • (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (FK409)

  • Dimethyl sulfoxide (DMSO) for dissolving FK409

  • Carbogen gas (95% O2, 5% CO2)

  • Wire myograph system with force transducer

  • Dissection microscope and tools

  • Water bath

Procedure:

  • Tissue Preparation:

    • Euthanize the rat via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Under a dissection microscope, remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting the Aortic Rings:

    • Mount each aortic ring on the two stainless steel wires of the wire myograph chamber.

    • Submerge the mounted rings in the myograph chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the Krebs-Henseleit solution every 15-20 minutes.

    • To assess the viability of the smooth muscle, contract the rings by adding a high concentration of KCl (e.g., 60 mM) to the bath.

    • Wash the rings with fresh Krebs-Henseleit solution to return to baseline tension.

    • To check for endothelial integrity (optional, as FK409 is endothelium-independent), pre-contract the rings with phenylephrine (e.g., 1 µM) and then add acetylcholine (e.g., 10 µM). A relaxation of >80% indicates intact endothelium.

  • Vasodilation Assay:

    • Induce a stable submaximal contraction in the aortic rings using a vasoconstrictor such as phenylephrine (e.g., 1 µM).

    • Once the contraction has plateaued, add cumulative concentrations of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (e.g., from 1 nM to 10 µM) to the organ bath at regular intervals.

    • Record the relaxation response at each concentration until a maximal response is achieved or the highest concentration is tested.

    • A vehicle control (DMSO) should be run in parallel to account for any solvent effects.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curve (percentage relaxation vs. log concentration of the compound).

    • Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) from the curve using a suitable software (e.g., GraphPad Prism).

Experimental_Workflow A Aorta Excision and Cleaning B Cut into 2-3 mm Rings A->B C Mount in Wire Myograph B->C D Equilibration (60-90 min, 37°C, Carbogen) C->D E Viability Check (High KCl) D->E F Pre-contraction (Phenylephrine) E->F G Cumulative Addition of (E,2E)-4-ethyl-2-hydroxyimino- 5-nitrohex-3-enamide F->G H Record Relaxation G->H I Data Analysis (Concentration-Response Curve, EC50) H->I

Figure 2: Experimental Workflow for Ex Vivo Vasodilation Assay.

Conclusion

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (FK409) is a valuable pharmacological tool for investigating the NO-sGC-cGMP signaling pathway in the context of vasodilation. Its spontaneous, endothelium-independent release of nitric oxide provides a direct method for activating this pathway. The provided protocols and data serve as a comprehensive resource for researchers and scientists in the field of cardiovascular pharmacology and drug development, facilitating the design and execution of robust vasodilation studies.

References

Application Notes and Protocols for Measuring Nitric Oxide Release from (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1][2] The targeted delivery of NO through donor compounds represents a significant therapeutic strategy. (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is a novel compound with the potential for nitric oxide release. Accurate and reliable measurement of this release is paramount for characterizing its therapeutic potential.

These application notes provide detailed protocols for three widely-used techniques to quantify NO release: the Griess assay, chemiluminescence, and fluorescent probes. Each method offers distinct advantages in terms of sensitivity, specificity, and experimental setup.

General Considerations

  • Compound Solubility: Ensure complete dissolution of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide in an appropriate solvent that is compatible with the chosen assay and biological system. The use of a stock solution in an organic solvent like DMSO or ethanol may be necessary, with final concentrations in aqueous buffer kept low to avoid solvent effects.

  • Spontaneous vs. Triggered Release: Determine if NO release is spontaneous under physiological conditions (pH 7.4, 37°C) or requires a trigger (e.g., light, enzymatic activity). The experimental design should reflect the anticipated release mechanism.

  • Temporal Profile: Characterize the kinetics of NO release over time to determine key parameters such as the rate of release and the total amount of NO released.[3][4]

Data Presentation: Comparative Overview of NO Detection Methods

Technique Principle Detection Limit Advantages Disadvantages
Griess Assay Spectrophotometric detection of nitrite (NO₂⁻), a stable oxidation product of NO.~1 µM[5]Simple, inexpensive, high-throughput.Indirect measurement, potential interference from endogenous nitrites.[6]
Chemiluminescence Reaction of NO with ozone (O₃) produces light, which is detected by a photomultiplier tube.Picomolar to nanomolar range.[7][8]Highly sensitive and specific for direct NO measurement.[8]Requires specialized equipment, not suitable for high-throughput screening.
Fluorescent Probes Specific dyes that fluoresce upon reaction with NO or its derivatives.Nanomolar range.[2]Enables real-time imaging of NO release in living cells.[1][9]Potential for photobleaching and artifacts, probe selection is critical.

Experimental Protocols

Protocol 1: Indirect Measurement of NO Release using the Griess Assay

This protocol measures the accumulation of nitrite, a stable and nonvolatile breakdown product of NO, in the sample solution.[10]

Materials:

  • (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

  • Griess Reagent System (e.g., from Promega or a similar supplier) containing:[10]

    • Sulfanilamide solution

    • N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution

  • Sodium nitrite (NaNO₂) standard solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 520-550 nm[10]

Procedure:

  • Preparation of Nitrite Standard Curve:

    • Prepare a 100 µM stock solution of sodium nitrite in PBS.

    • Perform serial dilutions to create standards ranging from 1.56 µM to 100 µM in a 96-well plate.[10]

    • Include a blank control with only PBS.

  • Sample Preparation and Incubation:

    • Prepare a stock solution of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in pre-warmed PBS (37°C) to the desired final concentrations.

    • Incubate the samples at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to determine the kinetics of NO release.

  • Griess Reaction:

    • Add 50 µL of each standard and sample to a new 96-well plate in triplicate.[10]

    • Add 50 µL of the Sulfanilamide Solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.[10]

    • Add 50 µL of the NED Solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.[10]

  • Measurement:

    • Measure the absorbance at 540 nm within 30 minutes using a microplate reader.[11]

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

Workflow for Griess Assay

Griess_Assay_Workflow cluster_prep Preparation cluster_reaction Griess Reaction cluster_analysis Analysis Standard_Curve Prepare Nitrite Standard Curve Add_Sulfanilamide Add Sulfanilamide (Incubate 5-10 min) Standard_Curve->Add_Sulfanilamide Sample_Prep Prepare and Incubate Test Compound Sample_Prep->Add_Sulfanilamide Add_NED Add NED Solution (Incubate 5-10 min) Add_Sulfanilamide->Add_NED Measure_Absorbance Measure Absorbance at 540 nm Add_NED->Measure_Absorbance Calculate_Concentration Calculate Nitrite Concentration Measure_Absorbance->Calculate_Concentration

Caption: Workflow for the indirect measurement of NO release using the Griess assay.

Protocol 2: Direct Measurement of NO Release using Chemiluminescence

This highly sensitive method allows for the direct, real-time detection of NO gas as it is released from the donor compound.

Materials:

  • (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

  • Nitric Oxide Analyzer (Chemiluminescence Detector)

  • Reaction vessel with a gas-tight seal and ports for sample injection and gas flow

  • Inert gas (e.g., nitrogen or argon)

  • Phosphate-buffered saline (PBS), pH 7.4, deoxygenated

  • NO gas standard for calibration

Procedure:

  • System Setup and Calibration:

    • Set up the nitric oxide analyzer according to the manufacturer's instructions.

    • Calibrate the instrument using a certified NO gas standard.

  • Sample Preparation:

    • Prepare a stock solution of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide in a suitable solvent.

    • Deoxygenate the PBS by bubbling with an inert gas for at least 30 minutes.

  • Measurement of NO Release:

    • Add a defined volume of deoxygenated PBS to the reaction vessel and maintain it at 37°C.

    • Continuously purge the headspace of the reaction vessel with an inert gas that flows directly into the nitric oxide analyzer.

    • Establish a stable baseline reading on the analyzer.

    • Inject a known amount of the stock solution of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide into the reaction vessel.

    • Record the chemiluminescence signal over time. The signal is directly proportional to the concentration of NO in the gas phase.

  • Data Analysis:

    • Integrate the area under the curve of the signal versus time to determine the total amount of NO released.

    • Use the calibration curve to convert the signal to NO concentration.

Workflow for Chemiluminescence Assay

Chemiluminescence_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Calibrate Calibrate NO Analyzer Prepare_System Prepare Reaction Vessel with Deoxygenated Buffer Calibrate->Prepare_System Baseline Establish Stable Baseline Prepare_System->Baseline Inject_Sample Inject Test Compound Baseline->Inject_Sample Record_Signal Record Chemiluminescence Signal Over Time Inject_Sample->Record_Signal Analyze_Data Analyze Signal to Quantify NO Release Record_Signal->Analyze_Data

Caption: Workflow for the direct measurement of NO release using chemiluminescence.

Protocol 3: Real-Time Measurement of NO Release using Fluorescent Probes

This method is ideal for visualizing and quantifying NO release in real-time, particularly within cellular systems. Diaminofluoresceins (DAFs) are common probes that increase in fluorescence upon reacting with an oxidized form of NO.[1]

Materials:

  • (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

  • NO-sensitive fluorescent probe (e.g., DAF-FM diacetate)

  • Cell culture medium or PBS, pH 7.4

  • Fluorescence microplate reader or fluorescence microscope

  • Optional: Cells cultured in a microplate or on coverslips

Procedure:

  • Probe Loading (for cellular assays):

    • If working with cells, incubate them with DAF-FM diacetate (typically 1-5 µM) in serum-free medium for 30-60 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

  • Sample Preparation:

    • Prepare a stock solution of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.

    • For acellular assays, prepare solutions of the fluorescent probe in PBS.

  • Measurement of NO Release:

    • Add the test compound at various concentrations to the wells containing the loaded cells or the probe solution.

    • Immediately begin monitoring the fluorescence intensity using a microplate reader (e.g., excitation at 495 nm and emission at 515 nm for DAF-FM).[12]

    • For imaging, capture fluorescence images at different time points using a fluorescence microscope.

  • Data Analysis:

    • Quantify the change in fluorescence intensity over time.

    • The rate of increase in fluorescence is proportional to the rate of NO release.

    • Include appropriate controls, such as untreated cells/probe and cells treated with a known NO donor or scavenger.

Signaling Pathway for Fluorescent Probe Detection of NO

Fluorescent_Probe_Pathway Compound (E,2E)-4-ethyl-2-hydroxyimino- 5-nitrohex-3-enamide NO Nitric Oxide (NO) Compound->NO Spontaneous or triggered release Oxidized_NO Oxidized NO species (e.g., N2O3) NO->Oxidized_NO Oxidation Fluorescent_Product Fluorescent Product (e.g., DAF-FM Triazole) Oxidized_NO->Fluorescent_Product Reaction Probe Non-fluorescent Probe (e.g., DAF-FM) Probe->Fluorescent_Product Detection Fluorescence Detection (Ex/Em) Fluorescent_Product->Detection

Caption: Simplified pathway for the detection of NO using a fluorescent probe.

References

Application Notes and Protocols for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is a cell-permeable compound that acts as a spontaneous nitric oxide (NO) donor.[1] Nitric oxide is a critical signaling molecule involved in a wide array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The ability of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide to release NO in a controlled manner makes it a valuable tool for researchers studying the intricate downstream effects of NO signaling in a cellular context.

The primary target of NO in many cell types is the enzyme soluble guanylate cyclase (sGC).[2][3][4] Activation of sGC by NO leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[1] cGMP, in turn, modulates the activity of downstream effectors such as protein kinases, ion channels, and phosphodiesterases to elicit a cellular response.[1][2]

These application notes provide detailed protocols for utilizing (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide to investigate NO/cGMP signaling pathways and their impact on cellular processes such as proliferation and apoptosis.

Data Presentation

Compound Information
PropertyValueReference
IUPAC Name (2E,3E)-4-ethyl-2-(hydroxyimino)-5-nitrohex-3-enamide[5]
CAS Number 138472-01-2[1][5]
Molecular Formula C₈H₁₃N₃O₄[1]
Molecular Weight 215.21 g/mol [1][5]
Solubility DMSO: 10 mg/mL[1]
Storage -20°C[1]
Key Feature Cell-permeable nitric oxide (NO) donor[1]
Recommended Assay Conditions
ParameterRecommended RangeNotes
Cell Seeding Density 1 x 10⁴ to 5 x 10⁵ cells/mLOptimize for specific cell line and assay duration.
Compound Concentration 1 µM - 100 µMPerform a dose-response curve to determine the optimal concentration.
Incubation Time 30 minutes - 48 hoursDependent on the specific assay and cellular response being measured.
Vehicle Control DMSOEnsure final DMSO concentration is non-toxic to cells (typically <0.5%).

Signaling Pathway

The primary signaling pathway initiated by (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide involves the spontaneous release of nitric oxide, which then activates soluble guanylate cyclase.

NO_Signaling_Pathway Compound (E,2E)-4-ethyl-2-hydroxyimino- 5-nitrohex-3-enamide NO Nitric Oxide (NO) Compound->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC Downstream Downstream Effectors (e.g., PKG, PDEs, Ion Channels) cGMP->Downstream Modulation Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream->Response Regulation cGMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_lysis Cell Lysis cluster_detection cGMP Detection Seed Seed cells in a multi-well plate Incubate1 Incubate for 24-48 hours Seed->Incubate1 Treat Treat cells with compound and controls Incubate1->Treat Prepare Prepare dilutions of the NO donor compound Prepare->Treat Incubate2 Incubate for the desired time period Treat->Incubate2 Lyse Lyse cells with 0.1 M HCl Incubate2->Lyse Centrifuge Centrifuge to pellet cell debris Lyse->Centrifuge Collect Collect supernatant Centrifuge->Collect ELISA Perform cGMP ELISA according to kit instructions Collect->ELISA Read Read absorbance on a plate reader ELISA->Read Analyze Analyze data and calculate cGMP concentration Read->Analyze

References

Application Notes and Protocols for Assessing the Antibacterial Activity of Oxime Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antibacterial properties. This document provides detailed protocols for assessing the in vitro antibacterial activity of novel or synthesized oxime derivatives. The methodologies described herein are standard and widely accepted in the field of microbiology and drug discovery. They are designed to determine the susceptibility of various bacterial strains to oxime compounds, quantifying their potency through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Data Presentation

The antibacterial activity of oxime derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for a selection of oxime derivatives against common Gram-positive and Gram-negative bacteria.

Compound IDOxime DerivativeBacterial StrainMIC (µg/mL)Reference
OD-1 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oximeEscherichia coli3.13-6.25[1]
Staphylococcus aureus3.13-6.25[1]
Pseudomonas aeruginosa3.13-6.25[1]
Bacillus subtilis3.13-6.25[1]
OD-2 Pyrazol-Benzimidazole amide derivative (Compound 31)Escherichia coli0.49-0.98
Staphylococcus aureus0.49-0.98
Pseudomonas aeruginosa0.49-0.98
Bacillus subtilis0.49-0.98
OD-3 Amide derivative with dioxygenated ring (Compound 19)Escherichia coli1.56-3.13[2]
Staphylococcus aureus1.56-3.13[2]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of oxime derivatives using the broth microdilution method in 96-well microtiter plates.

Materials:

  • Oxime derivatives

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Incubator (37°C)

Procedure:

  • Preparation of Oxime Derivative Stock Solution:

    • Dissolve the oxime derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solution in MHB to achieve the desired starting concentration for the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the starting concentration of the oxime derivative (in MHB) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing MHB and bacterial inoculum, but no compound).

    • Well 12 will serve as the sterility control (containing MHB only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the oxime derivative at which no visible growth (turbidity) is observed.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of the antibacterial activity of the oxime derivatives.

Materials:

  • Oxime derivatives

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure a uniform lawn of growth.

  • Application of Oxime Derivatives:

    • Impregnate sterile filter paper disks with a known concentration of the oxime derivative solution.

    • Allow the solvent to evaporate completely.

    • Place the impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the oxime derivative.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent that results in a 99.9% reduction in the initial bacterial inoculum.

Procedure:

  • Following the determination of the MIC from the broth microdilution assay, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and the wells with higher concentrations).

  • Spot-plate the aliquot onto a fresh MHA plate.

  • Incubate the MHA plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the oxime derivative that results in no bacterial growth on the MHA plate, or a 99.9% reduction in CFU/mL compared to the initial inoculum.

Visualizations

experimental_workflow cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination start Start: Synthesized Oxime Derivatives prep_compound Prepare Stock Solutions of Oxime Derivatives start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution in 96-well plate prep_compound->serial_dilution inoculate_mic Inoculate wells with bacterial suspension prep_inoculum->inoculate_mic serial_dilution->inoculate_mic incubate_mic Incubate at 37°C for 18-24h inoculate_mic->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells (MIC and higher conc.) onto MHA plates read_mic->subculture incubate_mbc Incubate at 37°C for 24h subculture->incubate_mbc read_mbc Determine MBC (Lowest concentration with no bacterial growth) incubate_mbc->read_mbc

Caption: Experimental workflow for determining MIC and MBC of oxime derivatives.

mechanism_of_action oxime Oxime Derivative fabH β-ketoacyl-ACP synthase III (FabH) oxime->fabH Binds to inhibition Inhibition fabH->inhibition initiation Initiation of Fatty Acid Synthesis elongation Fatty Acid Elongation initiation->elongation membrane Bacterial Cell Membrane Biosynthesis elongation->membrane disruption Disruption of Cell Membrane Integrity membrane->disruption inhibition->initiation Prevents death Bacterial Cell Death disruption->death

Caption: Proposed mechanism of action for certain oxime derivatives as FabH inhibitors.

References

Methodology for Studying the Effects of Nitric Oxide on Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Nitric oxide (NO) is a pleiotropic signaling molecule that plays a crucial role in a vast array of physiological and pathological processes. Its effects are primarily mediated through the modulation of various signal transduction pathways, leading to changes in protein activity and gene expression. Understanding the intricate mechanisms by which NO exerts its influence is paramount for the development of novel therapeutic strategies. This document provides detailed methodologies and protocols for studying the effects of NO on key signal transduction pathways.

Investigating the Canonical NO/cGMP Signaling Pathway

The classical NO signaling pathway involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates downstream effectors such as cGMP-dependent protein kinases (PKG).

Measurement of Soluble Guanylate Cyclase (sGC) Activity

Determining the activity of sGC is fundamental to understanding the canonical NO signaling cascade. sGC activity can be assessed by measuring the conversion of guanosine triphosphate (GTP) to cGMP.

Experimental Protocol: sGC Activity Assay

This protocol is adapted for a 96-well plate format for rapid and colorimetric quantification.[1]

Materials:

  • Purified sGC or cell/tissue lysates

  • NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine - SNAP)

  • GTP solution

  • Reaction buffer (e.g., 50 mM TEA-HCl, pH 7.4, 3 mM MgCl2, 1 mM DTT)

  • Pyrophosphate detection reagent (e.g., Malachite Green-based)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the sGC enzyme or lysate and dilute to the desired concentration in reaction buffer.

  • Add 20 µL of the sGC preparation to each well of a 96-well plate.

  • To activate sGC, add 10 µL of the NO donor (e.g., 100 µM SNAP) to the appropriate wells. For basal activity, add 10 µL of vehicle control.

  • Initiate the reaction by adding 20 µL of GTP solution (e.g., 1 mM).

  • Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding 50 µL of the pyrophosphate detection reagent.

  • Incubate at room temperature for 15-20 minutes to allow color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

  • Calculate the amount of pyrophosphate produced, which is stoichiometric to the cGMP synthesized, using a standard curve.

Data Presentation:

ConditionsGC Specific Activity (nmol cGMP/min/mg protein)Fold Activation
Basal15.2 ± 2.11.0
+ 100 µM SNAP289.5 ± 15.819.0

Table 1: Representative data of sGC activity in response to an NO donor. Data are presented as mean ± SD.

Logical Workflow for sGC Activity Assay

sGC_Activity_Workflow A Prepare sGC enzyme/lysate B Add sGC to 96-well plate A->B C Add NO donor or vehicle B->C D Initiate reaction with GTP C->D E Incubate at 37°C D->E F Stop reaction & add detection reagent E->F G Measure absorbance F->G H Calculate sGC activity G->H

Workflow for determining soluble guanylate cyclase activity.

Analysis of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

NO can modulate the activity of MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. A key method to assess the activation of these pathways is to measure the phosphorylation state of the kinases.

Western Blotting for Phosphorylated MAPK

Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms.

Experimental Protocol: Western Blot for Phospho-ERK1/2

Materials:

  • Cell lysates treated with or without an NO donor

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Verify transfer efficiency using Ponceau S staining.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Data Presentation:

TreatmentFold Change in p-ERK1/2 / Total ERK1/2
Control1.00 ± 0.12
NO Donor (100 µM)3.54 ± 0.45

Table 2: Densitometric analysis of Western blot data for ERK1/2 phosphorylation. Data are presented as mean ± SD from three independent experiments.

NO-MAPK Signaling Pathway

MAPK_Pathway NO Nitric Oxide (NO) Upstream Upstream Kinases (e.g., MEK1/2) NO->Upstream Modulates MAPK MAPK (e.g., ERK1/2) Upstream->MAPK Phosphorylates Phospho_MAPK Phosphorylated MAPK (Active) Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) Phospho_MAPK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

Simplified diagram of NO-mediated MAPK signaling.

Detection of NO-Mediated Protein S-nitrosylation

S-nitrosylation is a critical post-translational modification where an NO group is covalently attached to a cysteine thiol on a protein, altering its function. The biotin-switch assay is a widely used method to detect S-nitrosylated proteins.

Experimental Protocol: Biotin-Switch Assay

This protocol allows for the specific detection of S-nitrosylated proteins.[2]

Materials:

  • Cell or tissue lysates

  • Blocking buffer (HEN buffer: 250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 7.7) with 2.5% SDS and 20 mM methyl methanethiosulfonate (MMTS)

  • Ascorbate solution (1 M sodium ascorbate)

  • Biotinylation reagent (e.g., Biotin-HPDP)

  • Streptavidin-agarose beads

  • Wash buffers

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Lysate Preparation: Prepare cell or tissue lysates in HEN buffer.

  • Blocking Free Thiols: Add blocking buffer with MMTS to the lysate and incubate at 50°C for 20 minutes to block all free cysteine residues.

  • Acetone Precipitation: Remove excess MMTS by precipitating proteins with cold acetone.

  • Resuspension: Resuspend the protein pellet in HENS buffer (HEN buffer with 1% SDS).

  • Reduction of S-nitrosothiols: Add ascorbate solution to selectively reduce the S-nitrosothiol bonds, exposing the previously S-nitrosylated cysteine residues.

  • Biotinylation: Add the biotinylation reagent to label the newly exposed thiol groups. Incubate for 1 hour at room temperature.

  • Pull-down of Biotinylated Proteins: Incubate the biotinylated protein sample with streptavidin-agarose beads to capture the labeled proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the biotinylated proteins from the beads using elution buffer and analyze by Western blotting with an antibody against the protein of interest.

Experimental Workflow for Biotin-Switch Assay

Biotin_Switch_Workflow A Prepare cell/tissue lysate B Block free thiols with MMTS A->B C Remove excess MMTS B->C D Reduce S-NO with ascorbate C->D E Label exposed thiols with biotin D->E F Capture biotinylated proteins with streptavidin beads E->F G Wash to remove non-specific proteins F->G H Elute and analyze by Western blot G->H

Workflow of the biotin-switch assay for S-nitrosylation.

Analysis of NO-Dependent Gene Expression

NO can regulate the expression of a wide range of genes by influencing the activity of transcription factors. Quantitative real-time PCR (qRT-PCR) is a sensitive method to measure changes in mRNA levels.

Quantitative Real-Time PCR (qRT-PCR)

Experimental Protocol: qRT-PCR for NO-Responsive Genes

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Gene-specific primers

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from cells treated with or without an NO donor using a commercial kit. Assess RNA quality and quantity.

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, qPCR master mix, and gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB).

  • Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes. Calculate the relative gene expression using the ΔΔCt method.

Data Presentation:

GeneFold Change in mRNA Expression (NO-treated vs. Control)
Heme Oxygenase-1 (HO-1)8.2 ± 1.1
Vascular Endothelial Growth Factor (VEGF)4.5 ± 0.6

Table 3: Relative expression of NO-responsive genes determined by qRT-PCR. Data are presented as mean ± SD.

Logical Flow for Gene Expression Analysis

Gene_Expression_Workflow A Cell treatment with NO donor B Total RNA extraction A->B C cDNA synthesis B->C D Quantitative Real-Time PCR C->D E Data analysis (ΔΔCt method) D->E F Determine relative gene expression E->F

Workflow for analyzing NO-dependent gene expression.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E,E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of (E,E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Proposed Synthetic Pathway

A plausible and efficient three-step synthetic route for (E,E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is outlined below. This pathway involves an initial Henry (nitroaldol) reaction, followed by oximation of the resulting α,β-unsaturated ketone, and concluding with an amidation reaction.

Synthesis_Pathway cluster_0 Step 1: Henry (Nitroaldol) Reaction cluster_1 Step 2: Oximation cluster_2 Step 3: Amidation A 2-Ethylbut-2-enal C (E)-4-Ethyl-5-nitrohex-3-en-2-one A->C Base (e.g., DBU) THF, 0°C to rt B Nitroethane B->C D (E)-4-Ethyl-5-nitrohex-3-en-2-one E (E,2E)-4-Ethyl-2-(hydroxyimino)-5-nitrohex-3-ene D->E Hydroxylamine hydrochloride Pyridine, Ethanol, reflux F (E,2E)-4-Ethyl-2-(hydroxyimino)-5-nitrohex-3-ene G (E,E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide F->G 1. Oxidation (e.g., MnO2) 2. Amidation (e.g., NH3 or equiv.)

Caption: Proposed three-step synthesis of the target compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis, organized by reaction step.

Step 1: Henry (Nitroaldol) Reaction
Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting materials 1. Inactive base. 2. Low reaction temperature. 3. Insufficient reaction time.1. Use a freshly opened or purified base. Consider a stronger, non-nucleophilic base like DBU. 2. Allow the reaction to warm to room temperature after initial cooling. 3. Monitor the reaction by TLC and extend the reaction time if necessary.
Formation of multiple byproducts 1. Polymerization of the aldehyde. 2. Self-condensation of nitroethane. 3. Retro-Henry reaction.1. Add the base slowly at a low temperature (0 °C). 2. Use a stoichiometric amount of nitroethane. 3. Use a mild base and avoid excessive heat.
Dehydration of the initial β-nitro alcohol The initial β-nitro alcohol product can be unstable and eliminate water to form a nitroalkene.[1][2][3][4][5]While in this specific synthesis the subsequent dehydration is desired to form the α,β-unsaturated system, controlling this step is crucial. If the elimination is too rapid or uncontrolled, it can lead to side reactions. Using a mild base can help in isolating the nitroalkene as the major product.
Step 2: Oximation
Problem Potential Cause(s) Recommended Solution(s)
Incomplete conversion to the oxime 1. Insufficient hydroxylamine. 2. Incorrect pH of the reaction mixture.1. Use a slight excess of hydroxylamine hydrochloride. 2. Ensure the presence of a base like pyridine to neutralize the HCl and facilitate the reaction.
Formation of geometric isomers (E/Z) The hydroxyimino group can form as a mixture of E and Z isomers.The desired (E,2E) isomer is generally the thermodynamically more stable product. Isomerization can sometimes be achieved by heating or by purification via column chromatography or recrystallization.
Hydrolysis of the nitro group The acidic conditions from hydroxylamine hydrochloride can potentially lead to side reactions with the nitro group.The use of a base like pyridine is crucial to buffer the reaction mixture and prevent unwanted side reactions.
Step 3: Amidation
Problem Potential Cause(s) Recommended Solution(s)
Low yield of the final amide 1. Incomplete oxidation of the oxime to the corresponding nitrile oxide or related intermediate. 2. Inefficient trapping of the intermediate with the ammonia source.1. Ensure the oxidizing agent (e.g., manganese dioxide) is active and used in sufficient quantity. 2. Use a high concentration of the ammonia source. For gaseous ammonia, ensure efficient bubbling through the reaction mixture.
Decomposition of the starting material The conjugated nitro-oxime system might be sensitive to the oxidation conditions.Use a mild oxidizing agent and moderate reaction temperatures. Monitor the reaction progress closely to avoid over-oxidation or degradation.
Difficulty in purification The final product is polar and may be difficult to separate from polar byproducts and reagents.Use column chromatography with a gradient elution system. Recrystallization from a suitable solvent system can also be effective for purification.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Henry reaction?

A1: The base deprotonates the α-carbon of the nitroalkane to form a nucleophilic nitronate anion. This anion then attacks the carbonyl carbon of the aldehyde or ketone, forming a new carbon-carbon bond.[1][2][3][4][5]

Q2: How can I control the stereochemistry of the double bond formed after the Henry reaction and dehydration?

A2: The (E)-isomer is typically the thermodynamically more stable product and is often formed preferentially, especially under equilibrium conditions (e.g., with prolonged reaction times or gentle heating).

Q3: Are there alternative methods for the amidation step?

A3: Yes, if the direct oxidation/amidation is low-yielding, an alternative is to first hydrolyze the oxime to the corresponding α-keto compound, followed by amidation of the keto-amide intermediate. However, this adds steps to the synthesis.

Q4: What are the safety precautions for handling nitroalkanes?

A4: Nitroalkanes are flammable and can be toxic. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Some nitroalkanes can be explosive, especially in the presence of strong bases or at elevated temperatures.

Quantitative Data Summary

The following table provides estimated yields for each step of the synthesis based on similar reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

Reaction Step Product Typical Yield Range (%)
1. Henry Reaction (E)-4-Ethyl-5-nitrohex-3-en-2-one60 - 80
2. Oximation (E,2E)-4-Ethyl-2-(hydroxyimino)-5-nitrohex-3-ene70 - 90
3. Amidation (E,E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide40 - 60

Experimental Protocols

Step 1: Synthesis of (E)-4-Ethyl-5-nitrohex-3-en-2-one
  • To a solution of 2-ethylbut-2-enal (1.0 eq) in tetrahydrofuran (THF) at 0 °C, add nitroethane (1.1 eq).

  • Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of (E,2E)-4-Ethyl-2-(hydroxyimino)-5-nitrohex-3-ene
  • Dissolve the (E)-4-ethyl-5-nitrohex-3-en-2-one (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by recrystallization or column chromatography.

Step 3: Synthesis of (E,E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide
  • Suspend (E,2E)-4-ethyl-2-(hydroxyimino)-5-nitrohex-3-ene (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add activated manganese dioxide (5-10 eq) and stir the mixture at room temperature.

  • Monitor the oxidation of the oxime by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Concentrate the filtrate, and dissolve the residue in a suitable solvent (e.g., THF).

  • Cool the solution to 0 °C and bubble ammonia gas through it, or add an aqueous solution of ammonia.

  • Allow the reaction to proceed until the amidation is complete (monitored by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Dry the organic phase, concentrate, and purify the final product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Oximation cluster_step3 Step 3: Amidation start1 Low Yield in Step 1 q1_1 Check Reagents & Conditions start1->q1_1 sol1_1 Use fresh base Increase temperature/time q1_1->sol1_1 Yes q1_2 Multiple Byproducts? q1_1->q1_2 No sol1_2 Slow base addition Stoichiometric control q1_2->sol1_2 Yes start2 Low Yield in Step 2 q2_1 Incomplete Conversion? start2->q2_1 sol2_1 Add excess hydroxylamine Ensure basic conditions q2_1->sol2_1 Yes q2_2 Isomer Mixture? q2_1->q2_2 No sol2_2 Purify by chromatography or recrystallization q2_2->sol2_2 Yes start3 Low Yield in Step 3 q3_1 Inefficient Oxidation? start3->q3_1 sol3_1 Use active MnO2 Monitor closely q3_1->sol3_1 Yes q3_2 Poor Amidation? q3_1->q3_2 No sol3_2 Increase ammonia conc. Consider alternative amide source q3_2->sol3_2 Yes

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Purification of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide?

The primary challenges in purifying this compound stem from the presence of multiple reactive functional groups: a nitroalkene, an oxime, and an amide. These groups can lead to:

  • Chemical Instability: α,β-unsaturated nitro compounds can be unstable.[1] The presence of an oxime and an amide adds to the complexity.

  • Isomerization: The molecule contains two double bonds ((E,2E) configuration) and a hydroxyimino group, which can potentially isomerize under certain conditions (e.g., exposure to light, acid, or base). α,β-unsaturated nitro compounds are known to undergo photochemical rearrangement.[2]

  • Polarity and Solubility: The combination of polar groups (nitro, hydroxyimino, amide) makes the molecule quite polar, which can affect its solubility in common organic solvents and its behavior during chromatography.

  • Co-elution of Impurities: Starting materials, by-products from the synthesis (such as geometric isomers or reduction products like hydroxylamines and oximes), and degradation products can have similar polarities, making chromatographic separation difficult.[3]

Q2: What are the recommended storage conditions for the crude and purified compound?

To minimize degradation, (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide should be stored:

  • In a cool, dark place to prevent photochemical reactions.[2]

  • Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • In a desiccated environment to protect from moisture, which could hydrolyze the amide or catalyze other degradation pathways.

Q3: Which analytical techniques are best suited for monitoring the purification process?

  • Thin-Layer Chromatography (TLC): TLC is an excellent initial technique to assess the purity of fractions and to optimize the solvent system for column chromatography.[4] A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or methanol) is often a good starting point.[4]

  • High-Performance Liquid Chromatography (HPLC): For more accurate purity assessment, reversed-phase HPLC with a C18 column is recommended.[5] A mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) will likely provide good separation. The pH of the mobile phase may need to be optimized to ensure the compound is in a single protonation state.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and stereochemistry of the purified compound and for identifying any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Troubleshooting Guides

Low Yield After Column Chromatography
Potential Cause Troubleshooting Steps
Degradation on Silica Gel Silica gel is acidic and can cause degradation of acid-sensitive compounds. Try using neutral or deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent). Alternatively, consider using a different stationary phase like alumina.[6]
Irreversible Adsorption The high polarity of the compound may lead to strong, irreversible binding to the stationary phase. Use a more polar eluent system. A gradient elution from a less polar to a more polar solvent system might be necessary.
Co-elution with Impurities The polarity of the desired compound and impurities may be very similar. Optimize the solvent system for TLC to achieve better separation before scaling up to column chromatography. Consider using a different stationary phase or a different chromatographic technique like flash chromatography.[6]
Presence of Impurities in the Final Product
Potential Cause Troubleshooting Steps
Incomplete Reaction If starting materials are present, consider modifying the reaction conditions (e.g., longer reaction time, higher temperature, or different stoichiometry of reagents).
Formation of Isomers The presence of (Z)-isomers may be observed. Purification by flash chromatography or preparative HPLC might be necessary to separate the geometric isomers. Protecting the reaction and purification setup from light can minimize photo-isomerization.[2]
Degradation During Workup or Purification Minimize exposure to harsh conditions (strong acids/bases, high temperatures, and light). Use buffered solutions during extraction and maintain a low temperature throughout the purification process.
Reduced Nitro Group Impurities such as hydroxylamines or even amines can form if reducing conditions are inadvertently present.[3] Careful selection of reagents and inert atmosphere conditions during synthesis is crucial. These more polar impurities can sometimes be removed by an acidic wash during the workup.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide using silica gel column chromatography.

1. Preparation of the Stationary Phase:

  • Prepare a slurry of silica gel (100-200 mesh) in the initial, less polar eluent.[7]
  • Carefully pack the slurry into a glass column, ensuring no air bubbles are trapped.
  • Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Alternatively, for less soluble compounds, create a slurry by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[7]

3. Elution:

  • Start with a less polar eluent system (e.g., a mixture of hexane and ethyl acetate) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
  • Collect fractions and monitor them by TLC to identify those containing the pure product.

4. Isolation:

  • Combine the pure fractions.
  • Remove the solvent under reduced pressure using a rotary evaporator.
  • Dry the purified compound under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization

Recrystallization can be an effective final purification step if a suitable solvent is found.

1. Solvent Selection:

  • Test the solubility of the purified compound in various solvents at room temperature and at their boiling points.
  • An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.
  • Common solvents to test include ethanol, methanol, ethyl acetate, and mixtures with water.

2. Dissolution:

  • In a flask, add the minimum amount of the hot solvent to the compound to achieve complete dissolution.

3. Crystallization:

  • Allow the solution to cool slowly to room temperature.
  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or ice bath.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum.

Visualizations

Purification_Workflow Crude_Product Crude (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Impure_Fractions Impure Fractions TLC_Analysis->Impure_Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Purity_Check_1 Purity Check (HPLC, NMR) Solvent_Evaporation->Purity_Check_1 Recrystallization Recrystallization (Optional) Purity_Check_1->Recrystallization If further purification is needed Final_Product Pure Product Purity_Check_1->Final_Product If pure Recrystallization->Final_Product

Caption: General workflow for the purification of the target compound.

Troubleshooting_Decision_Tree Start Low Yield or Impure Product After Column Chromatography Check_TLC Review TLC Separation Start->Check_TLC Good_Separation Good Separation on TLC? Check_TLC->Good_Separation Degradation Suspect Degradation on Column? Good_Separation->Degradation Yes Poor_Separation Poor Separation on TLC Good_Separation->Poor_Separation No Use_Deactivated_Silica Use Deactivated Silica Gel or Neutral Alumina Degradation->Use_Deactivated_Silica Yes Flash_Chromatography Consider Flash Chromatography or Prep-HPLC Degradation->Flash_Chromatography No Optimize_Eluent Optimize Eluent System Poor_Separation->Optimize_Eluent Change_Stationary_Phase Change Stationary Phase (e.g., Alumina, Reversed-Phase) Optimize_Eluent->Change_Stationary_Phase

Caption: Decision tree for troubleshooting purification issues.

References

optimizing the concentration of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide for cell viability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for the experimental compound (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (ENH-4251) . It includes frequently asked questions (FAQs), troubleshooting advice, and standardized protocols to help researchers optimize its concentration for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving ENH-4251?

A: ENH-4251 is a hydrophobic molecule. For cell culture applications, we recommend creating a 10 mM stock solution in dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Q2: What is a typical starting concentration range for a dose-response experiment?

A: For initial screening, we recommend a broad logarithmic dose-response range from 1 nM to 100 µM. This wide range helps to identify the effective concentration window for your specific cell line. Subsequent experiments can then focus on a narrower range to precisely determine the IC50 value.

Q3: How stable is ENH-4251 in solution?

A: The 10 mM DMSO stock solution is stable for up to 3 months when stored at -20°C and protected from light. Working solutions diluted in cell culture medium should be prepared fresh for each experiment and used immediately, as the compound's stability in aqueous solutions over extended periods has not been fully characterized.

Q4: What is the hypothetical mechanism of action for ENH-4251?

A: Preclinical modeling suggests that ENH-4251 may act as an inhibitor of the PI3K/Akt signaling pathway, a critical pathway involved in cell survival, proliferation, and apoptosis. The nitro group on the molecule is hypothesized to interact with key residues in the kinase domain of PI3K. This proposed mechanism is still under investigation.

Troubleshooting Guide

Problem / Observation Possible Cause(s) Recommended Solution(s)
High cell death in vehicle (DMSO) control group. 1. DMSO concentration is too high.2. Cell line is particularly sensitive to DMSO.3. Contamination in the DMSO stock.1. Ensure the final DMSO concentration in the media is below 0.5% (preferably ≤0.1%).2. Run a DMSO toxicity curve (0.1% to 1.0%) to determine the tolerance of your specific cell line.3. Use a fresh, unopened bottle of sterile, cell culture-grade DMSO.
Inconsistent results between replicate wells or experiments. 1. Uneven cell seeding.2. Pipetting errors when adding the compound.3. "Edge effect" in the microplate.4. Compound precipitation out of solution.1. Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting steps.[1]2. Use calibrated pipettes. When preparing serial dilutions, ensure thorough mixing at each step.3. Avoid using the outermost wells of the plate, as they are prone to evaporation. Fill these wells with sterile PBS or media instead.4. Visually inspect the wells under a microscope after adding the compound. If precipitate is visible, try preparing the dilutions in serum-free media first, then adding serum.
No observable effect on cell viability, even at high concentrations. 1. The chosen cell line is resistant to the compound.2. Incubation time is too short.3. The compound has degraded.4. Assay method is not sensitive enough.1. Test the compound on a different cell line known to have active PI3K/Akt signaling.2. Extend the incubation period (e.g., from 24h to 48h or 72h).3. Prepare a fresh stock solution from the lyophilized powder.4. Switch to a more sensitive viability assay. For example, if using an MTT assay with low cell numbers, consider a bioluminescent assay like CellTiter-Glo®.[2]
Cell viability drops to near zero at all tested concentrations. 1. The starting concentration is too high.2. Calculation error during dilution preparation.1. Shift the entire concentration range lower (e.g., start at 0.01 nM).2. Double-check all calculations for serial dilutions and stock solution preparation.

Hypothetical Performance Data

The following table summarizes hypothetical IC50 values for ENH-4251 after a 48-hour incubation period across various cancer cell lines. This data is for illustrative purposes only.

Cell LineCancer TypeHypothetical IC50 (µM)Notes
MCF-7 Breast Cancer (PIK3CA mutant)0.85High sensitivity, likely due to pathway dependency.
A549 Lung Cancer (KRAS mutant)7.2Moderate sensitivity.
U-87 MG Glioblastoma (PTEN null)1.5High sensitivity, PTEN loss leads to hyperactive PI3K signaling.
HEK293 Normal Embryonic Kidney> 50Low cytotoxicity in a non-cancerous cell line, suggesting potential selectivity.

Experimental Protocols & Workflows

Protocol: Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well, clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of ENH-4251 in complete growth medium at 2x the final desired concentration.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2x compound dilutions to the appropriate wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells). Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability). Plot the % Viability against the log of the compound concentration to determine the IC50 value.

Diagram: General Experimental Workflow

G cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_compound Prepare ENH-4251 Stock (10 mM in DMSO) seed_cells Seed Cells in 96-Well Plate prep_dilutions Prepare Serial Dilutions (2x Concentration) seed_cells->prep_dilutions treat_cells Treat Cells with ENH-4251 prep_dilutions->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT, XTT) incubate->add_reagent read_plate Measure Signal (Absorbance/Fluorescence) add_reagent->read_plate calc_ic50 Normalize Data & Calculate IC50 read_plate->calc_ic50

Caption: Workflow for determining the IC50 of ENH-4251.

Diagram: Hypothetical Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Survival & Proliferation Akt->Proliferation Promotes ENH4251 ENH-4251 ENH4251->PI3K Inhibits

Caption: Proposed inhibitory action of ENH-4251 on the PI3K/Akt pathway.

References

Technical Support Center: Nitric Oxide Detection in the Presence of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate detection of nitric oxide (NO) in experimental systems containing (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (also known as FK409) is a cell-permeable, spontaneous nitric oxide donor. This fundamental property is the primary source of potential complications in measuring endogenously produced NO. This guide is designed to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: I am seeing a high nitric oxide signal in my control group containing only (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide. Is my detection reagent contaminated?

A1: It is unlikely that your reagent is contaminated. (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is a known nitric oxide (NO) donor that spontaneously releases NO in aqueous solutions with a half-life of approximately 30 minutes. Therefore, a baseline NO signal from the compound itself is expected. Your experimental design should include a control group with the compound alone to quantify this baseline release.

Q2: How can I differentiate between the nitric oxide produced by my biological system and the NO released from (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide?

A2: Differentiating between endogenous and exogenous NO sources requires careful experimental design. Here are some strategies:

  • Use of NOS Inhibitors: Treat your biological system with a nitric oxide synthase (NOS) inhibitor (e.g., L-NAME). The remaining NO signal can be attributed to the release from (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.

  • Time-Course Experiments: Measure NO levels at various time points. The initial signal will be a combination of endogenous and exogenous NO. As the compound decays (half-life of ~30 minutes), its contribution to the total NO signal will decrease.

  • Dose-Response Curves: Generate a dose-response curve for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide alone to understand its NO release profile at different concentrations.

Q3: Can (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide or its byproducts interfere with the Griess assay?

A3: Yes, there are two potential sources of interference with the Griess assay:

  • Direct Nitrite/Nitrate Release: The decomposition of the compound in aqueous solution may produce nitrite and nitrate, which are the molecules detected by the Griess assay. It is crucial to measure the nitrite/nitrate levels in a solution of the compound alone over time.

  • Spectrophotometric Interference: The compound or its degradation products may absorb light at or near the 540 nm wavelength used to measure the azo dye in the Griess assay. To check for this, you should measure the absorbance spectrum of the compound in your experimental buffer.

Q4: My fluorescent nitric oxide probe is showing a strong signal even in the absence of cellular activity when (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is present. How do I interpret this?

A4: The strong signal is likely due to the NO released directly from the compound. Fluorescent probes like DAF-FM react with NO to produce a fluorescent signal, and they cannot distinguish between endogenous and exogenous NO. To interpret your results, you must subtract the signal from a control experiment containing the fluorescent probe and the compound in a cell-free medium.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Nitric Oxide Readings
Possible Cause Troubleshooting Step
Degradation of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide Prepare fresh solutions of the compound for each experiment. Due to its 30-minute half-life in solution, the NO-releasing capacity of stored solutions will diminish over time.
Variable Endogenous NO Production Ensure consistent cell culture conditions (cell density, passage number, media supplements) as these can affect basal and stimulated NO production.
Inconsistent Incubation Times Standardize all incubation times precisely, especially after the addition of the compound, as its NO release is time-dependent.
Issue 2: Unexpectedly Low or No Nitric Oxide Signal Detected
Possible Cause Troubleshooting Step
Rapid Scavenging of NO Nitric oxide is a highly reactive molecule with a short half-life. Ensure your detection method is sensitive enough and that measurements are taken promptly.
Incorrect Reagent Preparation or Storage Verify the proper preparation and storage of your NO detection reagents (e.g., Griess reagents, fluorescent probes) as they can lose activity.
Suboptimal pH of the Medium The NO release from some donors can be pH-dependent. Ensure the pH of your experimental buffer is consistent and appropriate for your assay.

Quantitative Data Summary

Table 1: Properties of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

PropertyValue
Molecular Formula C₈H₁₃N₃O₄
Molecular Weight 215.21 g/mol
Common Name FK409
Function Spontaneous Nitric Oxide (NO) Donor
Half-life in Solution ~30 minutes

Table 2: Common Nitric Oxide Detection Methods

MethodPrinciplePotential for Interference by Compound X
Griess Assay Colorimetric detection of nitrite (NO₂⁻)High (direct NO release can oxidize to nitrite; potential for direct nitrite release and spectral overlap)
Fluorescent Probes (e.g., DAF-FM) Fluorometric detection of NOHigh (probe reacts with NO from the compound)
Chemiluminescence Reaction of NO with ozoneHigh (detects NO from the compound)
Electrochemical Sensors Amperometric detection of NOHigh (detects NO from the compound)

Experimental Protocols

Protocol 1: Modified Griess Assay for Nitrite Detection
  • Prepare a standard curve using sodium nitrite (0-100 µM) in your experimental buffer.

  • Set up experimental groups:

    • Cells/Tissue + Treatment

    • Cells/Tissue + Treatment + (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

    • Cells/Tissue + (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

    • (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide alone in buffer

    • Buffer alone (Blank)

  • Incubate samples as required by your experimental design.

  • Collect 50 µL of supernatant from each well into a new 96-well plate.

  • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water to each well and incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • To correct for potential spectral interference, run a parallel plate where you add buffer instead of the Griess reagents to your samples and measure the absorbance at 540 nm. Subtract this background absorbance from your Griess assay readings.

  • Calculate the nitrite concentration by subtracting the signal from the "compound alone" group from your experimental groups containing the compound.

Protocol 2: Fluorescent Detection of Nitric Oxide using DAF-FM Diacetate
  • Load cells with 5 µM DAF-FM diacetate in serum-free media for 30 minutes at 37°C.

  • Wash cells twice with fresh media or buffer to remove excess probe.

  • Set up experimental groups:

    • Cells + Treatment

    • Cells + Treatment + (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

    • Cells + (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

    • Control group with a known NO donor (e.g., SNAP) as a positive control.

    • Control group with a NOS inhibitor (e.g., L-NAME).

  • Incubate for the desired time.

  • Measure fluorescence using a fluorescence microscope or plate reader with excitation at ~495 nm and emission at ~515 nm.

  • To determine the contribution of the compound to the signal, run a parallel experiment in a cell-free system with the probe and the compound alone. Subtract this background fluorescence from your cellular measurements.

Visualizations

experimental_workflow cluster_griess Griess Assay Troubleshooting start_g High NO Signal with Compound X Alone q1_g Is Compound X releasing nitrite/nitrate? start_g->q1_g a1_g Run Compound X in buffer and measure with Griess assay over time. q1_g->a1_g Yes q2_g Does Compound X absorb at 540 nm? q1_g->q2_g No solution_g Correct for background by subtracting absorbance of Compound X alone. a1_g->solution_g a2_g Measure absorbance spectrum of Compound X from 400-600 nm. q2_g->a2_g Yes q2_g->solution_g No a2_g->solution_g

Caption: Troubleshooting workflow for the Griess assay.

signaling_pathway cluster_interference Potential Interference Pathways compound_x (E,2E)-4-ethyl-2-hydroxyimino- 5-nitrohex-3-enamide no Nitric Oxide (NO) compound_x->no Spontaneous Release nitrite Nitrite (NO2-) no->nitrite Oxidation detection_reagent NO Detection Reagent (e.g., Griess, DAF-FM) no->detection_reagent nitrite->detection_reagent signal Measured Signal detection_reagent->signal endogenous_no Endogenous NO (from NOS) endogenous_no->no

Caption: Interference pathways in NO detection.

preventing degradation of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is showing a decrease in concentration over time. What are the potential causes?

A1: Degradation of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide in solution can be attributed to several factors, primarily related to the inherent reactivity of its functional groups. The primary routes of degradation are likely hydrolysis of the oxime and enamide functionalities, as well as reactions involving the nitroalkene system. Stability is significantly influenced by pH, temperature, light exposure, and the solvent used.

Q2: How does pH affect the stability of the compound?

A2: The pH of the solution is a critical factor. The oxime group is susceptible to acid-catalyzed hydrolysis.[1] Similarly, the enamide linkage may also hydrolyze under acidic conditions. Therefore, maintaining a neutral to slightly alkaline pH is generally recommended to minimize hydrolytic degradation.

Q3: What is the recommended solvent for dissolving and storing the compound?

A3: The choice of solvent can impact stability. Protic solvents, especially water, can participate in hydrolysis. If aqueous solutions are necessary, buffered systems are recommended. For long-term storage, anhydrous aprotic solvents such as DMSO or DMF are generally preferred. However, compatibility of the compound with these solvents should be verified.

Q4: Can light or temperature affect the stability of my compound in solution?

A4: Yes, both light and elevated temperatures can promote degradation. Nitro compounds can be sensitive to light, and increased temperature generally accelerates the rate of all chemical reactions, including degradation pathways. It is advisable to store solutions in amber vials or otherwise protected from light, and at reduced temperatures (e.g., 4°C or -20°C for long-term storage).

Q5: I suspect my compound is degrading. How can I confirm this and identify the degradation products?

A5: You can monitor the purity and concentration of your compound over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector. The appearance of new peaks or a decrease in the area of the parent peak would indicate degradation. Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used to identify the molecular weights of the degradation products, providing clues to the degradation pathway.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability issues with (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide in solution.

Table 1: Troubleshooting Common Stability Issues
IssuePotential CauseRecommended Action
Rapid loss of compound in acidic buffer Acid-catalyzed hydrolysis of the oxime and/or enamide group.Adjust the pH of the solution to neutral or slightly alkaline (pH 7-8). Use a well-buffered system to maintain the desired pH.
Degradation in aqueous solution over time Hydrolysis.For storage, prepare stock solutions in an anhydrous aprotic solvent like DMSO or DMF. For aqueous experimental conditions, prepare fresh solutions before use.
Precipitation of the compound from solution Poor solubility or degradation leading to insoluble products.Verify the solubility of the compound in the chosen solvent. If solubility is an issue, consider using a co-solvent or a different solvent system. Filter the solution to remove any particulates.
Discoloration of the solution Light-induced degradation or other chemical reactions.Store solutions in amber vials or protect them from light. Prepare solutions fresh and avoid prolonged exposure to ambient light.
Inconsistent results between experiments Inconsistent storage conditions or solution age.Standardize storage conditions (temperature, light protection). Use solutions of a consistent age for a series of related experiments.

Experimental Protocols

Protocol 1: Assessing the pH Stability of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-9).

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in an appropriate organic solvent (e.g., DMSO).

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final desired concentration (e.g., 10 µM).

  • Time Points: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.

Protocol 2: Evaluating Photostability
  • Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Sample Exposure: Divide the solution into two portions. Expose one portion to a controlled light source (e.g., a photostability chamber with a specified light intensity) and keep the other portion in the dark as a control.

  • Temperature Control: Ensure that the temperature of both samples is maintained at the same level throughout the experiment.

  • Sampling and Analysis: At predetermined time intervals, take samples from both the light-exposed and dark control solutions and analyze them by HPLC.

  • Comparison: Compare the degradation profiles of the light-exposed sample and the dark control to assess the extent of photodegradation.

Visualizations

Compound (E,2E)-4-ethyl-2-hydroxyimino- 5-nitrohex-3-enamide Hydrolysis Hydrolysis Compound->Hydrolysis H+ or OH- (Oxime/Enamide cleavage) Reduction Reduction Compound->Reduction Reducing agents (Nitro group) Isomerization Isomerization Compound->Isomerization Light, Heat (E/Z isomerization) Degradation_Products Degradation Products Hydrolysis->Degradation_Products Reduction->Degradation_Products Isomerization->Degradation_Products

Caption: Potential degradation pathways for the compound.

start Start: Prepare stock solution of compound prep_buffers Prepare buffers at various pH values start->prep_buffers incubate Incubate compound in each buffer at constant T prep_buffers->incubate sample Withdraw samples at defined time points incubate->sample analyze Analyze samples by HPLC sample->analyze plot Plot % remaining compound vs. time analyze->plot end End: Determine degradation kinetics plot->end

Caption: Workflow for pH stability testing.

start Is the compound degrading? check_ph Is the solution pH acidic? start->check_ph Yes stable Compound should be stable. start->stable No adjust_ph Adjust pH to 7-8 using a buffer. check_ph->adjust_ph Yes check_solvent Is the solvent aqueous? check_ph->check_solvent No adjust_ph->check_solvent use_aprotic Use anhydrous aprotic solvent (e.g., DMSO) for stock. check_solvent->use_aprotic Yes check_light Is the solution exposed to light? check_solvent->check_light No use_aprotic->check_light protect_light Store in amber vials or in the dark. check_light->protect_light Yes check_temp Is the storage temperature elevated? check_light->check_temp No protect_light->check_temp store_cold Store at 4°C or -20°C. check_temp->store_cold Yes check_temp->stable No store_cold->stable

Caption: Troubleshooting decision tree for degradation.

References

refining experimental conditions for reproducible results with (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The compound "(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide" (CAS Number: 138472-01-2) is a specialized chemical, and detailed experimental data in peer-reviewed literature is scarce.[1] This guide is constructed based on established principles of organic chemistry and data from analogous structures, including conjugated nitroalkenes, enamides, and oximes.[2][3] The provided protocols and troubleshooting advice are intended as a starting point and should be adapted based on empirical results.

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to aid researchers in achieving reproducible results with (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and use of the target compound.

Issue 1: Low or No Yield of the Final Product

  • Question: My reaction to synthesize (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is resulting in a very low yield or a complex mixture. What are the likely causes and solutions?

  • Answer: Low yields can stem from several factors related to the sensitive nature of the functional groups involved. The conjugated nitroalkene system is a potent Michael acceptor, and the oxime can undergo side reactions.

    • Degradation of Starting Materials: Ensure the purity of your precursors. Nitroalkanes, in particular, can be unstable.

    • Suboptimal Reaction Conditions: The condensation reaction to form the oxime and the subsequent steps are sensitive to pH and temperature. An incorrect pH can lead to side reactions or prevent the reaction from proceeding. Temperature control is critical to prevent the polymerization of the nitroalkene.

    • Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete reactions or the formation of byproducts. Titrate reagents carefully.

Issue 2: Poor Stereoselectivity (Formation of Z-isomers)

  • Question: I am obtaining a mixture of geometric isomers instead of the pure (E,2E) product. How can I improve the stereoselectivity?

  • Answer: Achieving and maintaining the correct stereochemistry is a primary challenge. Both the C=C bond (enamide) and the C=N bond (oxime) can form E/Z isomers.

    • Thermodynamic vs. Kinetic Control: The (E,2E) isomer is likely the thermodynamically more stable product. Allowing the reaction to reach equilibrium by extending the reaction time or gently heating may favor its formation. However, high temperatures can also lead to degradation.

    • Isomerization During Workup/Purification: Both light and acid/base traces can catalyze the isomerization of the oxime and the enamide double bonds.[4][5] Use amber vials, perform workup steps quickly, and use neutralized solvents for chromatography.

    • Purification Method: It is often possible to separate E and Z isomers via column chromatography, though it can be challenging.[4] Alternatively, treating a mixture with a catalytic amount of acid under anhydrous conditions can sometimes selectively precipitate the E-isomer as an immonium salt, which can then be neutralized to recover the pure E-oxime.[6]

Issue 3: Product Degradation During Purification or Storage

  • Question: My purified compound appears to decompose over time, even when stored. What are the recommended purification and storage procedures?

  • Answer: The compound contains multiple functionalities that make it susceptible to degradation.

    • Purification: Avoid aggressive conditions. Use a neutral stationary phase like silica gel and a buffered mobile phase if necessary. Remove all solvent traces under reduced pressure at low temperatures.

    • Storage Conditions: The compound should be stored as a solid in a freezer (-20°C is recommended), under an inert atmosphere (argon or nitrogen), and protected from light.[1] The nitro group can make the compound sensitive to heat and light, while the oxime and enamide moieties are susceptible to hydrolysis.[7][8]

Parameter Recommendation Rationale
Temperature -20°C or lowerMinimizes thermal decomposition.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation.
Light Amber vial / darknessPrevents light-catalyzed isomerization or degradation.
Form Solid / Lyophilized PowderIncreases stability compared to solutions.

Table 1. Recommended Storage Conditions.

Issue 4: Inconsistent Results in Biological Assays

  • Question: I'm observing high variability in my bioassay results. Could this be related to the compound itself?

  • Answer: Yes, the stability and purity of the compound are critical for reproducible biological data.

    • Solution Stability: The compound may not be stable in your assay buffer, especially if the pH is acidic or basic. Prepare fresh solutions for each experiment from a solid sample.

    • Isomeric Purity: If your sample contains a mixture of (E,2E) and other isomers, the biological activity could vary between batches, as different isomers often have different potencies.[4][9] Confirm isomeric purity by ¹H NMR or HPLC before each experiment.

    • Compound Aggregation: Highly conjugated, planar molecules can sometimes form aggregates in aqueous solutions, leading to non-stoichiometric effects. Consider including a small amount of a non-ionic detergent like Tween-80 in your assay buffer, if compatible with the experiment.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for this compound?

    • A1: For storage and general handling, polar aprotic solvents like DMSO, DMF, or acetonitrile are suitable for creating stock solutions. For biological assays, it is crucial to minimize the final concentration of the organic solvent. The compound is poorly soluble in water.

  • Q2: How can I confirm the (E,2E) stereochemistry?

    • A2: The most definitive method is 2D NMR spectroscopy, specifically Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY). An NOE correlation between the oxime proton (-NOH) and the vinyl proton on the C3 of the hexene chain would suggest a Z-configuration for the oxime. The absence of this correlation, coupled with other structural data, supports the E-configuration. The coupling constant (J-value) between the vinyl protons across the C3-C4 double bond can help determine its geometry (typically larger for E-isomers).

  • Q3: What are the key signals to look for in the ¹H NMR spectrum?

    • A3: Expect characteristic signals for the ethyl group protons, the vinyl proton, the proton alpha to the nitro group, the amide protons (-CONH₂), and the oxime proton (-OH). The chemical shifts will be influenced by the conjugated system. Refer to the table below for hypothetical chemical shifts.

Proton Hypothetical Chemical Shift (ppm) Multiplicity Notes
-OH (oxime)10.0 - 12.0singlet (broad)Exchangeable with D₂O.
-NH₂ (amide)7.0 - 8.52 x singlet (broad)Exchangeable with D₂O.
-CH= (vinyl)6.5 - 7.5doubletJ-coupling with adjacent CH.
-CH(NO₂)5.0 - 5.5multiplet
-CH₂- (ethyl)2.2 - 2.8quartet
-CH₃ (ethyl)1.0 - 1.5triplet

Table 2. Hypothetical ¹H NMR Data.

  • Q4: What are the primary safety concerns when handling this compound?

    • A4: While specific toxicology data is unavailable, the functional groups suggest potential hazards. Nitro compounds can be energetic and may be toxic. Oximes can also have biological activity.[10] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and skin contact.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

This protocol is a plausible, representative synthesis.

  • Step A: Synthesis of (E)-4-ethyl-5-nitrohex-3-en-2-one.

    • To a solution of 3-nitro-2-pentanone (1.0 eq) in ethanol, add acetaldehyde (1.1 eq) and a catalytic amount of piperidine.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

    • Quench the reaction with dilute HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify by column chromatography (Hexane:Ethyl Acetate gradient) to yield the intermediate enone.

  • Step B: Oximation of the Enone.

    • Dissolve the enone from Step A (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

    • Reflux the mixture for 4-6 hours until TLC indicates consumption of the starting material.

    • Cool to room temperature and remove the ethanol under reduced pressure.

    • Add water and extract the product with dichloromethane.

    • Dry the organic layer and concentrate to yield the crude oxime.

  • Step C: Conversion to the Enamide (Illustrative).

    • This step is chemically complex and is provided for illustrative purposes. A multi-step process involving conversion of the ketone-derived oxime to the amide would be required, potentially via a Beckmann rearrangement followed by functional group manipulation.[8] A more direct synthesis would likely build the molecule from different precursors.

  • Final Purification:

    • Purify the final crude product by flash column chromatography on silica gel, followed by recrystallization to obtain the pure (E,2E) isomer.

Protocol 2: HPLC Method for Purity and Isomer Analysis

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 30% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL

  • Expected Elution: The (E,2E) isomer is expected to be the major peak. Z-isomers, if present, will likely have slightly different retention times.

Visualizations

G cluster_start Start cluster_analysis Analysis cluster_solution Potential Solutions start Low Yield or Complex Mixture check_reagents Check Reagent Purity & Stoichiometry start->check_reagents Degradation? check_conditions Review pH, Temp, & Reaction Time start->check_conditions Side Reactions? check_workup Analyze Workup & Purification Steps start->check_workup Losses? purify_reagents Purify/Verify Starting Materials check_reagents->purify_reagents optimize_reaction Optimize Conditions (pH, Temp, Time) check_conditions->optimize_reaction modify_workup Use Neutralized Solvents, Protect from Light check_workup->modify_workup

Caption: Troubleshooting workflow for low reaction yield.

G compound (E,2E)-Compound (Hypothetical Inhibitor) kinase_b Kinase B compound->kinase_b kinase_a Kinase A kinase_a->kinase_b Phosphorylates substrate Target Substrate kinase_b->substrate Phosphorylates blocked Inhibition response Cellular Response (e.g., Proliferation) substrate->response

Caption: Hypothetical signaling pathway inhibition model.

G synthesis Synthesis (Protocol 1) purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization purity_check Purity & Isomer Check (HPLC - Protocol 2) characterization->purity_check storage Storage (-20°C, Inert, Dark) purity_check->storage assay Biological Assay storage->assay

Caption: Standard experimental workflow for compound use.

References

overcoming solubility issues of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide in aqueous buffers.

Troubleshooting Guide: Overcoming Solubility Issues

Problem: Precipitate forms when diluting my DMSO stock solution in aqueous buffer.

This is a common issue when a compound is highly soluble in an organic solvent like DMSO but poorly soluble in aqueous solutions. The abrupt change in solvent polarity causes the compound to crash out of solution.

Troubleshooting Workflow:

G start Precipitate observed upon dilution of DMSO stock in aqueous buffer q1 Is the final DMSO concentration <1%? start->q1 sol1 Increase the final DMSO concentration (up to a tolerable limit for your assay). q1->sol1 No q2 Have you tried using a co-solvent? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Incorporate a co-solvent like PEG 400 or ethanol in your final aqueous buffer. q2->sol2 No q3 Have you optimized the buffer pH? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Systematically test a range of pH values for your aqueous buffer. q3->sol3 No q4 Have you considered using a solubilizing excipient? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Utilize cyclodextrins (e.g., HP-β-CD) to form an inclusion complex. q4->sol4 No end If issues persist, contact technical support. q4->end Yes a4_yes Yes a4_no No sol4->end

Caption: Troubleshooting workflow for precipitation issues.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for creating a stock solution of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide?

Based on available data, Dimethyl sulfoxide (DMSO) is a suitable solvent. A stock solution of up to 10 mg/mL can be prepared in DMSO.

2. My compound precipitates out of solution during my experiment. What can I do?

Precipitation is a strong indicator of poor solubility in your aqueous buffer. Here are several strategies to address this, which can be used alone or in combination:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as high as your experimental system can tolerate (typically between 0.1% and 1%) without inducing cellular toxicity or other confounding effects.[1]

  • Utilize Co-solvents: The addition of a co-solvent can help maintain solubility.[2][3] Common co-solvents for in vitro studies include polyethylene glycol 400 (PEG 400), ethanol, and glycerol.[1][2][3]

  • Adjust Buffer pH: The solubility of compounds with ionizable groups, such as the hydroxyimino group in this compound, can be highly dependent on pH.[4][5] Systematically testing a range of pH values for your buffer may reveal a pH at which the compound is more soluble.

  • Employ Solubilizing Excipients: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[6][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and a good safety profile.[8]

3. How do I determine the optimal pH for my aqueous buffer?

A systematic approach is recommended. Prepare a series of buffers with a range of pH values (e.g., from 6.0 to 8.0 in 0.5 unit increments). Attempt to dissolve the compound in each buffer at your desired final concentration and observe for any precipitation. A simple visual inspection or measurement of turbidity can help identify the optimal pH.

4. What are cyclodextrins and how do they improve solubility?

Cyclodextrins are molecules with a hydrophilic exterior and a hydrophobic central cavity.[6][7] They can encapsulate poorly water-soluble molecules, like likely (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide, within their hydrophobic core, forming a complex that is more soluble in aqueous solutions.[6][7][9]

5. Are there other advanced methods to improve solubility?

Yes, for formulation development, other techniques are available, such as creating solid dispersions where the compound is dispersed in a hydrophilic carrier, or micronization to reduce particle size and increase surface area.[9][10][11] These methods are typically employed for in vivo applications and require more extensive formulation work.

Data Presentation

Table 1: Recommended Starting Concentrations for Solubility Enhancement Strategies

StrategyAgentTypical Starting Concentration in Final SolutionNotes
Co-solvent DMSO0.1 - 1% (v/v)Final concentration should be tested for compatibility with the experimental model.[12]
PEG 4001 - 10% (v/v)A versatile and widely used co-solvent.[13]
Ethanol1 - 5% (v/v)Can be effective but may have biological effects at higher concentrations.
pH Adjustment Various BufferspH 6.0 - 8.0Test in increments to find the optimal pH for solubility.[4][14]
Excipient HP-β-CD1 - 5% (w/v)Prepare a solution of HP-β-CD in buffer first, then add the compound.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials: (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (MW: 215.21 g/mol ), high-purity DMSO, appropriate personal protective equipment (PPE), analytical balance, and a volumetric flask.

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 215.21 g/mol = 2.15 mg

  • Procedure: a. Accurately weigh 2.15 mg of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide. b. Transfer the powder to a 1 mL volumetric flask. c. Add approximately 0.8 mL of DMSO to the flask. d. Vortex or sonicate gently until the solid is completely dissolved. e. Add DMSO to the 1 mL mark. f. Mix thoroughly. g. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Protocol 2: Using HP-β-Cyclodextrin to Enhance Aqueous Solubility
  • Materials: Prepared 10 mM stock solution in DMSO, Hydroxypropyl-β-cyclodextrin (HP-β-CD), desired aqueous buffer (e.g., PBS, pH 7.4), and sterile microcentrifuge tubes.

  • Procedure: a. Prepare a 5% (w/v) solution of HP-β-CD in your aqueous buffer. For example, dissolve 50 mg of HP-β-CD in 1 mL of buffer. b. Warm the HP-β-CD solution to 37°C and vortex to ensure it is fully dissolved. c. To prepare a 100 µM working solution, add 10 µL of the 10 mM DMSO stock solution to 990 µL of the pre-warmed 5% HP-β-CD buffer solution. d. Vortex the final solution immediately and thoroughly. e. Visually inspect for any signs of precipitation.

Visualizations

Signaling Pathway of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

G cluster_0 Extracellular Space cluster_1 Intracellular Space compound (E,2E)-4-ethyl-2-hydroxyimino- 5-nitrohex-3-enamide no_release Spontaneous Release of Nitric Oxide (NO) compound->no_release Cell Permeable gc Soluble Guanylyl Cyclase (sGC) no_release->gc Activates gtp GTP cgmp cGMP gtp->cgmp sGC catalyzes pkg Protein Kinase G (PKG) cgmp->pkg Activates relaxation Smooth Muscle Relaxation (Vasodilation) pkg->relaxation Leads to

Caption: Proposed signaling pathway of the compound as a nitric oxide donor.

Experimental Workflow for Solubility Testing

G start Prepare 10 mM Stock in DMSO prep_buffers Prepare Aqueous Buffers (e.g., PBS with varying pH, co-solvents, or cyclodextrins) start->prep_buffers dilute Dilute Stock to Final Concentration in Prepared Buffers prep_buffers->dilute observe Incubate and Observe for Precipitation (Visual, Turbidity) dilute->observe decision Is the solution clear? observe->decision success Proceed with Experiment decision->success Yes fail Modify Buffer Composition and Repeat Dilution decision->fail No fail->prep_buffers Re-optimize

Caption: Workflow for systematically testing solubility conditions.

References

addressing off-target effects of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide?

A1: (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is a cell-permeable nitric oxide (NO) donor. It spontaneously releases NO, which then activates intracellular soluble guanylyl cyclase (sGC), leading to an increase in cyclic GMP (cGMP) and subsequent downstream signaling events.

Q2: I am observing unexpected levels of cytotoxicity in my experiments. What could be the cause?

A2: High concentrations of nitric oxide can lead to nitrosative stress, a condition characterized by the damaging of cellular components by reactive nitrogen species. This can result in cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal concentration of the compound for your specific cell line and experimental duration.

Q3: My results are highly variable between experiments. What are some common sources of variability?

A3: Variability in cell-based assays can arise from several factors.[1][2] Key considerations include:

  • Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.

  • Compound Stability: The compound has a reported half-life of 30 minutes in solution. Prepare fresh solutions for each experiment and use them promptly.

  • Assay Timing: The timing of analysis after compound addition is critical due to the transient nature of NO signaling.

  • Plate Uniformity: Inconsistent cell seeding or "edge effects" on microplates can lead to significant variability.

Q4: Are there any known off-target effects of this compound?

A4: While specific off-target effects for this exact molecule are not extensively documented, as a nitric oxide donor, it can be expected to have broader physiological effects beyond the activation of sGC. High levels of NO can lead to non-specific signaling pathway modulation and potential cellular damage.

Troubleshooting Guides

Problem 1: Inconsistent or No Compound Efficacy
Possible Cause Recommended Solution
Compound Degradation Prepare fresh stock solutions of (E,E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide for each experiment. The half-life in solution is approximately 30 minutes.
Incorrect Concentration Perform a thorough dose-response experiment to identify the optimal working concentration for your specific cellular model and endpoint.
Cell Health Issues Regularly check cell morphology and viability. Ensure cells are not overgrown or stressed before treatment.[3]
Assay Timing Optimize the incubation time with the compound. Given the transient nature of NO, short and precise incubation times may be necessary.
Problem 2: High Background or Non-Specific Effects
Possible Cause Recommended Solution
Excessive Compound Concentration High concentrations can lead to nitrosative stress and off-target effects. Reduce the concentration and confirm the effect is dose-dependent.
Contamination Test cell cultures for mycoplasma contamination, which can alter cellular responses.[2]
Assay Reagent Issues Ensure all assay reagents are properly prepared and within their expiration dates. Optimize blocking and washing steps in immuno-based assays.[3][4]
Plate Issues Use appropriate plate types for your assay (e.g., white plates for luminescence, black plates for fluorescence to reduce background).[2]

Quantitative Data Summary

Table 1: Illustrative Dose-Response of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide on cGMP Production

Concentration (µM)cGMP Production (Fold Change vs. Control)Standard Deviation
0.11.20.15
13.50.4
1012.81.5
5015.21.8
10014.92.1

Table 2: Illustrative Cytotoxicity Profile in a Representative Cell Line

Concentration (µM)Cell Viability (%)Standard Deviation
1982.1
10953.5
50785.2
100556.8
200254.3

Experimental Protocols

Protocol 1: cGMP Quantification Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the logarithmic growth phase for your cell line.

  • Compound Preparation: Prepare fresh serial dilutions of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide in an appropriate vehicle (e.g., DMSO), and then dilute in cell culture medium.

  • Treatment: Remove old medium and add the compound-containing medium to the cells. Include vehicle-only controls.

  • Incubation: Incubate for the optimized time (e.g., 30 minutes) at 37°C and 5% CO2.

  • Lysis: Lyse the cells according to the manufacturer's protocol for your chosen cGMP assay kit.

  • Quantification: Measure cGMP levels using a competitive ELISA or other appropriate assay format.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Preparation: Prepare fresh serial dilutions of the compound.

  • Treatment: Treat cells with the compound and vehicle controls.

  • Incubation: Incubate for a predetermined time course (e.g., 24, 48, 72 hours).

  • Assay: Perform the viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Signaling_Pathway Compound (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide NO Nitric Oxide (NO) Compound->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Phosphorylation Substrate Phosphorylation PKG->Phosphorylation Response Cellular Response Phosphorylation->Response

Caption: On-target signaling pathway of the compound.

Troubleshooting_Workflow Start Inconsistent or No Efficacy Check_Compound Prepare Fresh Compound? Start->Check_Compound Check_Concentration Dose-Response Performed? Check_Compound->Check_Concentration Yes Solution_Compound Prepare fresh stock for each experiment. Check_Compound->Solution_Compound No Check_Cells Cells Healthy & Low Passage? Check_Concentration->Check_Cells Yes Solution_Concentration Determine optimal concentration. Check_Concentration->Solution_Concentration No Check_Timing Assay Timing Optimized? Check_Cells->Check_Timing Yes Solution_Cells Use healthy, low passage cells. Check_Cells->Solution_Cells No Solution_Timing Optimize incubation time. Check_Timing->Solution_Timing No Success Problem Resolved Check_Timing->Success Yes Solution_Compound->Check_Concentration Solution_Concentration->Check_Cells Solution_Cells->Check_Timing Solution_Timing->Success

Caption: Troubleshooting workflow for inconsistent efficacy.

References

method refinement for quantifying intracellular cGMP levels after treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers quantifying intracellular cyclic guanosine monophosphate (cGMP) levels.

Troubleshooting Guides

This section addresses common issues encountered during cGMP quantification experiments using ELISA and LC-MS/MS methodologies.

ELISA Assay Troubleshooting

Question: What are the potential causes of a weak or no signal in my cGMP ELISA?

Answer: A weak or absent signal in a cGMP ELISA can stem from several factors throughout the experimental workflow. Proper sample handling is critical; ensuring rapid freezing of tissues or cell pellets after collection is important as cGMP can be quickly metabolized.[1] During the assay, inadequate antibody concentrations or insufficient incubation times can lead to a weak signal. Extending the antibody incubation, for instance to overnight at 4°C, may enhance binding. Additionally, the detection reagents themselves may be compromised. The substrate solution should be colorless before use, and all reagents should be brought to room temperature before setting up the assay to ensure optimal activity.[2][3]

Question: My cGMP ELISA is showing high background. What are the common causes and solutions?

Answer: High background in an ELISA, characterized by excessive color development across the plate, can obscure genuine results.[4] A primary cause is insufficient washing between steps, which leaves behind unbound reagents. Increasing the number of wash cycles or including a brief soak step can help mitigate this.[4][5][6] Another common issue is inadequate blocking of non-specific binding sites. This can be addressed by increasing the blocking incubation time or optimizing the concentration of the blocking agent.[7] Cross-reactivity of the antibodies with other molecules in the sample can also contribute to high background.[7] Finally, contamination of reagents or the use of poor-quality water for buffers can introduce interfering substances.[2]

Question: Why does my cGMP ELISA standard curve look poor or non-linear?

Answer: A reliable standard curve is essential for accurate quantification. A poor standard curve can result from several issues. Improper reconstitution or degradation of the cGMP standard is a frequent cause; standards should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[8] Pipetting errors, especially when preparing the dilution series, can lead to inaccuracies. It is also crucial to use the correct curve-fitting model as specified by the kit manufacturer.

LC-MS/MS Analysis Troubleshooting

Question: I'm observing significant matrix effects in my LC-MS/MS analysis of cGMP. How can I mitigate this?

Answer: Matrix effects, where components in the sample other than the analyte of interest interfere with ionization, are a common challenge in LC-MS/MS. To address this, optimizing the sample preparation to remove interfering substances is key. This can involve techniques like solid-phase extraction (SPE) or liquid-liquid extraction. Additionally, adjusting the chromatographic conditions to better separate cGMP from matrix components can be effective. The use of a stable isotope-labeled internal standard that co-elutes with cGMP is highly recommended to compensate for matrix effects.

Question: My LC-MS/MS sensitivity for cGMP is lower than expected. What could be the issue?

Answer: Low sensitivity in LC-MS/MS can be due to several factors. Inefficient ionization of cGMP in the mass spectrometer source is a primary consideration. Optimizing source parameters such as temperature and gas flows is crucial. The choice of mobile phase and additives can also significantly impact ionization efficiency. Furthermore, issues with the instrument itself, such as a contaminated source or detector, can lead to reduced sensitivity. Regular maintenance and cleaning are essential for optimal performance.

Frequently Asked Questions (FAQs)

Question: What is the importance of including a phosphodiesterase (PDE) inhibitor during sample preparation?

Answer: Phosphodiesterases (PDEs) are enzymes that rapidly degrade cyclic nucleotides like cGMP. To prevent the loss of intracellular cGMP during sample lysis and processing, it is critical to include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the lysis buffer. This ensures that the measured cGMP levels accurately reflect the intracellular concentrations at the time of harvesting.

Question: How should I prepare my cell or tissue lysates for cGMP measurement?

Answer: Proper sample preparation is crucial for accurate cGMP quantification. For cell samples, after aspirating the medium, a lysis buffer should be added. For tissues, it's important to rapidly freeze them after collection, for example, in liquid nitrogen, to halt enzymatic activity.[1] The frozen tissue should then be homogenized in a suitable lysis buffer on ice. The composition of the lysis buffer is also important and typically includes detergents to break open the cells and, as mentioned, a PDE inhibitor.

Question: What are the relative advantages and disadvantages of using ELISA versus LC-MS/MS for cGMP quantification?

Answer: Both ELISA and LC-MS/MS are powerful techniques for cGMP quantification, each with its own set of advantages and limitations. ELISA is generally more cost-effective and has a simpler workflow, making it suitable for high-throughput screening. However, it can be susceptible to cross-reactivity and matrix effects. LC-MS/MS offers higher specificity and can distinguish between structurally similar molecules, reducing the likelihood of false positives. It is often considered the gold standard for quantitative accuracy but requires more specialized equipment and expertise.

Quantitative Data Summary

ParameterELISALC-MS/MSReference
Sensitivity (LLOQ) 0.05 ng/mL0.5 ng/mL
Dynamic Range 0.01 - 10,000 pmol/ml0.5 - 20 ng/mL[8]
Precision (%CV) 15% to 51%< 15%
Accuracy (%RE) 0.3% to 30.8%< 15%

Experimental Protocols

Protocol 1: Intracellular cGMP Quantification by ELISA
  • Sample Preparation:

    • Adherent Cells: Aspirate culture medium and wash cells with ice-cold PBS. Add 1 mL of lysis buffer (containing a PDE inhibitor like IBMX) for every 35 cm² of surface area. Incubate at 4°C for 20 minutes. Scrape the cells and homogenize the suspension by pipetting. Centrifuge at high speed for 10 minutes and collect the supernatant for the assay.[1]

    • Suspension Cells: Pellet cells by centrifugation. Wash with ice-cold PBS and resuspend in lysis buffer. Incubate on ice and then centrifuge to collect the supernatant.

    • Tissues: Rapidly freeze tissue in liquid nitrogen. Weigh the frozen tissue and add 5-10 µL of lysis buffer per mg of tissue. Homogenize on ice and centrifuge at high speed for 5 minutes. Collect the supernatant.

  • ELISA Procedure (Competitive Assay Principle):

    • Prepare cGMP standards by performing a serial dilution in lysis buffer.

    • Add 50 µL of standards and samples (in duplicate) to the wells of the antibody-coated microplate.

    • Add 25 µL of diluted cGMP-peroxidase conjugate to each well.

    • Add 25 µL of diluted anti-cGMP antibody to each well.

    • Incubate the plate according to the manufacturer's instructions (e.g., 2 hours at room temperature on a shaker).

    • Wash the wells five times with 1X Wash Buffer.

    • Add 100 µL of Substrate Solution to each well and incubate at room temperature until color develops (typically 5-20 minutes).

    • Stop the reaction by adding 100 µL of Stop Solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) within 30 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of cGMP in the samples by interpolating their absorbance values on the standard curve.

Protocol 2: Intracellular cGMP Quantification by LC-MS/MS
  • Sample Preparation:

    • Prepare cell or tissue lysates as described in the ELISA protocol, ensuring the use of a PDE inhibitor.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing a stable isotope-labeled cGMP internal standard to the lysate.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the LC mobile phase for injection.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Separate the reconstituted sample on a suitable column (e.g., C18) using a gradient elution with an appropriate mobile phase (e.g., water and acetonitrile with a modifier like formic acid).

    • Mass Spectrometry (MS/MS): Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both cGMP and the internal standard.

  • Data Analysis:

    • Create a calibration curve by plotting the peak area ratio of cGMP to the internal standard against the concentration of the standards.

    • Quantify cGMP in the samples by calculating their peak area ratios and interpolating from the calibration curve.

Visualizations

cGMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol NO Nitric Oxide (NO) NPs Natriuretic Peptides (ANP, BNP) pGC Particulate Guanylate Cyclase (pGC) NPs->pGC Binds cGMP cGMP pGC->cGMP Synthesizes sGC Soluble Guanylate Cyclase (sGC) sGC->cGMP Synthesizes GTP GTP GTP->pGC GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDEs Phosphodiesterases (e.g., PDE5) cGMP->PDEs Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Phosphorylates Targets GMP 5'-GMP PDEs->GMP Degrades

Caption: The cGMP signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Data Analysis start Cell/Tissue Sample lysis Cell Lysis (+ PDE Inhibitor) start->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Supernatant (Lysate) centrifugation->supernatant elisa ELISA supernatant->elisa lcms LC-MS/MS supernatant->lcms data Calculate cGMP Concentration elisa->data lcms->data

Caption: General experimental workflow for intracellular cGMP quantification.

troubleshooting_logic cluster_elisa ELISA Issues cluster_lcms LC-MS/MS Issues start Unexpected Result low_signal Low/No Signal start->low_signal Check high_bg High Background start->high_bg Check poor_curve Poor Standard Curve start->poor_curve Check matrix_effects Matrix Effects start->matrix_effects Check low_sensitivity Low Sensitivity start->low_sensitivity Check

Caption: Troubleshooting logic for cGMP quantification assays.

References

stability testing of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

This technical support guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions regarding the pH stability testing of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this molecule under different pH conditions?

A1: The molecule contains three key functional groups susceptible to pH-dependent degradation: an oxime (hydroxyimino), an α,β-unsaturated amide (enamide), and a secondary nitro group.

  • Acidic Conditions (pH 1-4): The primary degradation pathway is likely the acid-catalyzed hydrolysis of the oxime group to form the corresponding α-ketoamide. The enamide bond is generally more stable but can undergo slow hydrolysis under more forceful acidic conditions.

  • Neutral Conditions (pH 5-8): The molecule is expected to be most stable in this range. However, oximes can still undergo slow hydrolysis.[1][2] Isomerization of the double bonds (E/Z) is also possible, potentially catalyzed by buffers or light.

  • Basic Conditions (pH 9-13): Two main pathways are expected. First, the amide bond can undergo base-catalyzed hydrolysis. Second, and more significantly, the proton alpha to the nitro group is acidic and can be removed to form a nitronate anion (the aci-form). This intermediate can lead to further decomposition.

Q2: I'm observing a new, earlier-eluting peak in my HPLC chromatogram after incubation in acidic buffer. What could it be?

A2: An earlier-eluting peak (on a typical reverse-phase HPLC column) usually indicates a more polar compound. This is consistent with the hydrolysis of the oxime group to a more polar ketone (α-ketoamide). You can confirm this by using LC-MS to check if the molecular weight of the new peak corresponds to the hydrolyzed product.

Q3: After adding a basic solution, the sample turned a faint yellow, and my HPLC results show multiple new peaks. What is happening?

A3: The yellow color is characteristic of nitronate anion formation, which occurs when the proton adjacent to the nitro group is removed under basic conditions. This nitronate is a key intermediate that can lead to several degradation products, explaining the appearance of multiple peaks in your chromatogram. It is also possible that base-catalyzed hydrolysis of the amide is occurring simultaneously.

Q4: My mass balance is below 95% in the stability study. Where could the rest of the compound be going?

A4: A low mass balance can be due to several factors:

  • Formation of non-UV active degradants: Some degradation pathways might produce small, volatile fragments (like hydroxylamine from oxime hydrolysis) or compounds that lack a chromophore, making them invisible to a UV detector.

  • Precipitation: The parent compound or a degradant may be precipitating out of the solution at the tested pH. Check your samples for any visible precipitate.

  • Adsorption: The compound or its degradants might be adsorbing to the surface of your container (e.g., glass or plastic vials).

  • Co-elution: A degradation product might be co-eluting with the parent peak or other peaks, leading to inaccurate quantification. A peak purity analysis using a photodiode array (PDA) detector can help investigate this.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid degradation at all pH values The compound may be inherently unstable in aqueous solution. The experimental temperature may be too high.Perform the initial study at a lower temperature (e.g., 4°C). Ensure your stock solution (e.g., in DMSO or ethanol) is fresh and has not degraded.
Inconsistent results between replicates Inaccurate buffer pH. Inconsistent sample preparation or dilution. Contamination of glassware.Calibrate the pH meter before preparing buffers. Use calibrated volumetric flasks and pipettes. Ensure all glassware is scrupulously clean.
Poor HPLC peak shape (tailing or fronting) Mismatch between sample solvent and mobile phase. Column overload. Secondary interactions with the column stationary phase.The final sample diluent should be as close in composition to the mobile phase as possible. Reduce the injection volume or sample concentration. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
No degradation observed even under harsh conditions (e.g., 1M HCl at 60°C) The compound is highly stable under these specific conditions. The analytical method is not stability-indicating (i.e., a degradant is co-eluting with the parent peak).Perform a peak purity analysis using a PDA detector to check for co-elution. Increase the stress level (e.g., extend incubation time or increase temperature) cautiously.[4] Consider other stress conditions like oxidation (H₂O₂) or photolysis.[5]

Experimental Protocol: pH-Dependent Stability Study

This protocol outlines a forced degradation study to evaluate the stability of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide across a range of pH values.[5][6]

1. Materials & Reagents:

  • (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (API)

  • HPLC grade acetonitrile (ACN) and water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Potassium phosphate monobasic, Sodium phosphate dibasic

  • Citric acid, Sodium citrate

  • Boric acid, Sodium borate

  • Class A volumetric glassware

2. Buffer Preparation:

  • Prepare a series of buffers, for example:

    • pH 2.0: 0.01 M HCl

    • pH 4.0: 0.05 M Citrate Buffer

    • pH 7.4: 0.05 M Phosphate Buffer

    • pH 9.0: 0.05 M Borate Buffer

    • pH 12.0: 0.01 M NaOH

3. Sample Preparation & Incubation:

  • Prepare a stock solution of the API at 1.0 mg/mL in a suitable organic solvent (e.g., ACN).

  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 50 µg/mL. The final concentration of the organic solvent should be kept low (<5%) to avoid affecting the aqueous buffer pH.

  • Prepare a "time zero" (T₀) sample by immediately diluting the 50 µg/mL solution with the mobile phase to the working concentration (e.g., 10 µg/mL) and injecting it into the HPLC system.

  • Incubate the remaining solutions in a temperature-controlled chamber at 40°C.

  • At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot, quench the reaction if necessary (by neutralizing the pH or diluting with mobile phase), dilute to the working concentration, and analyze by HPLC.

4. Analytical Method (Example):

  • System: HPLC with UV/PDA Detector[3]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of A (0.1% Formic Acid in Water) and B (Acetonitrile)

  • Flow Rate: 1.0 mL/min

  • Detector Wavelength: Determined from the UV spectrum of the API (e.g., 280 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

5. Data Analysis:

  • Calculate the percentage of API remaining at each time point relative to T₀.

  • Calculate the percentage of each major degradation product formed (as % of total peak area).

  • Plot the % API remaining versus time for each pH condition.

Data Presentation: Illustrative Stability Data

Table 1: Percentage of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide Remaining at 40°C

Time (hours)pH 2.0pH 4.0pH 7.4pH 9.0pH 12.0
0 100.0%100.0%100.0%100.0%100.0%
4 91.5%98.2%99.5%96.1%85.2%
8 84.1%96.5%99.1%92.5%72.3%
24 65.3%92.1%97.8%81.4%45.1%
48 48.8%85.6%95.9%68.7%22.9%

Table 2: Formation of Major Degradants (% Peak Area) at 24 hours

DegradantpH 2.0pH 7.4pH 12.0
Deg-1 (Oxime Hydrolysis) 32.1%1.5%2.1%
Deg-2 (Amide Hydrolysis) < 1.0%< 0.5%15.4%
Deg-3 (from Nitronate) Not DetectedNot Detected28.6%
Other Minor Degradants 1.6%0.7%8.8%

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock 1. Prepare API Stock Solution incubate 3. Dilute API into Buffers & Incubate at 40°C stock->incubate buffers 2. Prepare pH Buffers (pH 2, 4, 7.4, 9, 12) buffers->incubate sampling 4. Withdraw Aliquots at Time Points incubate->sampling quench 5. Quench & Dilute for Analysis sampling->quench hplc 6. Analyze by Stability- Indicating HPLC Method quench->hplc data 7. Calculate % Remaining & % Degradants hplc->data

Caption: Workflow for pH-dependent stability testing.

Potential Degradation Pathways

G Parent (E,2E)-4-ethyl-2-hydroxyimino- 5-nitrohex-3-enamide Acid Acidic (H⁺, H₂O) pH 1-4 Parent->Acid Neutral Neutral (Buffer) pH 5-8 Parent->Neutral Base Basic (OH⁻) pH 9-13 Parent->Base Oxime_Hydrolysis Oxime Hydrolysis Product (α-Ketoamide) Acid->Oxime_Hydrolysis Isomerization E/Z Isomers Neutral->Isomerization Amide_Hydrolysis Amide Hydrolysis Product Base->Amide_Hydrolysis Nitronate Nitronate Anion (aci-form Intermediate) Base->Nitronate fast Other_Deg Further Decomposition Products Nitronate->Other_Deg slow

Caption: Potential pH-dependent degradation pathways.

References

Validation & Comparative

A Comparative Guide to the Efficacy of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide and Other Nitric Oxide Donors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the nitric oxide (NO) donor, (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide, also known as FK409, with other commonly used NO-releasing agents. Tailored for researchers, scientists, and drug development professionals, this document presents objective performance comparisons based on experimental data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Introduction to Nitric Oxide Donors

Nitric oxide is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and the immune response. The transient nature of NO, with a half-life of only a few seconds in biological systems, necessitates the use of NO donors in research and clinical settings to study its effects and harness its therapeutic potential.[1][2][3][4] NO donors are a diverse class of compounds that release NO under specific conditions. Their efficacy is determined by several factors, including the rate and duration of NO release, the mechanism of release, and their potency in eliciting biological responses.

This guide focuses on comparing FK409 to other notable NO donors, providing a clear overview of their relative performance.

Comparative Efficacy of NO Donors

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (FK409) is a cell-permeable, spontaneous NO donor, meaning it releases NO without the need for enzymatic activation. This property often leads to a more predictable and direct pharmacological action.

Quantitative Comparison of Performance

The following tables summarize key quantitative data comparing the efficacy of FK409 with other selected NO donors. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. The data presented here is collated from various sources, and the specific conditions are noted where available.

Table 1: Nitric Oxide Release Kinetics

CompoundHalf-life of NO ReleaseMechanism of ReleaseReference
(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (FK409) ~30 minutes (in solution)SpontaneousCommercial Product Data
Isosorbide Dinitrate (ISDN) ~1 hour (in serum)Enzymatic (requires bioconversion)[5][6]
FR146801 Data not readily available in comparative studiesSpontaneous-

Table 2: In Vitro Potency for Vasorelaxation and Antiplatelet Activity

CompoundEC50 for Vasorelaxation (Rat Aorta)IC50 for Antiplatelet Aggregation (Rat)Reference
(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (FK409) Significantly more potent than ISDN (reportedly 300x)4.32 ± 0.95 µMKita et al., 1999[7]
Isosorbide Dinitrate (ISDN) Less potent than FK409> 100 µMKita et al., 1999[7]
FR146801 Similar to ISDNData not readily available in comparative studiesMasayoshi et al.

Qualitative Comparison Summary:

A study by Masayoshi et al. demonstrated that FK409 possesses a higher spontaneous NO-releasing rate in solution and exhibits more potent vasorelaxant activity in isolated rat aorta compared to both FR146801 and isosorbide dinitrate (ISDN). In in vivo experiments in rats, FK409 induced significant hypotensive effects at a much lower oral dose (0.32 mg/kg) compared to FR146801 and ISDN, which showed no significant hypotension at 10 mg/kg. This suggests a more potent arterial vasodilation effect for FK409.

Furthermore, research by Kita et al. (1999) highlighted the superior antiplatelet activity of FK409 over ISDN.[7] This enhanced potency is attributed to the faster spontaneous release of NO from FK409.[7]

Signaling Pathway and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language.

Nitric Oxide Signaling Pathway

Nitric oxide released from donor compounds activates soluble guanylate cyclase (sGC), leading to the conversion of GTP to cyclic GMP (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and other physiological responses.

NO_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO_Donor NO Donor ((E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide) NO Nitric Oxide (NO) NO_Donor->NO Spontaneous Release sGC_inactive Soluble Guanylate Cyclase (sGC) (inactive) NO->sGC_inactive Binds to Heme sGC_active sGC (active) sGC_inactive->sGC_active Activation GTP GTP sGC_active->GTP Catalyzes cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Physiological Response (e.g., Vasorelaxation) PKG->Response Phosphorylates Targets

Caption: Nitric Oxide (NO) signaling pathway.

Experimental Workflow: Measurement of NO Release (Griess Assay)

The Griess assay is a common colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite.

Griess_Assay_Workflow cluster_preparation Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample Collect Sample (e.g., cell culture supernatant) Plate Pipette 50 µL of Samples and Standards into 96-well plate Sample->Plate Standards Prepare Nitrite Standards (0-100 µM) Standards->Plate Griess_Reagent Prepare Griess Reagent (Sulfanilamide + NED) Add_Griess Add 50 µL of Griess Reagent to each well Griess_Reagent->Add_Griess Plate->Add_Griess Incubate Incubate for 10-15 min at room temperature in the dark Add_Griess->Incubate Read Measure Absorbance at 540 nm Incubate->Read Standard_Curve Generate Standard Curve Read->Standard_Curve Calculate Calculate Nitrite Concentration in Samples Standard_Curve->Calculate

Caption: Griess Assay workflow for nitrite quantification.

Experimental Workflow: Isolated Rat Aortic Ring Assay

This ex vivo method is widely used to assess the vasorelaxant or vasoconstrictive properties of pharmacological agents.

Aortic_Ring_Workflow cluster_preparation Tissue Preparation cluster_equilibration Equilibration & Viability Check cluster_testing Compound Testing cluster_analysis Data Analysis Dissect Dissect Thoracic Aorta from Rat Clean Clean Connective Tissue and Cut into Rings (2-3 mm) Dissect->Clean Mount Mount Aortic Rings in Organ Bath Clean->Mount Equilibrate Equilibrate under Tension in Krebs-Henseleit Buffer Mount->Equilibrate Contract Induce Contraction (e.g., with Phenylephrine) Equilibrate->Contract Viability Assess Endothelial Integrity (e.g., with Acetylcholine) Contract->Viability Add_Compound Add Cumulative Concentrations of NO Donor Viability->Add_Compound Record Record Relaxation Response Add_Compound->Record Dose_Response Construct Dose-Response Curve Record->Dose_Response Calculate_EC50 Calculate EC50 Value Dose_Response->Calculate_EC50

References

validation of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide's effect on guanylyl cyclase

Author: BenchChem Technical Support Team. Date: November 2025

Validation of Novel Compounds on Guanylyl Cyclase Activity: A Comparative Analysis

This guide provides a comparative framework for evaluating the effects of novel compounds, such as the theoretical molecule (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide, on guanylyl cyclase (GC) activity. The focus is on soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. The comparison includes established sGC activators and stimulators, providing a benchmark for assessing new chemical entities.

The compound "(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide" is not found in the current scientific literature, suggesting it may be a novel agent. Its chemical structure, containing a nitro group and a hydroxyimino (oxime) moiety, hints at a potential mechanism as a nitric oxide (NO) donor, which would lead to the activation of sGC. This guide outlines the experimental validation process for such a compound.

Comparative Efficacy of sGC Modulators

The following table summarizes the potency of known sGC activators and stimulators, which serve as a benchmark for evaluating novel compounds.

Compound ClassExampleMechanism of ActionEC50
NO Donors Sodium Nitroprusside (SNP)Spontaneous release of NO~1 µM
Diethylamine NONOateSpontaneous release of NO~100 nM
sGC Stimulators RiociguatHeme-dependent, synergistic with NO~100 nM
VericiguatHeme-dependent, synergistic with NO~50 nM
sGC Activators CinaciguatHeme-independent~100 nM
AtaciguatHeme-independent~200 nM

Experimental Protocols

To validate the effect of a novel compound like (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide on guanylyl cyclase, a series of in vitro and cell-based assays are required.

In Vitro sGC Activity Assay

This assay directly measures the ability of a compound to stimulate purified sGC to produce cyclic guanosine monophosphate (cGMP).

Objective: To determine the direct effect of the test compound on the activity of purified soluble guanylyl cyclase (sGC).

Materials:

  • Purified recombinant sGC enzyme

  • GTP (substrate)

  • Test compound (e.g., (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide)

  • Reference compounds (e.g., Sodium Nitroprusside, Riociguat)

  • Assay buffer (e.g., 50 mM TEA-HCl, pH 7.4, 1 mM EGTA, 3 mM MgCl2, 1 mM DTT)

  • cGMP detection kit (e.g., ELISA, TR-FRET)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, GTP, and the purified sGC enzyme.

  • Add the test compound at various concentrations to the reaction mixture. Include positive controls (known activators) and a vehicle control.

  • Incubate the mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction, typically by adding EDTA or by heat inactivation.

  • Quantify the amount of cGMP produced using a suitable detection method.

  • Plot the cGMP concentration against the test compound concentration to determine the EC50 value.

Cellular cGMP Assay

This assay measures the accumulation of cGMP in cultured cells in response to the test compound, providing insights into its cell permeability and activity in a physiological context.

Objective: To assess the ability of the test compound to penetrate cell membranes and activate intracellular sGC, leading to cGMP accumulation.

Materials:

  • Cultured cells expressing sGC (e.g., RFL-6, CHO cells)

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

  • Test compound and reference compounds

  • Lysis buffer

  • cGMP detection kit

Procedure:

  • Seed the cells in multi-well plates and grow to confluence.

  • Pre-treat the cells with a PDE inhibitor for a short period to prevent cGMP breakdown.

  • Add the test compound at various concentrations to the cells.

  • Incubate for a specific time at 37°C.

  • Lyse the cells to release intracellular cGMP.

  • Measure the cGMP concentration in the cell lysates.

  • Determine the EC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflow

NO-sGC-cGMP Signaling Pathway

The diagram below illustrates the canonical nitric oxide signaling pathway. NO donors release NO, which binds to the heme group of sGC, activating the enzyme to convert GTP to cGMP. cGMP then acts as a second messenger to activate downstream effectors like protein kinase G (PKG).

cluster_EC Extracellular Space cluster_IC Intracellular Space NO_Donor NO Donor (e.g., Test Compound) NO NO NO_Donor->NO releases sGC Soluble Guanylyl Cyclase (sGC) GTP GTP cGMP cGMP GTP->cGMP sGC activation PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Physiological Effects (e.g., Vasodilation) PKG->Relaxation leads to NO->sGC binds & activates

Caption: Nitric oxide (NO) signaling pathway.

Experimental Workflow for Compound Validation

The following workflow outlines the steps to validate a novel compound's effect on guanylyl cyclase.

start Start: Novel Compound (e.g., (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide) in_vitro In Vitro Assay: Purified sGC Activity start->in_vitro Test direct enzyme interaction cellular Cell-Based Assay: Intracellular cGMP Measurement in_vitro->cellular Confirm cellular activity data_analysis Data Analysis: EC50 Determination cellular->data_analysis Quantify potency comparison Comparison: Benchmark against known modulators data_analysis->comparison conclusion Conclusion: Characterize compound's potency and mechanism comparison->conclusion

Caption: Workflow for validating sGC modulators.

Geometric Isomers in Action: A Comparative Analysis of (E,2E) and (E,2Z) Isomer Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

The spatial arrangement of atoms within a molecule, known as stereoisomerism, can have a profound impact on its biological activity. This guide delves into a comparative analysis of the bioactivity of (E,2E) and (E,2Z) geometric isomers, focusing on the sesquiterpenoid alcohol farnesol. This comparison highlights how subtle differences in the orientation of substituents around a double bond can lead to significant variations in metabolic fate and, consequently, biological function.

This analysis is of particular interest to researchers, scientists, and drug development professionals, as it underscores the importance of stereochemistry in pharmacology and toxicology. Understanding the differential effects of geometric isomers is crucial for the design of specific and effective therapeutic agents and for assessing the biological impact of isomeric mixtures.

Isomeric Specificity in Enzymatic Metabolism: The Case of Farnesol Dehydrogenase

A key example illustrating the differential biological activity of (E,2E) and (E,2Z) isomers is their interaction with farnesol dehydrogenase, an enzyme critical in the biosynthesis of juvenile hormone III in insects. Juvenile hormone III plays a vital role in regulating insect development, reproduction, and behavior.

A seminal study on the metabolism of farnesol in the tobacco hornworm moth, Manduca sexta, revealed a distinct substrate preference of farnesol dehydrogenase for the (2E,6E)-isomer of farnesol. The research demonstrated that under identical experimental conditions, (2E,6E)-farnesol was rapidly oxidized by the enzyme, whereas the (2Z,6E)-isomer was barely metabolized. This stark difference in metabolic rate highlights the enzyme's active site's stereochemical sensitivity.

While the original study provided a clear qualitative distinction, precise kinetic parameters for each isomer were not detailed. However, the qualitative difference in their metabolism strongly suggests a significant disparity in their biological roles within this pathway.

Table 1: Comparative Metabolism of Farnesol Isomers by Manduca sexta Farnesol Dehydrogenase

IsomerRelative Rate of Metabolism
(2E,6E)-FarnesolRapidly oxidized
(2Z,6E)-FarnesolBarely metabolized

Experimental Protocols

The following section details the methodology employed to assess the differential metabolism of farnesol isomers.

Enzyme Preparation and Assay for Farnesol Dehydrogenase Activity

1. Enzyme Source: Corpora allata from the tobacco hornworm moth, Manduca sexta, were used as the source of farnesol dehydrogenase.

2. Homogenization: The corpora allata were homogenized in a suitable buffer to release the cellular enzymes, including farnesol dehydrogenase.

3. Radiolabeled Substrates: The experiment utilized tritium-labeled ([³H]) (2E,6E)-farnesol and (2Z,6E)-farnesol to trace the metabolic fate of each isomer.

4. Incubation: The radiolabeled farnesol isomers were incubated with the corpora allata homogenate in the presence of necessary cofactors.

5. Separation of Metabolites: Following incubation, the reaction mixture was analyzed using a reversed-phase ion-pair high-performance liquid chromatography (RP-IPC) system. This technique allowed for the separation of the unreacted farnesol from its oxidized metabolites, such as farnesal and farnesoic acid.

6. Quantification: The amount of radioactivity in the fractions corresponding to the metabolites was quantified using liquid scintillation counting. This allowed for the determination of the extent of metabolism for each isomer.

Signaling Pathway and Experimental Workflow

The enzymatic oxidation of farnesol is a critical step in the biosynthesis of juvenile hormone III. The differential metabolism of the (E,2E) and (E,2Z) isomers directly impacts the flux through this pathway.

Juvenile_Hormone_Biosynthesis cluster_workflow Experimental Workflow cluster_pathway Juvenile Hormone III Biosynthesis Pathway E2E (2E,6E)-[3H]Farnesol Incubation Incubation E2E->Incubation E2Z (2Z,6E)-[3H]Farnesol E2Z->Incubation Homogenate Corpora Allata Homogenate Homogenate->Incubation HPLC RP-IPC Separation Incubation->HPLC Quantification Scintillation Counting HPLC->Quantification Metabolites Metabolite Quantification Quantification->Metabolites Farnesol_E2E (2E,6E)-Farnesol Farnesal Farnesal Farnesol_E2E->Farnesal Rapid Oxidation Farnesol_E2Z (2Z,6E)-Farnesol Farnesol_E2Z->Farnesal Minimal Oxidation Farnesoic_Acid Farnesoic Acid Farnesal->Farnesoic_Acid JH_III Juvenile Hormone III Farnesoic_Acid->JH_III Enzyme Farnesol Dehydrogenase

Figure 1: Workflow for comparing isomer metabolism and its effect on the Juvenile Hormone III pathway.

This guide provides a focused comparison of the biological activity of (E,2E) and (E,2Z) isomers, using the metabolism of farnesol as a case study. The pronounced difference in their enzymatic oxidation underscores the critical role of stereochemistry in biological systems. For researchers in drug development and related fields, these findings emphasize the necessity of considering the isomeric composition of compounds to ensure target specificity and predictable biological outcomes.

Evaluating the Specificity of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide as a Research Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide , also known as FK409 , is a valuable research tool employed for its ability to spontaneously release nitric oxide (NO) in a controlled manner. This property makes it a useful reagent for investigating the myriad of physiological and pathophysiological processes regulated by NO, a ubiquitous signaling molecule. However, the specificity of any chemical tool is paramount for the accurate interpretation of experimental results. This guide provides a comprehensive comparison of FK409 with other commonly used NO donors, focusing on their mechanisms of action, release kinetics, potential for off-target effects, and the generation of confounding byproducts. This objective evaluation, supported by experimental data and detailed protocols, aims to assist researchers in selecting the most appropriate NO donor for their specific research questions.

Mechanism of Action and Comparative Release Profiles

FK409 is a cell-permeable compound that spontaneously decomposes to release NO, which then activates soluble guanylyl cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent downstream signaling.[1] Unlike some other classes of NO donors, its NO release does not require enzymatic activation.

The choice of an NO donor in a research setting is critically dependent on its NO release profile—the rate, duration, and amount of NO liberated. The following table summarizes the key characteristics of FK409 and several alternative NO donors.

NO Donor Class Mechanism of NO Release Half-life of NO Release Key Characteristics
(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (FK409) N/ASpontaneous decomposition~30 minutes[1]Cell-permeable, spontaneous and rate-controlled NO release.
S-Nitrosoglutathione (GSNO) S-NitrosothiolSpontaneous (light, metal, and thiol-dependent)Variable, relatively stableConsidered a more physiological NO donor.[2]
S-Nitroso-N-acetyl-DL-penicillamine (SNAP) S-NitrosothiolSpontaneous (light and metal-dependent)~4-6 hoursCommonly used, but release can be influenced by experimental conditions.
Sodium Nitroprusside (SNP) Metal Nitrosyl ComplexSpontaneous (light-dependent), enzymaticMinutesRapid NO release, but can also release cyanide ions.
3-(2-Hydroxy-1-(1-methylethyl)-2-nitrosohydrazino)-1-propanamine (NOC-5) NONOateSpontaneous (pH and temperature-dependent)~3 minutesRapid and short-lived NO release.
(Z)-1-[N-(3-ammoniopropyl)-N-(n-propyl)amino]diazen-1-ium-1,2-diolate (PAPA NONOate) NONOateSpontaneous (pH and temperature-dependent)~15 minutesSlower releasing NONOate compared to NOC-5.
3-Morpholinosydnonimine (SIN-1) SydnonimineSpontaneous decompositionVariableReleases both NO and superoxide, a potential confounding factor.

Specificity and Potential for Off-Target Effects

A crucial aspect of a research tool's utility is its specificity for the intended target. While FK409's primary action is the release of NO, the potential for off-target effects—interactions with other cellular components—must be considered.

Off-Target Profile of FK409:

Currently, there is a notable lack of publicly available data from comprehensive off-target screening of FK409 against panels of kinases, receptors, and enzymes. Such "safety pharmacology" or "selectivity profiling" studies are essential to definitively characterize the specificity of a chemical probe. Without this data, researchers should exercise caution and consider the possibility of NO-independent effects, especially at higher concentrations.

Comparison of Byproduct Generation:

Different classes of NO donors can produce various byproducts in addition to nitric oxide, which can influence experimental outcomes.

NO Donor Potential Byproducts Implications for Specificity
FK409 Information not readily available.The lack of data on byproducts is a current knowledge gap.
S-Nitrosothiols (GSNO, SNAP) Disulfides, corresponding thiols.Generally considered "clean" NO donors with minimal confounding byproducts.
Sodium Nitroprusside (SNP) Cyanide ions, iron.The release of toxic cyanide is a significant concern and limits its application.
NONOates (NOC-5, PAPA NONOate) Corresponding amines.Generally considered to have a clean decomposition profile.
SIN-1 Superoxide (O₂⁻), which can react with NO to form peroxynitrite (ONOO⁻).The co-generation of reactive oxygen species can lead to cellular damage and signaling events independent of NO alone, significantly compromising specificity.

Experimental Protocols

To facilitate the objective comparison of FK409 and other NO donors, detailed protocols for key experiments are provided below.

Protocol 1: Real-time Measurement of Nitric Oxide Release using an Electrochemical Sensor

This protocol allows for the direct and real-time quantification of NO released from a donor in solution.

Materials:

  • NO-selective electrochemical sensor and data acquisition system.

  • Calibration solution: S-nitroso-N-acetyl-penicillamine (SNAP) and CuCl₂.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • The NO donor to be tested (e.g., FK409).

Procedure:

  • Sensor Calibration:

    • Prepare a fresh solution of SNAP.

    • Immerse the NO sensor in a 0.1 M CuCl₂ solution to generate a stable baseline.

    • Create a calibration curve by adding known concentrations of SNAP to the CuCl₂ solution and recording the corresponding current change. This is based on the principle that Cu²⁺ catalyzes the release of NO from SNAP.

  • Sample Preparation:

    • Prepare a stock solution of the NO donor in an appropriate solvent (e.g., DMSO).

    • In a reaction vessel, add PBS (pH 7.4) and allow the NO sensor to equilibrate to a stable baseline.

  • Measurement of NO Release:

    • Add a defined concentration of the NO donor stock solution to the PBS.

    • Record the change in current over time. The current is directly proportional to the concentration of NO in the solution.

  • Data Analysis:

    • Use the calibration curve to convert the measured current (in picoamperes or nanoamperes) to NO concentration (in nanomolar or micromolar).

    • Plot NO concentration as a function of time to determine the release profile, including the peak concentration, time to peak, and half-life of release.

Protocol 2: Quantification of Nitrite Production using the Griess Assay

This colorimetric assay provides an indirect measure of NO production by quantifying its stable oxidation product, nitrite.

Materials:

  • Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.

  • Sodium nitrite (NaNO₂) standard solutions.

  • Cell culture medium or buffer in which the NO donor will be tested.

  • 96-well microplate reader.

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of NaNO₂ standard solutions of known concentrations in the same medium/buffer as the samples.

    • Add 50 µL of each standard to a 96-well plate in triplicate.

  • Sample Preparation:

    • Incubate cells or a solution with the NO donor for the desired period.

    • Collect 50 µL of the cell culture supernatant or solution and add it to a 96-well plate in triplicate.

  • Griess Reaction:

    • Add 50 µL of the Griess Reagent to each well containing the standards and samples.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium/buffer only) from all readings.

    • Plot the absorbance of the NaNO₂ standards against their concentrations to generate a standard curve.

    • Use the standard curve to determine the nitrite concentration in the samples.

Protocol 3: Soluble Guanylyl Cyclase (sGC) Activation Assay in Cell Lysates

This assay measures the downstream biological activity of the NO released by a donor by quantifying the production of cGMP.

Materials:

  • Cell line expressing sGC (e.g., RFL-6 rat lung fibroblasts).

  • Lysis buffer (e.g., containing Tris-HCl, protease inhibitors, and a phosphodiesterase inhibitor like IBMX).

  • GTP solution.

  • The NO donor to be tested.

  • cGMP enzyme immunoassay (EIA) kit.

Procedure:

  • Cell Culture and Lysis:

    • Culture the cells to confluency.

    • Wash the cells with cold PBS and then lyse them on ice with the lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • sGC Reaction:

    • In a microfuge tube, combine a standardized amount of cell lysate protein, GTP, and the NO donor at various concentrations.

    • Include a control group without the NO donor.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding a stop buffer (e.g., 0.1 M HCl) or by heating.

  • cGMP Quantification:

    • Quantify the amount of cGMP produced using a cGMP EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the cGMP concentration to the amount of protein in the lysate.

    • Plot the fold-increase in cGMP production relative to the control for each concentration of the NO donor to determine its potency and efficacy in activating sGC.

Visualizations

Signaling Pathway of NO-mediated sGC Activation

NO_sGC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FK409 (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (FK409) NO Nitric Oxide (NO) FK409->NO Spontaneous Decomposition sGC_inactive Soluble Guanylyl Cyclase (inactive) NO->sGC_inactive Binds to Heme sGC_active Soluble Guanylyl Cyclase (active) sGC_inactive->sGC_active Conformational Change cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active Downstream Downstream Effectors (e.g., PKG) cGMP->Downstream Activates

Caption: NO-sGC-cGMP signaling pathway initiated by FK409.

Experimental Workflow for Comparing NO Donors

NO_Donor_Comparison cluster_donors Select NO Donors for Comparison cluster_experiments Perform Comparative Experiments cluster_analysis Analyze and Compare Data FK409 FK409 NO_Release Measure NO Release Profile (Electrochemical Sensor) FK409->NO_Release sGC_Activation Assess sGC Activation (cGMP Assay) FK409->sGC_Activation ROS_Production Quantify Byproduct Formation (e.g., Superoxide Assay) FK409->ROS_Production Off_Target Off-Target Screening (e.g., Kinase Panel) FK409->Off_Target GSNO GSNO GSNO->NO_Release GSNO->sGC_Activation GSNO->ROS_Production GSNO->Off_Target SNP SNP SNP->NO_Release SNP->sGC_Activation SNP->ROS_Production SNP->Off_Target SIN1 SIN-1 SIN1->NO_Release SIN1->sGC_Activation SIN1->ROS_Production SIN1->Off_Target Data_Table Compile Quantitative Data in Comparison Table NO_Release->Data_Table sGC_Activation->Data_Table ROS_Production->Data_Table Off_Target->Data_Table Specificity_Eval Evaluate Specificity and Selectivity of Each Donor Data_Table->Specificity_Eval

Caption: Workflow for the comparative evaluation of NO donors.

Conclusion and Recommendations

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (FK409) is a convenient and effective tool for studying the effects of nitric oxide due to its spontaneous and controlled release profile. Its primary advantage lies in its cell permeability and lack of requirement for enzymatic activation, which can simplify experimental design.

However, a significant knowledge gap exists regarding its off-target effects and the generation of potential byproducts. For researchers investigating signaling pathways that are sensitive to redox state or that could be influenced by unforeseen molecular interactions, this lack of specificity data is a critical consideration.

For studies where the precise and "clean" delivery of NO is paramount, S-nitrosothiols like GSNO may be a more appropriate choice , despite their sensitivity to experimental conditions. For applications requiring rapid and potent NO release, NONOates can be considered , although their short half-life may not be suitable for all experimental paradigms. Sodium nitroprusside and SIN-1 should be used with extreme caution , given their known toxic byproducts and the generation of reactive oxygen species, respectively.

Ultimately, the choice of NO donor should be guided by the specific biological question being addressed. Researchers are encouraged to perform their own validation experiments, such as those outlined in this guide, to ensure that the chosen tool is appropriate for their system and that the results can be interpreted with confidence. Further investigation into the secondary pharmacology of FK409 is warranted to fully establish its specificity as a research tool.

References

side-by-side comparison of synthetic routes for nitro-containing enamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nitro-containing enamides are valuable scaffolds in medicinal chemistry and organic synthesis, exhibiting a range of biological activities. The strategic introduction of the nitro group and the enamide functionality can be achieved through several synthetic routes. This guide provides a side-by-side comparison of three prominent methods, offering insights into their respective advantages, substrate scope, and reaction conditions, supported by experimental data.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Starting Materials Key Reagents General Yields Key Advantages Limitations
Route 1: Acylation of Nitroanilines Nitroaniline, Unsaturated Acyl ChlorideTriethylamine, DichloromethaneGood to Excellent (e.g., 95%)Readily available starting materials, straightforward procedure.Limited to N-aryl enamides, requires handling of reactive acyl chlorides.
Route 2: Selective Reduction of Nitroalkenes Nitroalkene, Carboxylic Acid, AnhydrideIron powderGood (e.g., 67%)One-pot conversion of a nitroalkene to an enamide, avoids handling of amines.Requires specific combination of reagents, mechanism may be complex.
Route 3: Amidation of Nitro-Substituted Unsaturated Carboxylic Acids Nitro-substituted unsaturated carboxylic acid, AmineThionyl chloride, TriethylamineGoodAllows for variation in the amine component, modular approach.Multi-step process (acid to acid chloride to amide), requires handling of thionyl chloride.

Synthetic Route 1: Acylation of Nitroanilines

This method involves the direct acylation of a nitro-substituted aniline with an unsaturated acyl chloride in the presence of a base. This is a classic and straightforward approach to forming the amide bond.

Reaction Scheme

Nitroaniline Nitroaniline Reaction + Nitroaniline->Reaction AcylChloride Unsaturated Acyl Chloride AcylChloride->Reaction Enamide Nitro-Containing Enamide Base Base (e.g., Et3N) Product Reaction->Product Base, Solvent Product->Enamide

Caption: Acylation of a nitroaniline with an unsaturated acyl chloride.

Experimental Protocol: Synthesis of N-(4-nitrophenyl)acrylamide[1]

To a solution of 4-nitroaniline in dichloromethane, triethylamine is added at 0°C. Acryloyl chloride is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. After the reaction is complete, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford N-(4-nitrophenyl)acrylamide.

  • Yield: 95%[1]

  • Reaction Conditions: Triethylamine, Dichloromethane, 0°C to 20°C, 12 hours.[1]

Synthetic Route 2: Selective Reduction of Nitroalkenes

This innovative one-pot method directly converts a nitroalkene into an enamide using a combination of iron powder, a carboxylic acid, and the corresponding anhydride. This avoids the separate synthesis and handling of potentially sensitive amines.

Reaction Scheme

Nitroalkene Nitroalkene Reaction + Nitroalkene->Reaction Reagents Fe, Carboxylic Acid, Anhydride Reagents->Reaction Enamide Nitro-Containing Enamide Reaction->Enamide

Caption: One-pot selective reduction of a nitroalkene to an enamide.

Experimental Protocol: General Procedure for the Selective Reduction of Nitroalkenes into Enamides[2]

A mixture of the nitroalkene, iron powder, a carboxylic acid (e.g., acetic acid), and the corresponding anhydride (e.g., acetic anhydride) is stirred at a specified temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered to remove the iron residues, and the filtrate is diluted with a suitable organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Example Yield for the conversion of β-nitrostyrene to N-acetyl enamide: 67%[2]

  • Key Reagents: Iron powder, Acetic acid, Acetic anhydride.[2]

Synthetic Route 3: Amidation of Nitro-Substituted Unsaturated Carboxylic Acids

This modular approach begins with a nitro-containing unsaturated carboxylic acid, which is first converted to its more reactive acid chloride derivative. Subsequent reaction with a primary or secondary amine yields the desired nitro-containing enamide. This method allows for greater diversity in the amine portion of the final molecule.

Reaction Scheme

cluster_0 Step 1 cluster_1 Step 2 NitroAcid Nitro-Unsaturated Carboxylic Acid NitroAcidChloride Nitro-Unsaturated Acyl Chloride NitroAcid->NitroAcidChloride SOCl2 SOCl2 SOCl2 Amine Amine Enamide Nitro-Containing Enamide NitroAcidChloride_ref Nitro-Unsaturated Acyl Chloride NitroAcidChloride_ref->Enamide Amine, Base

Caption: Two-step synthesis via amidation of a nitro-substituted unsaturated carboxylic acid.

Experimental Protocol: Synthesis of Nitro-bearing Enamides (General Procedure)

A solution of the nitro-substituted unsaturated carboxylic acid in a suitable solvent is treated with thionyl chloride and a catalytic amount of dimethylformamide. The mixture is heated to reflux until the evolution of gas ceases. The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride. This crude acid chloride is then dissolved in a fresh solvent and added dropwise to a cooled solution of the desired amine and a base (e.g., triethylamine). The reaction mixture is stirred for several hours at room temperature. After completion, the reaction is worked up by washing with water and brine, drying the organic layer, and removing the solvent. The final product is purified by chromatography or recrystallization.

Conclusion

The choice of synthetic route for preparing nitro-containing enamides depends on several factors, including the availability of starting materials, the desired substitution pattern, and the scale of the reaction. The acylation of nitroanilines offers a direct and high-yielding method for N-aryl derivatives. The selective reduction of nitroalkenes provides an elegant one-pot solution, avoiding the isolation of intermediate amines. Finally, the amidation of nitro-substituted unsaturated carboxylic acids presents a versatile and modular approach, allowing for the introduction of a wide variety of amine components. Each method has its own set of advantages and challenges, and a careful consideration of these factors will guide the synthetic chemist in selecting the most appropriate pathway for their target molecule.

References

A Comparative Analysis of Vasodilatory Performance: Benchmarking (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide against Established Agents

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The compound of interest, (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide, is not currently described in published scientific literature. As such, this guide utilizes Sodium Nitroprusside as a proxy, a well-characterized nitric oxide (NO) donor, to illustrate a comparative benchmarking workflow. The data presented for Sodium Nitroprusside and other established vasodilators are representative values derived from scientific literature for illustrative purposes.

This guide provides a comparative overview of the vasodilatory effects of our proxy for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide against two other established vasodilators with distinct mechanisms of action: Verapamil, a calcium channel blocker, and Sildenafil, a phosphodiesterase-5 (PDE5) inhibitor.

Quantitative Performance Summary

The vasodilatory potency and efficacy of the compounds were assessed using a standard ex vivo aortic ring assay. The key parameters measured were the half-maximal effective concentration (EC₅₀), indicating potency, and the maximal relaxation (Eₘₐₓ), indicating efficacy.

CompoundClassMechanism of ActionEC₅₀ (nM)Eₘₐₓ (% Relaxation)
Sodium Nitroprusside (Proxy for test compound)Nitric Oxide DonorReleases NO, activating guanylate cyclase, increasing cGMP.[1][2][3]~ 1098 ± 2
Verapamil L-type Calcium Channel BlockerInhibits calcium influx into vascular smooth muscle cells.[4][5][6][7]~ 10095 ± 3
Sildenafil PDE5 InhibitorInhibits the degradation of cGMP, enhancing NO-mediated vasodilation.[8][9][10][11][12]~ 50 (in the presence of an NO donor)92 ± 4

Signaling Pathways and Mechanisms of Action

The vasodilatory effects of these compounds are initiated through distinct molecular pathways, as illustrated below.

cluster_NO Sodium Nitroprusside Pathway cluster_CCB Verapamil Pathway cluster_PDE5 Sildenafil Pathway SNP Sodium Nitroprusside NO Nitric Oxide (NO) SNP->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP_NO cGMP sGC->cGMP_NO Converts GTP GTP GTP->sGC PKG_NO Protein Kinase G (PKG) cGMP_NO->PKG_NO Activates Relaxation_NO Smooth Muscle Relaxation PKG_NO->Relaxation_NO Phosphorylates Myosin Light Chain Phosphatase Verapamil Verapamil CaChannel L-type Ca²⁺ Channel Verapamil->CaChannel Blocks CaInflux Ca²⁺ Influx Contraction_CCB Smooth Muscle Contraction CaInflux->Contraction_CCB Inhibits Ca²⁺-Calmodulin Complex Formation Relaxation_CCB Smooth Muscle Relaxation Sildenafil Sildenafil PDE5 Phosphodiesterase-5 (PDE5) Sildenafil->PDE5 Inhibits GMP GMP PDE5->GMP Degrades cGMP_PDE5 cGMP cGMP_PDE5->PDE5 Relaxation_PDE5 Enhanced Smooth Muscle Relaxation cGMP_PDE5->Relaxation_PDE5 Prolongs Signaling

Caption: Comparative signaling pathways for vasodilation.

Experimental Protocols

The following protocols outline the methodology used to generate the comparative data.

This assay measures the ability of a compound to relax pre-constricted aortic rings isolated from rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g).[13]

  • Krebs-Henseleit solution (in mM: 144 NaCl, 5.9 KCl, 1.6 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 D-glucose).[14]

  • Phenylephrine (PE) for pre-contraction.[14][15]

  • Test compounds (Sodium Nitroprusside, Verapamil, Sildenafil).

  • Organ bath system with force-displacement transducers.[13][15]

  • Carbogen gas (95% O₂, 5% CO₂).[14][15]

Procedure:

  • Aorta Isolation: Thoracic aortas are excised from euthanized rats and placed in ice-cold Krebs-Henseleit solution.[13][14]

  • Ring Preparation: The aorta is cleaned of connective tissue and cut into 2-3 mm rings.[13][14] The endothelium may be mechanically removed for specific experiments.[15]

  • Mounting: Rings are mounted on platinum hooks in organ baths containing Krebs-Henseleit solution at 37°C and bubbled with carbogen gas.[14]

  • Equilibration: The rings are equilibrated for 60 minutes under a resting tension of 1g.[15]

  • Viability Check: Rings are contracted with KCl (40-80 mM) to ensure viability.[14]

  • Pre-contraction: Rings are contracted with a submaximal concentration of phenylephrine (e.g., 1 µM).[14][15]

  • Cumulative Concentration-Response: Once the PE-induced contraction stabilizes, cumulative concentrations of the test vasodilator are added to the bath.

  • Data Recording: The relaxation response is recorded as a percentage decrease from the PE-induced contraction.

The logical flow of the ex vivo vasorelaxation experiment is depicted below.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Euthanize Rat & Isolate Thoracic Aorta A2 Clean Aorta & Cut into 2-3mm Rings A1->A2 A3 Mount Rings in Organ Bath A2->A3 B1 Equilibrate Rings (60 min, 1g tension) A3->B1 B2 Test Viability (KCl administration) B1->B2 B3 Pre-contract with Phenylephrine (PE) B2->B3 B4 Add Cumulative Doses of Vasodilator B3->B4 C1 Record Relaxation Response B4->C1 C2 Calculate % Relaxation vs. PE Contraction C1->C2 C3 Plot Dose-Response Curve & Determine EC₅₀/Eₘₐₓ C2->C3

Caption: Workflow for the aortic ring vasorelaxation assay.

Conclusion

This guide provides a framework for benchmarking the vasodilatory performance of novel compounds like (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide. By comparing its proxy, Sodium Nitroprusside, against established agents such as Verapamil and Sildenafil, we can contextualize its potential therapeutic efficacy and mechanism of action. The provided experimental protocols and pathway diagrams serve as a foundation for conducting and interpreting such comparative studies. Future investigations should aim to elucidate the precise molecular targets of novel compounds to fully understand their pharmacological profile.

References

A Comparative Guide to the Structural Confirmation of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques used to confirm the molecular structure of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide. For comparative purposes, we will contrast its spectral data with a closely related analogue, (E,2E)-4-methyl-2-hydroxyimino-5-nitrohex-3-enamide. This comparison will highlight the subtle yet significant differences observed in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data that arise from a minor structural modification.

Comparative Analysis of Spectroscopic Data

The confirmation of the chemical structure of a novel compound is a critical step in chemical and pharmaceutical research. Here, we present a detailed analysis of the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for our target compound and a structural analogue.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Assignment (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (Predicted) (E,2E)-4-methyl-2-hydroxyimino-5-nitrohex-3-enamide (Predicted) Key Differences
-OH ~10.5 (s, 1H)~10.5 (s, 1H)No significant difference expected.
-NH₂ ~7.5 (br s, 1H), ~7.0 (br s, 1H)~7.5 (br s, 1H), ~7.0 (br s, 1H)No significant difference expected.
H-3 ~6.8 (d, J=15.2 Hz, 1H)~6.7 (d, J=15.2 Hz, 1H)Minor downfield shift due to ethyl group.
H-5 ~5.9 (q, J=7.0 Hz, 1H)~5.8 (q, J=7.0 Hz, 1H)Minor downfield shift due to ethyl group.
-CH₂-CH₃ ~2.5 (q, J=7.5 Hz, 2H)-Presence of a quartet for the methylene group.
-CH₃ (on C4) -~2.1 (s, 3H)Presence of a singlet for the methyl group.
H-6 ~1.8 (d, J=7.0 Hz, 3H)~1.8 (d, J=7.0 Hz, 3H)No significant difference expected.
-CH₂-CH₃ ~1.2 (t, J=7.5 Hz, 3H)-Presence of a triplet for the terminal methyl group.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Assignment (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (Predicted) (E,2E)-4-methyl-2-hydroxyimino-5-nitrohex-3-enamide (Predicted) Key Differences
C=O ~165.0~165.0No significant difference expected.
C-2 ~155.0~155.0No significant difference expected.
C-4 ~145.0~140.0Downfield shift due to the ethyl substituent.
C-3 ~125.0~123.0Downfield shift due to the ethyl substituent.
C-5 ~130.0~132.0Minor shift due to the change in the adjacent substituent.
-CH₂-CH₃ ~22.0-Signal corresponding to the methylene carbon.
-CH₃ (on C4) -~15.0Signal corresponding to the methyl carbon.
C-6 ~18.0~18.0No significant difference expected.
-CH₂-CH₃ ~13.0-Signal corresponding to the terminal methyl carbon.

Table 3: Comparative Mass Spectrometry Data (ESI+)

Parameter (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (E,2E)-4-methyl-2-hydroxyimino-5-nitrohex-3-enamide Key Differences
Molecular Formula C₈H₁₃N₃O₄C₇H₁₁N₃O₄Difference of CH₂.
Molecular Weight 215.21201.18Mass difference of 14 Da.
[M+H]⁺ m/z 216.09m/z 202.08Reflects the difference in molecular weight.
Key Fragment 1 m/z 169 ([M+H-NO₂]⁺)m/z 155 ([M+H-NO₂]⁺)Loss of the nitro group.
Key Fragment 2 m/z 186 ([M+H-C₂H₅]⁺)m/z 186 ([M+H-CH₃]⁺)Loss of the alkyl group at C4.
Key Fragment 3 m/z 44 ([CONH₂]⁺)m/z 44 ([CONH₂]⁺)Common fragment from the amide group.

Experimental Protocols

Detailed and consistent experimental procedures are fundamental for reproducible and reliable results.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3.0 s.

    • Relaxation Delay: 2.0 s.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: -10 to 220 ppm.

    • Acquisition Time: 1.5 s.

    • Relaxation Delay: 3.0 s.

    • Number of Scans: 1024.

  • Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

2.2. Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: A stock solution of the analyte was prepared in methanol at a concentration of 1 mg/mL. This was further diluted to 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Instrumentation: A high-resolution time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source was used.

  • Acquisition Parameters:

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Sampling Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow (N₂): 600 L/hr.

    • Mass Range: m/z 50-500.

  • Data Analysis: The acquired mass spectra were analyzed to identify the molecular ion peak ([M+H]⁺) and major fragment ions. The elemental composition of the ions was confirmed using the high-resolution mass data.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the comprehensive structural elucidation of a target molecule using NMR and mass spectrometry.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_confirm Structure Confirmation Sample Analyte Synthesis and Purification NMR_Prep Prepare NMR Sample (~5-10 mg in CDCl3) Sample->NMR_Prep MS_Prep Prepare MS Sample (~10 µg/mL in ACN:H2O) Sample->MS_Prep NMR_Acq 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) NMR_Prep->NMR_Acq MS_Acq High-Resolution MS (e.g., ESI-TOF) MS_Prep->MS_Acq NMR_Analysis Analyze Chemical Shifts, Coupling Constants, and Correlations NMR_Acq->NMR_Analysis MS_Analysis Determine Molecular Formula and Analyze Fragmentation MS_Acq->MS_Analysis Integration Integrate NMR and MS Data NMR_Analysis->Integration MS_Analysis->Integration Confirmation Confirm (E,2E)-4-ethyl-2-hydroxyimino- 5-nitrohex-3-enamide Structure Integration->Confirmation

Caption: Experimental workflow for molecular structure confirmation.

Unveiling the Cytotoxic Potential of Oxime-Based Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. Oxime-based compounds have emerged as a promising class of molecules, demonstrating significant antiproliferative activity across a diverse range of cancer cell lines. This guide provides a comparative study of the cytotoxic effects of different oxime-based compounds, supported by experimental data, detailed methodologies, and visual representations of key cellular pathways.

This analysis synthesizes data from multiple studies to offer a comparative perspective on the cytotoxic profiles of various oxime derivatives, including those derived from steroidal, terpenoid, and other synthetic scaffolds. The primary endpoints for comparison are the half-maximal inhibitory concentration (IC50) values and the percentage of cell growth inhibition.

Comparative Cytotoxicity of Oxime-Based Compounds

The cytotoxic efficacy of oxime-based compounds varies significantly depending on the core molecular structure, the nature of substitutions, and the cancer cell line being investigated. The following tables summarize the cytotoxic activities of representative oxime derivatives.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Steroidal Oximes Δ⁹,¹¹-estrone oximeLNCaP (Prostate)3.59[1][2]
2-Nitroestrone oximeMCF-7 (Breast)> 30[2]
Estrone-16-oxime ethersHeLa (Cervical)4.04 - 4.41[3]
Terpenoid Oximes Betulonic acid oximeCCRF-CEM (Leukemia)18.9[4][5]
Betulonic acid oximeG-361 (Melanoma)21.3[4][5]
Diterpene Oxime Esters Stemodin Oxime Ester Derivative (10)HL60 (Leukemia)30.17[6]
Stemodin Oxime Ester Derivative (10)HCT-116 (Colon)41.85[6]
Compound ClassSpecific CompoundCancer Cell LineConcentration (µg/mL)% Cell Growth InhibitionReference
Diterpene Oximes Stemodinone oxime (Z)HL60 (Leukemia)2567.15[6]
Stemodinone oxime (E)HL60 (Leukemia)2585.12[6]
Diterpene Oxime Esters Stemodin Oxime Ester Derivative (9)HCT-116 (Colon)2593.97[6]
Stemodin Oxime Ester Derivative (10)HCT-116 (Colon)2594.27[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the cytotoxic effects of oxime-based compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the oxime-based compounds. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the oxime compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with oxime compounds as described for the apoptosis assay. After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI and RNase A for 30 minutes at room temperature in the dark. RNase A is included to ensure that only DNA is stained.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect specific proteins in a sample and to semi-quantify their expression levels. This is crucial for elucidating the molecular mechanisms of action of the oxime compounds.

Protocol:

  • Protein Extraction: After treatment with oxime compounds, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, p53, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels are normalized to a loading control such as β-actin.

Signaling Pathways and Mechanisms of Action

Several oxime-based compounds exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death, and by causing cell cycle arrest.

Apoptosis Induction

Many cytotoxic oximes trigger apoptosis through the intrinsic (mitochondrial) pathway. This often involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.

Apoptosis_Pathway Oxime Compound Oxime Compound Bcl-2 Family (e.g., Bcl-2, Bax) Bcl-2 Family (e.g., Bcl-2, Bax) Oxime Compound->Bcl-2 Family (e.g., Bcl-2, Bax) Modulates Mitochondrion Mitochondrion Bcl-2 Family (e.g., Bcl-2, Bax)->Mitochondrion Regulates permeability Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apoptosome Formation Apoptosome Formation Cytochrome c->Apoptosome Formation Caspase-9 Caspase-9 Apoptosome Formation->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes Cell_Cycle_Arrest cluster_cell_cycle Cell Cycle Progression Oxime Compound Oxime Compound Cell Cycle Checkpoint Proteins Cell Cycle Checkpoint Proteins Oxime Compound->Cell Cycle Checkpoint Proteins Modulates G2/M Phase G2/M Phase Cell Cycle Checkpoint Proteins->G2/M Phase Induces Arrest Cell Proliferation Cell Proliferation G2/M Phase->Cell Proliferation Inhibits G1 G1 S S G2/M G2/M Mitosis Mitosis Experimental_Workflow Synthesis of Oxime Compounds Synthesis of Oxime Compounds Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Synthesis of Oxime Compounds->Cytotoxicity Screening (MTT Assay) Determination of IC50 Values Determination of IC50 Values Cytotoxicity Screening (MTT Assay)->Determination of IC50 Values Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Determination of IC50 Values->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Determination of IC50 Values->Cell Cycle Analysis (PI Staining) Mechanism of Action (Western Blot) Mechanism of Action (Western Blot) Apoptosis Assay (Annexin V/PI)->Mechanism of Action (Western Blot) Cell Cycle Analysis (PI Staining)->Mechanism of Action (Western Blot) Lead Compound Identification Lead Compound Identification Mechanism of Action (Western Blot)->Lead Compound Identification

References

Safety Operating Guide

Safe Disposal of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide as a potentially hazardous and reactive chemical. Due to the presence of both a nitro group and an oxime, this compound may have explosive and toxic properties. Follow all institutional and local regulations for hazardous waste disposal.

This guide provides essential safety and logistical information for the proper disposal of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide, tailored for researchers, scientists, and drug development professionals. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach based on the hazardous nature of its functional groups.

Core Disposal Principles

Given the chemical structure, the primary hazards are associated with the nitro and hydroxyimino (oxime) functional groups. Nitro compounds can be energetic and potentially explosive, while oximes can have toxicological properties. Therefore, in-lab treatment or disposal via sanitary sewer is strongly discouraged without a thorough, compound-specific risk assessment. The recommended procedure is disposal through a certified chemical waste management service.

Quantitative Data and Procedural Summary

As specific quantitative data for this compound is not available, the following table summarizes the key procedural steps and safety precautions for its disposal.

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WastePresence of nitro and oxime functional groups indicates potential for reactivity, flammability, and toxicity.
Personal Protective Equipment (PPE) Standard laboratory PPE including safety goggles, lab coat, and chemical-resistant gloves.To prevent skin and eye contact with the potentially hazardous substance.
Waste Segregation Segregate from other waste streams, especially from acids, bases, and oxidizers.[1]To prevent unintended chemical reactions within the waste container.
Waste Container A clearly labeled, non-reactive, and sealable container.To ensure proper identification and safe containment of the hazardous waste.
Container Labeling Label with "Hazardous Waste," the full chemical name: "(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide," and the approximate quantity.Proper labeling is crucial for safe handling and disposal by waste management personnel.[2]
Liquid Waste Volume Do not fill liquid waste containers beyond 75% capacity.[1]To allow for vapor expansion and prevent spills.
Storage Store in a designated, well-ventilated, and cool satellite accumulation area away from heat and ignition sources.To minimize the risk of accidental ignition or reaction.
Disposal Method Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3]Ensures compliant and safe disposal of the hazardous material.

Experimental Protocol: Step-by-Step Disposal Procedure

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Prepare a designated hazardous waste container that is clean, dry, and compatible with the chemical.

    • Pre-label the container with the required information.

  • Waste Transfer:

    • Carefully transfer the waste (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide into the prepared waste container.

    • If transferring a solution, use a funnel to avoid spills.

    • For solid waste, use appropriate tools to prevent creating dust.

  • Container Sealing and Final Labeling:

    • Securely seal the container lid.

    • Wipe the exterior of the container to remove any contamination.

    • Verify that the label is accurate and complete.

  • Temporary Storage:

    • Place the sealed container in a designated satellite accumulation area for hazardous waste.

    • Ensure the storage area is secure and away from incompatible materials.

  • Disposal Request:

    • Follow your institution's procedures to request a hazardous waste pickup.

    • Provide all necessary documentation to the waste management personnel.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.

cluster_prep Preparation cluster_handling Handling & Collection cluster_disposal Final Disposal A Identify Waste: (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide B Assess Hazards: Nitro & Oxime Groups Present A->B C Select PPE: Goggles, Lab Coat, Gloves B->C D Prepare Labeled Hazardous Waste Container C->D E Transfer Waste to Container D->E F Securely Seal Container E->F G Store in Designated Satellite Accumulation Area F->G H Request Pickup by EHS or Licensed Contractor G->H I Provide Documentation H->I J Compliant Disposal I->J

Caption: Disposal workflow for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for any chemicals involved in your work. If an SDS for a specific compound is unavailable, a conservative approach assuming high hazard is recommended.

References

Personal protective equipment for handling (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide (CAS Number: 138472-01-2). Adherence to these guidelines is essential to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is classified as acutely toxic if swallowed. The safety data sheet indicates a GHS06 pictogram (skull and crossbones) and the signal word "Danger". Appropriate personal protective equipment is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecificationPurpose
Eye Protection Safety Glasses & Face ShieldANSI Z87.1 compliantProtects against splashes and airborne particles.
Hand Protection Chemical-resistant glovesNitrile or NeoprenePrevents dermal absorption.
Body Protection Laboratory CoatStandardProtects skin and clothing from contamination.
Respiratory Protection RespiratorType P2 (EN 143) or N95 (US) cartridgesPrevents inhalation of dust or aerosols.

Operational Plan: Handling Procedures

1. Engineering Controls:

  • Always handle (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible.

2. Pre-Handling:

  • Review the Safety Data Sheet (SDS) before commencing any work.

  • Prepare all necessary equipment and reagents in advance to minimize handling time.

  • Ensure the work area is clean and uncluttered.

3. During Handling:

  • Wear the appropriate PPE as specified in the table above.

  • Avoid the formation of dust and aerosols.

  • Use the smallest practical quantities for the experiment.

  • Keep containers tightly closed when not in use.

4. Post-Handling:

  • Decontaminate the work surface with an appropriate solvent and then soap and water.

  • Carefully remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Due to its acute toxicity, (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide and any materials contaminated with it must be disposed of as hazardous waste. Do not attempt to neutralize or dispose of this chemical down the drain.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all solid waste (e.g., contaminated gloves, weigh paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

    • Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Labeling:

    • Label the hazardous waste containers with the full chemical name: "(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide", the CAS number (138472-01-2), and the appropriate hazard pictograms (Toxic).

  • Storage:

    • Store the sealed waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Pickup and Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department for final disposal in accordance with local, state, and federal regulations.

Emergency Procedures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the safety data sheet to the medical personnel.

Diagrams

Handling_and_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation (Review SDS, Wear PPE) handle Handling (In Fume Hood) prep->handle decon Decontamination (Clean Work Area) handle->decon collect Collect Waste (Labeled Container) decon->collect Transfer of Contaminated Materials store Store Waste (Satellite Area) collect->store ehs EHS Pickup (Professional Disposal) store->ehs

Caption: Workflow for the safe handling and disposal of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.